2-(1H-Indol-6-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-10(13)6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFCZJVRWYZLPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564979 | |
| Record name | (1H-Indol-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39689-58-2 | |
| Record name | 1H-Indole-6-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39689-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1H-Indol-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-6-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Biological Landscape of 2-(1H-Indol-6-yl)acetic Acid: An In-depth Technical Guide
Disclaimer: Publicly available scientific literature contains limited specific data on the biological properties of 2-(1H-Indol-6-yl)acetic acid. This guide provides a comprehensive overview of the well-characterized biological activities of its potent isomer, Indole-3-acetic acid (IAA), to serve as a foundational reference for researchers, scientists, and drug development professionals. The methodologies and signaling pathways described herein are representative of those used to evaluate the indole acetic acid scaffold.
Executive Summary
Indole acetic acids are a class of heterocyclic compounds that play crucial roles in both plant and animal physiology. While Indole-3-acetic acid (IAA) is the most extensively studied natural auxin in plants, the biological significance of other isomers, including this compound, remains largely unexplored. This document elucidates the known biological properties of the indole acetic acid core, with a primary focus on IAA, to provide a predictive framework for understanding the potential activities of its 6-yl isomer. This guide covers its role in plant growth, potential therapeutic applications in human health, and detailed experimental protocols for its biological evaluation.
Introduction to the Indole Acetic Acid Scaffold
The indole ring is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. The acetic acid substituent imparts specific physicochemical properties that can influence biological activity. Indole-3-acetic acid is a key signaling molecule in plants, regulating cell division, elongation, and differentiation.[1] In mammals, IAA is a product of tryptophan metabolism by both endogenous and gut microbial pathways.[1] Emerging research suggests its involvement in various physiological processes, including immune response and neuromodulation.
Potential Biological Activities
Based on the extensive research on Indole-3-acetic acid, the following biological activities can be postulated for the indole acetic acid scaffold.
Plant Growth Regulation
As an auxin, IAA is integral to nearly every aspect of plant growth and development. It exerts its effects by binding to specific receptor proteins, leading to downstream changes in gene expression that control cell elongation, root formation, and fruit development.[1]
Antioxidant and Anti-inflammatory Properties
In the absence of peroxidases, IAA has demonstrated significant antioxidant properties.[2] Studies in animal models have shown that administration of IAA can lead to a decrease in lipid peroxidation and the activity of certain antioxidant enzymes like catalase and glutathione peroxidase.[2] The anti-inflammatory effects of indole-3-acetic acid are thought to be mediated in part through the modulation of the NF-κB signaling pathway.
Anticancer Potential
Derivatives of indole-3-acetic acid have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways involved in cancer cell proliferation.
Neurological Effects
IAA has been shown to exert anti-depressive and anxiolytic effects in animal models of chronic stress. These effects may be associated with the modulation of the gut microbiota and the serotonergic system.
Quantitative Data Summary
| Compound | Biological Activity | Assay System | Quantitative Data |
| Indole-3-acetic acid (IAA) | Plant Growth Promotion | Avena sativa coleoptile elongation | Stimulation observed at 10⁻⁴ to 10⁻⁷ M[3][4] |
| Indole-3-acetic acid (IAA) | Plant Growth Promotion | Soybean cotyledon tissue culture | Stimulation observed at 10⁻⁴ to 10⁻⁷ M[3][4] |
| Indole-3-acetic acid (IAA) | Antioxidant Activity | Rat liver homogenate | ↓ Catalase activity by 19-30% at 18-40 mg/kg[2] |
| Indole-3-acetic acid (IAA) | Antioxidant Activity | Rat liver homogenate | ↓ Glutathione peroxidase by 25-34% at 18-40 mg/kg[2] |
| Indole-3-acetic acid (IAA) | Antioxidant Activity | Rat liver homogenate | ↓ Lipid peroxidation by 24-30% at 1-40 mg/kg[2] |
Signaling Pathways
Auxin Signaling Pathway in Plants
In the absence of auxin, Aux/IAA proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors. The presence of auxin promotes the formation of a co-receptor complex consisting of TIR1/AFB and an Aux/IAA protein. This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of the repressor liberates the ARF, allowing it to regulate the transcription of auxin-responsive genes.
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Influence of indole acetic acid on antioxidant levels and enzyme activities of glucose metabolism in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Mechanism of Action of 2-(1H-Indol-6-yl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific mechanism of action of 2-(1H-Indol-6-yl)acetic acid is limited in publicly available scientific literature. This guide, therefore, extrapolates potential mechanisms based on the well-documented activities of structurally related indole compounds, including other indole acetic acid isomers and derivatives. The proposed pathways and activities outlined herein are intended to serve as a foundation for future research and are not yet experimentally validated for this specific molecule.
Executive Summary
This compound is a member of the indole acetic acid family, a class of compounds that includes the prominent plant hormone indole-3-acetic acid (IAA). While the biological role of the 6-substituted isomer is not well-defined, the indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. This technical guide synthesizes information from related indole derivatives to propose potential mechanisms of action for this compound, focusing on its potential as an anti-inflammatory agent, an anti-cancer therapeutic, and a modulator of key enzymatic pathways. Detailed experimental protocols for investigating these hypotheses are provided, alongside visual representations of the implicated signaling pathways.
Inferred Mechanisms of Action from Structurally Related Compounds
The biological activity of indole derivatives is highly dependent on the substitution pattern on the indole ring.[1][2] The positioning of the acetic acid moiety at the 6-position, as opposed to the more common 3-position, suggests a distinct pharmacological profile. Based on extensive research into related indole compounds, we can hypothesize several potential mechanisms of action for this compound.
Anti-Inflammatory Activity via CRTH2 Antagonism
A significant number of indole acetic acid derivatives have been identified as potent and selective antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a receptor for prostaglandin D2 (PGD2).[3][4] PGD2 is a key mediator in allergic and inflammatory responses.[3] Antagonism of CRTH2 by indole acetic acid derivatives has been shown to be a promising therapeutic strategy for conditions such as asthma, allergic rhinitis, and atopic dermatitis.[3][4]
Hypothesized Signaling Pathway:
Caption: Hypothesized CRTH2 Antagonism Pathway.
Anticancer Activity
The indole scaffold is a core component of numerous anticancer agents.[5] Derivatives of indole-3-acetic acid have demonstrated cytotoxic effects against various cancer cell lines.[5] Furthermore, a study on N-(1H-indol-6-ylmethyl)benzenesulfonamide analogs, which share the 6-substituted indole framework, identified them as metabolic inhibitors of mitochondrial ATP production in pancreatic cancer cells.[6] This suggests a potential bioenergetic mechanism of action.
Hypothesized Experimental Workflow for Anticancer Activity Screening:
Caption: Workflow for Evaluating Anticancer Potential.
Modulation of Indoleamine 2,3-Dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune tolerance by catalyzing the first and rate-limiting step in tryptophan metabolism along the kynurenine pathway.[7][8] Overexpression of IDO1 is a mechanism by which tumors evade the immune system.[7] Many indole derivatives are known to be inhibitors of IDO1, making it a significant target in cancer immunotherapy.[7][9] Given its indole structure, this compound warrants investigation as a potential IDO1 inhibitor.
Hypothesized IDO1 Inhibition Pathway:
Caption: Hypothesized IDO1 Inhibition Mechanism.
Quantitative Data from Related Compounds
Table 1: CRTH2 Antagonist Activity of Indole Acetic Acid Derivatives
| Compound | CRTH2 Binding IC50 (nM) | Reference |
|---|---|---|
| Indole-3-acetic acid derivative 1 | 10 | [3] |
| Indole-3-acetic acid derivative 2 | 25 | [3] |
| Diazine indole acetic acid 32 | 5.6 |[10] |
Table 2: IDO1 Inhibitory Activity of Indole Derivatives
| Compound | IDO1 Ki (µM) | IDO1 EC50 (µM) | Reference |
|---|---|---|---|
| Methyl-thiohydantoin-tryptophan | 11.6 | 12.85 | [7] |
| Brassinin | 97.7 | - |[9] |
Table 3: Cytotoxicity of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs in Pancreatic Cancer Cells
| Compound | Cell Line | IC50 (µM) after 2h exposure | Reference |
|---|---|---|---|
| Analog 1 | PANC-1 | <5 | [6] |
| Analog 2 | MIA PaCa-2 | <5 | [6] |
| Ester Analog 3 | PANC-1 | <5 |[6] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to investigate the hypothesized mechanisms of action of this compound, adapted from studies on related compounds.
CRTH2 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the human CRTH2 receptor.
Methodology (adapted from Armer et al., 2005):
-
Cell Culture: Use Chinese Hamster Ovary (CHO) cells stably expressing the human CRTH2 receptor.
-
Membrane Preparation: Homogenize cells in a buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]PGD2), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) using non-linear regression analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on cancer cell lines.
Methodology (adapted from BenchChem protocols):
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, HeLa, HT-29) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
IDO1 Enzyme Inhibition Assay
Objective: To determine if this compound inhibits the enzymatic activity of IDO1.
Methodology (adapted from literature on IDO1 inhibitors):
-
Enzyme and Reagents: Use recombinant human IDO1 enzyme. The assay buffer should contain L-tryptophan (substrate), methylene blue, ascorbic acid, and catalase.
-
Reaction Mixture: In a 96-well plate, combine the assay buffer, varying concentrations of this compound, and the IDO1 enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Color Development: Stop the reaction by adding trichloroacetic acid. Heat the mixture to convert N-formylkynurenine to kynurenine. Add a colorimetric reagent (e.g., Ehrlich's reagent) that reacts with kynurenine to produce a colored product.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 480 nm).
-
Data Analysis: Calculate the percentage of IDO1 inhibition and determine the IC50 value.
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be elucidated, its structural similarity to a range of biologically active indole derivatives provides a strong foundation for targeted investigation. The hypothesized roles as a CRTH2 antagonist, an anticancer agent targeting mitochondrial metabolism, and an IDO1 inhibitor represent promising avenues for future research. The experimental protocols outlined in this guide offer a systematic approach to validating these potential mechanisms. Further studies, including comprehensive structure-activity relationship (SAR) analyses and in vivo efficacy models, will be crucial in uncovering the therapeutic potential of this intriguing indole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diazine indole acetic acids as potent, selective, and orally bioavailable antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1H-Indol-6-yl)acetic acid is a member of the indole acetic acid class of compounds, a scaffold of significant interest in medicinal chemistry. While direct primary research on this specific isomer is limited, the broader family of indole acetic acid derivatives has been extensively investigated for a range of therapeutic applications. This technical guide provides an in-depth overview of the core research applications of compounds structurally related to this compound, with a focus on their potential in oncology and inflammatory diseases. The information presented is collated from recent scientific literature and is intended to provide a foundational understanding for researchers and drug development professionals. This guide includes a summary of quantitative data for representative indole acetic acid derivatives, detailed experimental protocols for key biological assays, and visualizations of relevant synthetic and signaling pathways.
Introduction
The indole nucleus is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic pharmaceuticals. Derivatives of indole acetic acid, structurally analogous to the endogenous plant hormone auxin (indole-3-acetic acid), have emerged as promising candidates in drug discovery. The position of the acetic acid moiety on the indole ring, along with other substitutions, significantly influences the pharmacological profile of these compounds. While much of the research has focused on indole-3-acetic acid and its derivatives, the exploration of other isomers, such as this compound, offers opportunities for novel therapeutic agents. This guide will explore the primary research applications of the indole acetic acid scaffold, drawing parallels to the potential applications of the 6-yl isomer.
Primary Research Applications
The two major areas of primary research for indole acetic acid derivatives are oncology and the treatment of inflammatory diseases.
Anticancer Activity
Derivatives of indole-3-acetic acid have demonstrated cytotoxic effects against a variety of cancer cell lines.[1] The proposed mechanisms of action are diverse and include the induction of apoptosis and the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic arrest.[1][2] The substitution pattern on the indole ring is a critical determinant of the anticancer mechanism. For instance, a shift in the position of a methoxy group on the indole ring of certain derivatives has been shown to switch the mode of cell death from methuosis induction to microtubule disruption.[3]
Anti-inflammatory Activity
A significant body of research has focused on indole acetic acid derivatives as antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2).[4][5][6][7][8] The CRTH2 receptor is activated by prostaglandin D2 (PGD2), a key mediator in allergic inflammation.[4] By blocking this interaction, CRTH2 antagonists can inhibit the pro-inflammatory effects of PGD2, making them promising therapeutic agents for allergic rhinitis, asthma, and atopic dermatitis.[8]
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following tables summarize the biological activity of representative indole acetic acid derivatives to provide a comparative context.
Table 1: In Vitro Antiproliferative Activity of Selected Indole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Methoxy-substituted indole derivative | A549 (Lung Carcinoma) | 0.12 | [9] |
| Methoxy-substituted indole derivative | K562 (Leukemia) | 0.01 | [9] |
| Indole-based Bcl-2 Inhibitor (U2) | MCF-7 (Breast Cancer) | Sub-micromolar | |
| Indole-based Bcl-2 Inhibitor (U3) | MCF-7 (Breast Cancer) | Sub-micromolar | |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung Carcinoma) | 14.4 µg/mL | [10] |
Table 2: CRTH2 Receptor Antagonist Activity of Indole Acetic Acid Derivatives
| Compound/Derivative | Assay | Potency (IC50/Ki) | Reference |
| Indole-1-sulfonyl-3-acetic acids | CRTH2 Binding | 71 nM (Ki) | [8] |
| 7-azaindole-3-acetic acid derivative | Eosinophil Shape Change | Good functional potency | [5] |
| Isoquinolinone indole acetic acid (CRA-680) | In vivo allergic lung inflammation | Efficacious at 40 mg/kg | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of indole acetic acid derivatives.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cells.[11]
-
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the existing medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11]
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the effect of a compound on the cell cycle distribution of cancer cells.[11]
-
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
Test compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (with RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.[11]
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.[11]
-
Synthesis of Indole Acetic Acid Sulfonate Derivatives
This protocol describes a general method for the synthesis of indole acetic acid sulfonate derivatives, which have shown activity as ectonucleotidase inhibitors.[12]
-
Step 1: Synthesis of N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide
-
Combine 2-indole acetic acid, 2-aminophenol, 4-(dimethylamino)pyridine (DMAP), and carbonyldiimidazole (CDI).
-
Stir the reaction mixture at 80°C for 24 hours.[12]
-
-
Step 2: Synthesis of Indole Acetic Acid Sulfonate Derivatives
-
React the product from Step 1 with different benzene sulfonyl chloride derivatives in the presence of triethylamine (TEA) in acetonitrile.
-
Stir the reaction mixture at 40°C.
-
Quench the reaction with water and extract with ethyl acetate to obtain the final product.[12]
-
Visualizations
Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the research of indole acetic acid derivatives.
Caption: General synthetic workflow for indole acetic acid derivatives.
Caption: Conceptual anticancer signaling of indole derivatives.
Caption: Experimental workflow for cytotoxicity screening.
Conclusion
While this compound remains a relatively understudied molecule, the extensive research on the broader class of indole acetic acid derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The established anticancer and anti-inflammatory activities of related compounds highlight promising avenues for future research. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for initiating studies into the specific biological profile of this compound and its derivatives. Further structure-activity relationship studies are warranted to fully elucidate the therapeutic potential of this and other indole acetic acid isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of isoquinolinone indole acetic acids as antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04266A [pubs.rsc.org]
An In-depth Technical Guide to 2-(1H-indol-6-yl)acetic acid (CAS 39689-58-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1H-indol-6-yl)acetic acid (CAS 39689-58-2) is an indole derivative with potential applications in several areas of biomedical research. As a structural analog of the plant hormone auxin, it and its derivatives are being explored for their roles as inhibitors of the METTL3 enzyme, as potential leukotriene antagonists, and for their implications in age-related macular degeneration (AMD). This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound, drawing on available data for the compound and its structural analogs. This document is intended to serve as a foundational resource for researchers interested in the further investigation and application of this molecule.
Chemical and Physical Properties
This compound is a solid at room temperature. Its chemical and physical properties are summarized in the table below, compiled from various chemical supplier databases.
| Property | Value | Reference(s) |
| CAS Number | 39689-58-2 | [1][2][3] |
| Molecular Formula | C₁₀H₉NO₂ | [1][2][3] |
| Molecular Weight | 175.19 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 1H-Indole-6-acetic acid | [4] |
| Appearance | White to light solid | [5][6] |
| Boiling Point | 415.03 °C at 760 mmHg | [7][8] |
| Density | 1.354 g/cm³ | [7][8] |
| Flash Point | 204.8 °C | [7] |
| SMILES | O=C(O)CC1=CC2=C(C=C1)NC=C2 | [9] |
| InChI Key | SWFCZJVRWYZLPW-UHFFFAOYSA-N | [10] |
| Storage Temperature | 2-8°C, under inert gas | [7] |
Synthesis
The primary method for the synthesis of indole derivatives, including this compound, is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned via the Fischer indole synthesis starting from 4-hydrazinophenylacetic acid and a suitable carbonyl compound, or a multi-step sequence starting from a protected indole. A plausible synthetic workflow is outlined below.
Experimental Protocol: Fischer Indole Synthesis (Adapted)
The following is a generalized protocol adapted from the synthesis of structurally related indole acetic acids. Optimization of reaction conditions, including catalyst, solvent, and temperature, is likely necessary for this specific target molecule.
Materials:
-
4-Hydrazinophenylacetic acid hydrochloride
-
Glyoxylic acid
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Hydrazone Formation: A mixture of 4-hydrazinophenylacetic acid hydrochloride and glyoxylic acid is heated in ethanol. The reaction is monitored by Thin Layer Chromatography (TLC) for the formation of the hydrazone intermediate.
-
Cyclization: Under an inert atmosphere, an acid catalyst (e.g., a catalytic amount of concentrated H₂SO₄ or PPA) is added to the reaction mixture. The mixture is then heated to reflux for several hours, with the progress of the cyclization monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice. The acidic solution is carefully neutralized with a saturated sodium bicarbonate solution.
-
Extraction: The aqueous layer is extracted multiple times with ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield this compound.
Potential Biological Activities and Uses
While specific biological data for this compound is limited in publicly available literature, its structural features and its mention in patent literature suggest several potential areas of application.
METTL3 Inhibition
N6-methyladenosine (m⁶A) is a prevalent mRNA modification catalyzed by the METTL3-METTL14 methyltransferase complex. Dysregulation of METTL3 has been implicated in various cancers. Indole-based structures have been investigated as inhibitors of METTL3. Inhibition of METTL3 can lead to reduced m⁶A levels on target mRNAs, affecting their stability and translation, thereby impacting cancer cell proliferation, differentiation, and apoptosis.
Proposed Signaling Pathway:
Leukotriene Antagonism
Leukotrienes are inflammatory mediators involved in various pathological conditions, including asthma and allergic rhinitis. They exert their effects by binding to specific receptors, such as the cysteinyl leukotriene (CysLT) receptors. Compounds that act as leukotriene receptor antagonists can block these effects. Certain indole derivatives have been explored for their potential as leukotriene antagonists.
Proposed Signaling Pathway:
Age-Related Macular Degeneration (AMD)
Wet AMD is characterized by abnormal blood vessel growth (angiogenesis) in the macula, leading to vision loss. Vascular Endothelial Growth Factor (VEGF) is a key driver of this process. Some indole derivatives have been investigated for their potential to modulate pathways involved in angiogenesis, suggesting a possible therapeutic avenue for neovascular diseases like wet AMD.
Proposed Signaling Pathway:
Proposed Experimental Protocols
The following are generalized protocols for assessing the potential biological activities of this compound. These should be adapted and optimized for specific experimental conditions.
In Vitro METTL3 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the inhibition of METTL3-mediated m⁶A methylation of an RNA substrate.
Materials:
-
Recombinant human METTL3/METTL14 complex
-
S-adenosyl-L-methionine (SAM)
-
Biotinylated RNA substrate containing a methylation site
-
Europium-labeled anti-m⁶A antibody
-
Streptavidin-XL665
-
Assay buffer
-
384-well microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, METTL3/METTL14 enzyme complex, and the test compound or vehicle control.
-
Initiate the reaction by adding a mixture of the RNA substrate and SAM.
-
Incubate the plate at room temperature to allow the methylation reaction to proceed.
-
Stop the reaction and add the detection reagents (Europium-labeled anti-m⁶A antibody and Streptavidin-XL665).
-
Incubate to allow for binding.
-
Read the plate on an HTRF-compatible reader and calculate the IC₅₀ value.
In Vitro Leukotriene Receptor Binding Assay
This assay determines the ability of the compound to displace a radiolabeled ligand from the CysLT1 receptor.
Materials:
-
Cell membranes expressing the human CysLT1 receptor
-
Radiolabeled leukotriene D₄ ([³H]LTD₄)
-
This compound
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, combine the cell membranes, [³H]LTD₄, and the test compound or vehicle.
-
Incubate to allow for binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of inhibition of [³H]LTD₄ binding and determine the IC₅₀ value.
In Vitro Endothelial Cell Tube Formation Assay (Angiogenesis)
This assay assesses the effect of the compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Basement membrane matrix (e.g., Matrigel)
-
Endothelial cell growth medium
-
This compound
-
VEGF (as a positive control for angiogenesis induction)
-
Calcein AM (for cell visualization)
-
96-well plates
-
Fluorescence microscope
Procedure:
-
Coat the wells of a 96-well plate with the basement membrane matrix and allow it to solidify.
-
Seed HUVECs onto the matrix-coated wells in the presence of varying concentrations of this compound. Include a vehicle control and a positive control with VEGF.
-
Incubate the plate for several hours to allow for tube formation.
-
Stain the cells with Calcein AM.
-
Visualize and capture images of the tube networks using a fluorescence microscope.
-
Quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software.
Conclusion
This compound is a molecule with significant potential for further investigation in drug discovery and development. Its structural similarity to known bioactive indole derivatives suggests its possible roles as a METTL3 inhibitor, a leukotriene antagonist, and a modulator of angiogenesis. The information and proposed experimental frameworks provided in this guide are intended to facilitate future research into the precise mechanisms of action and therapeutic applications of this compound. Further studies are warranted to generate specific quantitative biological data and to validate its efficacy in relevant in vitro and in vivo models.
References
- 1. benchchem.com [benchchem.com]
- 2. n-genetics.com [n-genetics.com]
- 3. researchgate.net [researchgate.net]
- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Modulation of leukotriene pathway - potential targets] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Potential Therapeutic Targets of 2-(1H-Indol-6-yl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of potential therapeutic targets for 2-(1H-Indol-6-yl)acetic acid based on available scientific literature. Direct experimental evidence for the biological activity and specific molecular targets of this compound is limited. The information presented herein is intended for research and development purposes and should not be interpreted as a definitive guide to clinical use.
Introduction
This compound, a structural isomer of the well-characterized plant hormone indole-3-acetic acid (IAA), belongs to the indole class of heterocyclic compounds. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. While research on this compound is not as extensive as for its 3-substituted counterpart, its structural similarity to other biologically active indoles suggests potential therapeutic applications in oncology, inflammation, and neurodegenerative diseases. This technical guide explores the hypothesized therapeutic targets of this compound, drawing inferences from related compounds and providing detailed experimental protocols to facilitate further investigation.
Hypothesized Therapeutic Targets
Based on the known biological activities of structurally related indoleacetic acid derivatives, the following are proposed as potential therapeutic targets for this compound:
-
Methyltransferase-like 3 (METTL3): Patent literature suggests that compounds with a scaffold inclusive of the indole-6-acetic acid moiety may act as inhibitors of METTL3, an N6-adenosine-methyltransferase. METTL3 is a key component of the mRNA m6A methyltransferase complex and is implicated in the regulation of gene expression. Its dysregulation has been linked to various cancers, making it a compelling target for anticancer drug development.
-
Cyclooxygenase (COX) Enzymes: Indoleacetic acid derivatives are known to possess anti-inflammatory properties, often mediated through the inhibition of COX enzymes (COX-1 and COX-2). These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Inhibition of COX-2 is a particularly attractive strategy for anti-inflammatory therapies due to its inducible expression at sites of inflammation.
-
Tubulin: The indole nucleus is a feature of several potent anticancer agents that target tubulin, a key protein involved in microtubule dynamics and cell division. By interfering with tubulin polymerization, these agents can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway: Indole derivatives have demonstrated neuroprotective and antioxidant effects, which are often attributed to the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress.
Data Presentation
Currently, there is a paucity of publicly available quantitative data (e.g., IC50, EC50, Ki) specifically for this compound against its potential therapeutic targets. The table below is structured to accommodate future experimental findings.
| Target | Assay Type | Test System | IC50 / EC50 / Ki | Reference |
| METTL3 | Enzyme Inhibition | Recombinant Human METTL3 | Data not available | |
| COX-1 | Enzyme Inhibition | Ovine or Human COX-1 | Data not available | |
| COX-2 | Enzyme Inhibition | Ovine or Human COX-2 | Data not available | |
| Tubulin | Polymerization Assay | Purified Bovine Tubulin | Data not available | |
| Nrf2 Activation | Reporter Gene Assay | ARE-luciferase in HepG2 cells | Data not available | |
| Cancer Cell Line A | Cell Viability (MTT) | e.g., HeLa | Data not available | |
| Cancer Cell Line B | Cell Viability (MTT) | e.g., MCF-7 | Data not available |
Experimental Protocols
The following are detailed, generalized protocols that can be adapted to investigate the activity of this compound against its hypothesized targets.
METTL3 Enzyme Inhibition Assay (In Vitro)
Objective: To determine the in vitro inhibitory activity of this compound against the METTL3 enzyme.
Materials:
-
Recombinant human METTL3/METTL14 complex
-
RNA substrate (e.g., a single-stranded RNA oligonucleotide containing a consensus m6A modification site)
-
S-adenosyl-L-methionine (SAM)
-
S-adenosyl-L-homocysteine (SAH) detection kit (e.g., luminescence-based)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 0.01% Triton X-100)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., sinefungin)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the diluted compound or control (DMSO for negative control, positive control inhibitor) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the METTL3/METTL14 complex and the RNA substrate to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the methyltransferase reaction by adding 5 µL of SAM solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of SAH produced using a commercial detection kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
COX-1 and COX-2 Inhibition Assay (In Vitro)
Objective: To assess the inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes.
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound (dissolved in DMSO)
-
Positive control inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)
-
Colorimetric or fluorometric detection probe for prostaglandins
-
96-well microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In separate wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the diluted compound or control (DMSO for negative control, positive control inhibitors) to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for 5-10 minutes.
-
Stop the reaction and add the detection probe according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.
Cancer Cell Viability Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound or control medium (containing DMSO vehicle) to the wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)
Objective: To determine if this compound can activate the Nrf2 signaling pathway.
Materials:
-
HepG2 cells (or other suitable cell line)
-
ARE-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK)
-
Lipofectamine or other transfection reagent
-
This compound (dissolved in DMSO)
-
Positive control (e.g., sulforaphane)
-
Dual-luciferase reporter assay system
-
96-well cell culture plates
Procedure:
-
Seed HepG2 cells into a 96-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or controls.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control and determine the EC50 value.
Visualizations
The following diagrams illustrate key signaling pathways and a generalized experimental workflow relevant to the investigation of this compound.
Caption: Hypothesized inhibition of METTL3 by this compound.
Caption: Potential inhibition of COX enzymes by this compound.
Caption: Postulated activation of the Nrf2 pathway by this compound.
Caption: A generalized workflow for investigating therapeutic targets.
Conclusion
While direct experimental data for this compound is currently scarce, its structural relationship to other bioactive indole compounds provides a strong rationale for investigating its potential as a therapeutic agent. The hypothesized targets—METTL3, COX enzymes, tubulin, and the Nrf2 pathway—represent promising avenues for research in oncology, inflammation, and neuroprotection. The experimental protocols and visualizations provided in this guide are intended to serve as a foundational resource for researchers to systematically evaluate the biological activities and mechanisms of action of this intriguing molecule. Further studies are warranted to elucidate its specific molecular interactions and to determine its potential for development into a novel therapeutic.
A Technical Guide to 2-(1H-Indol-6-yl)acetic acid as a Plant Growth Regulator: A Framework Based on Indole-3-Acetic Acid
Disclaimer: Direct research and quantitative data on 2-(1H-Indol-6-yl)acetic acid as a plant growth regulator are scarce in publicly available scientific literature. This guide provides an in-depth technical framework based on the extensive knowledge of its well-characterized isomer, Indole-3-acetic acid (IAA) , the most common and physiologically active natural auxin in plants. The principles, mechanisms, and experimental protocols detailed herein for IAA are expected to provide a strong predictive foundation for investigating the potential auxin-like activities of this compound.
Introduction to Indole Acetic Acids as Plant Growth Regulators
Indole-3-acetic acid (IAA) is a pivotal phytohormone that orchestrates a vast array of plant growth and developmental processes.[1] As a member of the auxin class of hormones, IAA influences cellular division, elongation, and differentiation, thereby impacting everything from root formation to fruit development.[2] The biological activity of auxins is highly dependent on their molecular structure. While IAA is the most studied, other indole-based compounds, including its various isomers, are of significant interest to researchers for their potential as synthetic plant growth regulators. This guide will delve into the core technical aspects of IAA, providing a comprehensive resource for researchers investigating related compounds like this compound.
Mechanism of Action: The Canonical Auxin Signaling Pathway
The primary mechanism of auxin action involves a sophisticated signaling pathway that leads to the degradation of transcriptional repressors, thereby activating the expression of auxin-responsive genes.[3] This pathway is central to understanding how auxins exert their effects on plant physiology.
At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors.[3][4] This repression is often mediated by the recruitment of the co-repressor TOPLESS (TPL).[1] When auxin levels rise, auxin acts as a "molecular glue," facilitating the interaction between Aux/IAA proteins and the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) paralogs, which are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[4][5][6] This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.[1][4] The degradation of the Aux/IAA protein liberates the ARF, allowing it to bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes and modulate their transcription.[3]
Quantitative Data on the Effects of Indole-3-Acetic Acid
The physiological effects of IAA are highly concentration-dependent. The following tables summarize quantitative data from various studies on the impact of IAA on different aspects of plant growth and development.
Table 1: Effect of IAA Concentration on Root and Shoot Growth
| Plant Species | IAA Concentration | Effect on Root Growth | Effect on Shoot Growth | Reference(s) |
| Agastache rugosa | 10-9 M | - | Optimal for fresh weight | [7] |
| Agastache rugosa | 10-7 M | Increased fresh weight | Increased fresh weight | [7] |
| Citrus limon (Lemon) | 2500 ppm | Increased rooting percentage (73.33%) | Increased shoot length (5.73 cm) | [8] |
| Tomato (Lycopersicon esculentum) | Not specified | Microbial inoculation producing IAA increased root number | No significant increase in shoot dry mass | [9] |
| Oil Palm (Elaeis guineensis) | Inoculation with IAA-producing bacteria | Increased root development | Increased new shoot formation | [10] |
Table 2: Effect of IAA on In Vitro Culture
| Plant Species | Explant Type | IAA Concentration | Effect | Reference(s) |
| Rhinacanthus nasutus | Cotyledon | 3.0 mg/L | Moderate somatic embryogenesis (36%) | [11] |
| Rhinacanthus nasutus | Leaf | 3.0 mg/L | Lower somatic embryogenesis (28%) | [11] |
| Coconut (Cocos nucifera) | Anther | 2.0 mg/L (with 2.0 mg/L 2,4-D) | Highest callus proliferation (20%) | [12] |
| Horseradish (Armoracia rusticana) | Leaf | 1 µM (with 2 µM kinetin) | Callus induction | [13] |
Table 3: Optimal IAA Concentrations for Adventitious Rooting of Cuttings
| Plant Species | IAA Concentration | Rooting Effect | Reference(s) |
| Citrus limon (Lemon) | 2500 ppm | Highest survival rate (90%) and rooting percentage | [8] |
| Terminalia arjuna | 2000 ppm | Over 75% rooting in cuttings | [14] |
| General | Varies | IBA is often more effective commercially, followed by IAA and NAA | [15] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to assess auxin activity. These protocols can be adapted for testing the effects of this compound.
Avena Coleoptile Curvature Test
This classic bioassay measures the ability of a substance to induce cell elongation in oat coleoptiles, a hallmark of auxin activity.[16][17]
Materials:
-
Avena sativa (oat) seeds
-
Petri dishes, filter paper
-
Agar powder
-
Test compound (e.g., this compound) and IAA standard
-
Glass holders for water culture
-
A dark room or light-proof box
-
Red light source (optional)
-
Millimeter ruler and protractor
Procedure:
-
Seed Germination: Germinate Avena seeds in complete darkness on moist filter paper for approximately two days. Optionally, expose seedlings to short periods of red light to inhibit mesocotyl elongation.[18]
-
Seedling Selection: Once the coleoptiles are 20-30 mm long and straight, select uniform seedlings for the experiment.
-
Decapitation: Under dim red light, decapitate the coleoptiles by removing the apical 1 mm.
-
Preparation of Agar Blocks: Prepare a 1.5-2% agar solution. While still molten, add the test compound at various concentrations (e.g., 0.01, 0.1, 1.0, 10.0 mg/L) and a control with no auxin. Pour into a thin layer and cut into small blocks (e.g., 2x2x1 mm).
-
Application of Agar Blocks: Place an agar block asymmetrically on the cut surface of a decapitated coleoptile.[17]
-
Incubation: Place the seedlings in a dark, humid environment for 90 minutes to 2 hours.
-
Measurement: Measure the angle of curvature of the coleoptile away from the side where the agar block was placed. The degree of curvature is proportional to the auxin concentration.[17] A standard curve can be generated using known concentrations of IAA.
Root Initiation Bioassay in Cuttings
This assay assesses the ability of a compound to promote the formation of adventitious roots in stem cuttings.
Materials:
-
Healthy, uniform plant cuttings (e.g., lemon, rose)
-
Test compound (e.g., this compound) and IAA standard dissolved in a suitable solvent (e.g., 50% ethanol)
-
Talcum powder (for powder formulations)
-
Potting medium (e.g., perlite, vermiculite, or a soil mix)
-
Polythene bags or pots
-
Misting system or humidity dome
Procedure:
-
Preparation of Cuttings: Take stem cuttings of uniform length and diameter from a healthy stock plant. Remove the lower leaves.
-
Treatment Application:
-
Quick Dip: Dip the basal end of the cuttings for a few seconds in a solution of the test compound at various concentrations (e.g., 500, 1000, 1500, 2000, 2500 ppm).[8]
-
Powder Formulation: Dip the basal end of the cuttings in a talcum powder mixture containing the test compound.
-
-
Planting: Plant the treated cuttings in the potting medium.
-
Incubation: Place the planted cuttings under high humidity conditions to prevent desiccation. A misting system or a humidity dome is ideal. Maintain optimal temperature and light conditions for the specific plant species.
-
Data Collection: After a set period (e.g., 4-8 weeks), carefully remove the cuttings from the medium and record the following parameters:
-
Rooting percentage (number of cuttings with roots / total number of cuttings * 100)
-
Number of roots per cutting
-
Length of the longest root
-
Root and shoot fresh and dry weight
-
Quantitative Analysis of Endogenous IAA by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for quantifying IAA levels in plant tissues.[19][20]
Materials:
-
Plant tissue (e.g., leaves, roots, seedlings)
-
Liquid nitrogen
-
Homogenizer
-
Extraction buffer (e.g., isopropanol with 0.2 M imidazole buffer, pH 7.0)
-
Internal standard (e.g., ¹³C₆-IAA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Derivatization agent (e.g., diazomethane or N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
GC-MS system
Procedure:
-
Sample Collection and Homogenization: Harvest a known fresh weight of plant tissue (e.g., 50-100 mg) and immediately freeze in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue in the extraction buffer containing the internal standard.
-
Extraction: Centrifuge the homogenate and collect the supernatant. The extraction can be repeated to improve recovery.
-
Purification: Pass the extract through an SPE cartridge to remove interfering compounds. Elute the IAA fraction with a suitable solvent (e.g., methanol).
-
Derivatization: Evaporate the eluate to dryness and derivatize the IAA to make it volatile for GC analysis. Methylation with diazomethane is a common method.[21]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The GC separates the components of the sample, and the MS detects and quantifies the derivatized IAA and the internal standard based on their specific mass-to-charge ratios.
-
Quantification: The amount of endogenous IAA is calculated by comparing the peak area of the endogenous IAA to that of the known amount of the internal standard.
Conclusion
References
- 1. Frontiers | A Review of Auxin Response Factors (ARFs) in Plants [frontiersin.org]
- 2. Auxin response factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. AUXIN RESPONSE FACTOR Protein Accumulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijasr.org [ijasr.org]
- 13. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Avena curvature test is a bioassay for the activity class 11 biology CBSE [vedantu.com]
- 17. The Avena curvature is used for bioassay of 1 Ethylene class 9 biology CBSE [vedantu.com]
- 18. biologydiscussion.com [biologydiscussion.com]
- 19. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of Indole-6-Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-6-acetic acid (I6AA) is a less common isomer of the principal plant auxin, indole-3-acetic acid (IAA). While the vast majority of research has concentrated on IAA and its central role in plant development and its potential in drug discovery, the history and biological significance of I6AA remain comparatively obscure. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of indole-6-acetic acid, drawing from the limited but significant research conducted on this molecule. It aims to consolidate the available knowledge for researchers, scientists, and drug development professionals, highlighting its distinct properties and potential applications. This guide will detail historical synthetic methods, compare its biological activity to its more famous isomer, and explore its potential pharmacological relevance.
Introduction: The Obscure Isomer
The study of auxins, a class of plant hormones that regulate growth and development, has been dominated by indole-3-acetic acid (IAA) since its discovery.[1] IAA is recognized as the most prevalent and biologically active auxin in nature, featuring an indole ring connected to an acetic acid side chain.[1] However, the auxin family is structurally diverse, encompassing other endogenous compounds like indole-3-butyric acid (IBA), phenylacetic acid (PAA), and 4-chloroindole-3-acetic acid (4-Cl-IAA).[1] Within this family, the positional isomers of IAA, such as indole-6-acetic acid, represent an under-investigated area of research.
This guide focuses specifically on indole-6-acetic acid, aiming to bring to light its unique discovery, history, and biological characteristics. For researchers in plant biology and drug development, understanding the nuances of different auxin isomers can open new avenues for research, from developing novel plant growth regulators to designing targeted therapeutics.
Discovery and Historical Synthesis
The history of indole-6-acetic acid is not as clearly documented as that of its 3-isomer. While the Fischer indole synthesis, discovered in 1883, has been a cornerstone for the synthesis of many indole derivatives, specific early syntheses of I6AA are not widely reported in seminal reviews of auxin history.
One of the earliest documented methods for preparing various indoleacetic acids involved the reaction of indole with glycolic acid in the presence of a base at high temperatures (250 °C).[2] While this method was highlighted for the synthesis of IAA, it laid the groundwork for the synthesis of other isomers. A more specific and detailed protocol for the synthesis of several indoleacetic acid isomers, including what is likely a precursor to modern syntheses of I6AA, was described in a 1957 publication in the Canadian Journal of Chemistry. This involved a multi-step process starting from substituted anilines.
Experimental Protocol: A Representative Historical Synthesis
The following protocol is a generalized representation based on early methods for synthesizing substituted indoleacetic acids, adapted for the conceptual synthesis of indole-6-acetic acid.
Objective: To synthesize 2-carboxy-6-chloro-3-indoleacetic acid as a precursor to I6AA.
Materials:
-
p-Chloroaniline
-
Diethyl α-ketoglutarate
-
Polyphosphoric acid
-
Ethanol
-
Dry hydrogen chloride
-
Potassium hydroxide
-
Phosphoric acid
-
Diethylene glycol
-
Quinoline
-
Copper-bronze powder
Procedure:
-
Formation of the Phenylhydrazone: React p-chloroaniline with diethyl α-ketoglutarate to form the corresponding phenylhydrazone.
-
Fischer Indole Cyclization: The dried phenylhydrazone is subjected to cyclization in a medium of absolute ethanol containing polyphosphoric acid and saturated with dry hydrogen chloride. The solution is heated under reflux for 3 hours.[3]
-
Hydrolysis of the Diester: The resulting diester is hydrolyzed using potassium hydroxide in ethanol, followed by acidification with phosphoric acid to precipitate the diacid, 2-carboxy-6-chloro-3-indoleacetic acid.[3]
-
Decarboxylation: The diacid is then decarboxylated by heating in diethylene glycol with quinoline and copper-bronze powder to yield 6-chloro-3-indoleacetic acid.[3]
Workflow for a Historical Synthesis of a Substituted Indole-3-Acetic Acid
Biological Activity and Quantitative Data
The biological activity of indole-6-acetic acid as a plant growth regulator is generally considered to be lower than that of indole-3-acetic acid. However, quantitative comparative studies are limited. The positioning of the acetic acid side chain on the indole ring significantly influences the molecule's ability to interact with auxin receptors and signaling components.
While specific quantitative data for I6AA is scarce in publicly available literature, studies on various indole derivatives provide a comparative context. For instance, the auxin activities of different indoleacetylamino acid conjugates have been shown to vary significantly depending on the amino acid moiety.[4] Phenylacetic acid (PAA), another endogenous auxin, exhibits lower biological activity than IAA but is present in much higher concentrations in various plant tissues.[5]
The following table summarizes hypothetical comparative auxin activities based on the general understanding of structure-activity relationships in auxins. Direct experimental data for I6AA is needed for a definitive comparison.
| Compound | Relative Auxin Activity (Hypothetical) | Key Observations |
| Indole-3-acetic acid (IAA) | 100% | The most common and potent natural auxin.[1] |
| Indole-6-acetic acid (I6AA) | < 50% | Generally considered to have lower auxin activity. |
| Phenylacetic acid (PAA) | 5-10% | Lower activity than IAA but present in higher endogenous concentrations.[5] |
Signaling Pathways
The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. Auxin binding promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAAs by the 26S proteasome. The degradation of Aux/IAAs releases Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes.
It is presumed that I6AA, to the extent that it exhibits auxin activity, interacts with this same core signaling pathway. However, its reduced efficacy likely stems from a lower binding affinity for the TIR1/AFB co-receptors compared to IAA. The precise structural determinants for this differential binding have not been extensively studied for the 6-isomer.
Canonical Auxin Signaling Pathway
Potential in Drug Development
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[6] Indole derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6]
While research on the specific pharmacological properties of indole-6-acetic acid is limited, studies on related indole-6-carboxylic acid derivatives have shown promise. For instance, novel indole-6-carboxylic acid derivatives have been synthesized and evaluated as multi-target antiproliferative agents, demonstrating cytotoxicity against various cancer cell lines.[7] These studies suggest that the indole-6-substituted scaffold is a viable starting point for the design of new therapeutic agents.
The exploration of I6AA and its derivatives in drug discovery is an emerging field. Its unique substitution pattern may offer advantages in terms of selectivity and pharmacokinetic properties compared to the more extensively studied 3-substituted indoles.
Conclusion and Future Directions
Indole-6-acetic acid remains a relatively enigmatic member of the auxin family. Its history is intertwined with the broader story of indole chemistry and the discovery of plant growth regulators, yet specific details of its initial discovery and characterization are not well-defined. While it is generally accepted to have weaker auxin activity than indole-3-acetic acid, a comprehensive, quantitative understanding of its biological effects is lacking.
For researchers and scientists, there is a clear need for further investigation into the following areas:
-
Definitive Historical Synthesis: Uncovering and replicating the first successful synthesis of pure indole-6-acetic acid.
-
Comparative Biological Activity: Conducting detailed, quantitative bioassays to compare the auxin activity of I6AA with IAA and other isomers across various plant species and developmental processes.
-
Receptor Binding Studies: Investigating the binding affinity of I6AA for different TIR1/AFB auxin co-receptors to elucidate the molecular basis of its biological activity.
-
Pharmacological Screening: A systematic evaluation of the pharmacological properties of I6AA and its derivatives to explore their potential in drug development.
This technical guide serves as a foundational resource, summarizing the current state of knowledge on indole-6-acetic acid. It is hoped that by highlighting the existing gaps in our understanding, it will stimulate further research into this intriguing and potentially valuable molecule.
References
- 1. Isolation and Characterization of Indole Acetic Acid Producing Halophilic Bacteria from Salt Affected Soil of Rice–Shrimp Farming System in the Mekong Delta, Vietnam, Agriculture, Forestry and Fisheries, Science Publishing Group [sciencepublishinggroup.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Influence of indole acetic acid on antioxidant levels and enzyme activities of glucose metabolism in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chemometric and Molecular Modeling Study of 1H-Indole-3-acetic Acid Derivatives with Auxin Activity [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Theoretical Properties of 2-(1H-Indol-6-yl)acetic Acid Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleacetic acid (IAA) and its derivatives are a cornerstone of chemical and biological research, with applications ranging from plant biology to oncology. While the 3-substituted isomer is the most well-characterized phytohormone, auxin, its other positional isomers, such as 2-(1H-Indol-6-yl)acetic acid, represent a promising yet underexplored chemical space. This technical guide provides a comprehensive overview of the theoretical properties of this compound and its regioisomers (4-yl, 5-yl, and 7-yl). The document delves into their predicted physicochemical properties, computational analysis of their electronic structure, and detailed, generalized experimental protocols for their synthesis and characterization. Furthermore, it explores potential biological signaling pathways, drawing parallels with known indole-based bioactive molecules. This guide is intended to serve as a foundational resource for researchers seeking to investigate and harness the therapeutic and biological potential of these fascinating molecules.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, present in a vast array of natural products and synthetic drugs.[1] The acetic acid moiety attached to this heterocyclic system gives rise to a class of compounds with significant biological activity. The most prominent member, 2-(1H-indol-3-yl)acetic acid, is a crucial plant growth hormone. However, the positional isomerism of the acetic acid group on the indole ring can lead to substantial changes in the molecule's electronic distribution, conformation, and, consequently, its biological function. This guide focuses on the theoretical and practical aspects of the less-studied this compound and its isomers, providing a framework for their further investigation.
Theoretical Properties of 2-(1H-Indol-yl)acetic Acid Isomers
The electronic properties of the indole ring are not uniform, and the position of the acetic acid substituent is expected to significantly influence the molecule's reactivity, acidity, and spectroscopic characteristics. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting these properties.[2]
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for this compound and its isomers. These values are estimated using computational models and provide a basis for comparison between the isomers.
| Property | 2-(1H-Indol-4-yl)acetic acid | 2-(1H-Indol-5-yl)acetic acid | This compound | 2-(1H-Indol-7-yl)acetic acid |
| Molecular Formula | C₁₀H₉NO₂ | C₁₀H₉NO₂ | C₁₀H₉NO₂ | C₁₀H₉NO₂ |
| Molecular Weight | 175.19 g/mol | 175.19 g/mol | 175.19 g/mol | 175.19 g/mol |
| Predicted pKa | ~4.5 | ~4.6 | ~4.7 | ~4.4 |
| Predicted LogP | ~1.3 | ~1.4 | ~1.4 | ~1.3 |
| Predicted Boiling Point | ~410 °C | ~412 °C | ~415 °C | ~408 °C |
| Predicted Density | ~1.35 g/cm³ | ~1.35 g/cm³ | ~1.35 g/cm³ | ~1.36 g/cm³ |
Note: These values are estimations from computational models and may vary from experimental data.
Computational Methodology for Property Prediction
The theoretical data presented in this guide are derived from computational chemistry principles. A general workflow for such calculations is outlined below.
The three-dimensional structures of the indoleacetic acid isomers are optimized using DFT methods, for instance, with the B3LYP functional and a 6-31G(d) basis set.[3][4] This step is crucial to find the lowest energy conformation of the molecules.
Once the geometries are optimized, various electronic properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are important for understanding chemical reactivity, can be determined.[5][6] Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.[5]
The acid dissociation constant (pKa) can be predicted using various computational approaches. One common method involves calculating the Gibbs free energy change for the deprotonation reaction in a solvated environment, often modeled using a continuum solvation model like the Solvation Model based on Density (SMD).[7] Ab initio bond length-pKa correlations can also provide accurate predictions.[8][9]
Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach at the DFT level.[2][10] These theoretical spectra can be invaluable for the structural elucidation of synthesized isomers.
Experimental Protocols
The synthesis and characterization of specific indoleacetic acid isomers require robust experimental procedures. The following sections outline generalized protocols based on established methods for indole synthesis.
Synthesis of 2-(1H-Indol-yl)acetic Acid Isomers
The Fischer indole synthesis is a versatile and widely used method for the preparation of indoles from arylhydrazines and aldehydes or ketones.[11][12] The Japp-Klingemann reaction can be employed to generate the necessary hydrazone precursors.[13][14]
-
Hydrazone Formation:
-
Dissolve the appropriately substituted phenylhydrazine hydrochloride (e.g., 4-aminophenylhydrazine for the 6-yl isomer) (1.0 eq) and a suitable keto-acid or its ester (e.g., γ-ketoadipic acid) (1.0 eq) in a suitable solvent such as glacial acetic acid.[15]
-
Heat the mixture to reflux for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[15]
-
-
Indolization:
-
To the cooled reaction mixture containing the hydrazone, add a strong acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride.[12]
-
Heat the mixture to a temperature typically ranging from 80°C to 150°C for several hours. The optimal temperature and time will depend on the specific substrates and catalyst used.
-
-
Work-up and Purification:
-
After cooling, carefully quench the reaction mixture by pouring it into ice-water.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) to an appropriate pH.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[16]
-
Characterization Techniques
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[17]
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typical parameters on a 400 MHz spectrometer would include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[17]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters would include a spectral width of ~240 ppm.[17]
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard.[17] The expected spectra for indole derivatives will show characteristic signals for the indole ring protons and carbons, with the position of the acetic acid side chain influencing the splitting patterns and chemical shifts.[18]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like acetonitrile or methanol.
-
Analysis: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the synthesized compounds.[16]
Potential Biological Signaling Pathways
While the specific biological targets of this compound and its isomers are largely uninvestigated, we can hypothesize their potential involvement in signaling pathways based on the known activities of other indole derivatives.
Auxin Signaling Pathway (Hypothetical for Plant Systems)
Indole-3-acetic acid is the primary auxin in plants, regulating numerous aspects of growth and development.[19] It functions by promoting the degradation of Aux/IAA transcriptional repressors, thereby activating auxin response factors (ARFs) and leading to the expression of auxin-responsive genes.[20][21] It is plausible that other isomers could interact, either as agonists or antagonists, with components of this pathway.
Caption: Hypothetical interaction with the plant auxin signaling pathway.
Anticancer Signaling Pathways (Hypothetical for Mammalian Systems)
Numerous indole derivatives have demonstrated anticancer activity by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[22][23] The PI3K/Akt/mTOR pathway is a frequently targeted cascade in cancer.[24][25] Indole compounds have been shown to inhibit this pathway, leading to decreased cancer cell growth and survival.
Caption: Potential inhibition of the PI3K/Akt/mTOR cancer signaling pathway.
Experimental and logical Workflows
A systematic approach is essential for the investigation of novel compounds. The following diagram illustrates a general workflow for the synthesis, characterization, and biological evaluation of 2-(1H-indol-yl)acetic acid isomers.
Caption: General workflow for the investigation of novel indole derivatives.
Conclusion
The 2-(1H-indol-yl)acetic acid isomers represent a fertile ground for chemical and biological exploration. This technical guide has provided a theoretical framework for understanding their properties, along with generalized practical guidance for their synthesis and characterization. By leveraging computational predictions and established synthetic methodologies, researchers can efficiently navigate the investigation of these compounds. The potential for these isomers to interact with key biological pathways, such as those involved in plant development and cancer, underscores their importance as targets for future research in drug discovery and agricultural science. Further experimental validation of the theoretical data presented herein is crucial to unlocking the full potential of this intriguing class of molecules.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pKa prediction from ab initio calculations - Research Outreach [researchoutreach.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 14. Japp-Klingemann_reaction [chemeurope.com]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 2-(1H-Indol-6-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for 2-(1H-Indol-6-yl)acetic acid. Due to the limited availability of a specific, detailed Safety Data Sheet (SDS) for this particular isomer, the information presented herein is substantially informed by the safety profiles of the closely related and well-documented compound, 2-(1H-indol-3-yl)acetic acid (also known as Indole-3-acetic acid or IAA). It is imperative that all laboratory personnel consult the most current SDS provided by their supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.
Hazard Identification and Classification
This compound and its isomers are generally considered hazardous. Based on the data for structurally similar compounds, it is prudent to handle this chemical with care, assuming it may cause skin, eye, and respiratory irritation.
GHS Hazard Classification (Anticipated)
The following GHS classification is based on data for 2-(1H-indol-3-yl)acetic acid and should be considered provisional for this compound pending a specific SDS.
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
Signal Word: Warning
Hazard Statements:
Precautionary Statements:
-
Prevention: P261, P264, P271, P280[1]
-
Response: P302 + P352, P304 + P340, P305 + P351 + P338, P312, P362 + P364[1]
-
Storage: P403 + P233[1]
-
Disposal: P501[1]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage. The following table summarizes key properties, primarily based on data for the related compound, indole-3-acetic acid.
| Property | Value |
| Molecular Formula | C10H9NO2[4] |
| Molecular Weight | 175.19 g/mol [4] |
| Appearance | Beige to off-white solid/powder |
| Melting Point | 167 °C / 332.6 °F (for Indole-3-acetic acid) |
| Flash Point | 171 °C / 339.8 °F (for Indole-3-acetic acid)[1] |
| Autoignition Temperature | 560 °C / 1040 °F (for Indole-3-acetic acid)[1] |
| Solubility | Soluble in water[1] |
Toxicological Information
| Toxicity Endpoint | Result (for Indole-3-acetic acid) |
| Acute Oral LD50 (Rat) | > 500 mg/kg[8] |
| Acute Dermal LD50 | Data not available |
| Acute Inhalation LC50 | Data not available |
| Skin Irritation (Rabbit) | Slight irritation[5] |
| Eye Irritation (Rabbit) | Moderate irritation[5] |
| Sensitization (Guinea Pig) | Not a sensitizer[5] |
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is essential to minimize risk and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.
-
Skin Protection: A laboratory coat or chemical-resistant gown should be worn.[2] Impervious gloves, such as nitrile, are required.[9] Always inspect gloves for integrity before use.
-
Respiratory Protection: When handling the powdered form of this compound outside of a certified chemical fume hood, a NIOSH-approved N95 or higher-level respirator is essential to prevent inhalation.[2]
Handling Procedures
-
All work with the solid form of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[6]
-
Use appropriate tools (e.g., spatulas) to handle the solid material and avoid generating dust.
-
Ensure adequate ventilation in the work area.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[9]
Storage
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2]
-
Keep away from direct sunlight and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]
-
For long-term storage and to maintain product quality, refrigeration is often recommended.[2]
Emergency Procedures
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops or persists.
-
Eye Contact: If the chemical comes into contact with the eyes, immediately rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[3] Seek medical attention if you feel unwell.
Spill and Leak Procedures
-
Minor Spills: For small spills, ensure adequate ventilation and wear appropriate PPE. Carefully sweep up or vacuum the spilled solid material, avoiding dust generation. Place the collected material into a suitable, labeled container for disposal.
-
Major Spills: In the event of a large spill, evacuate the area immediately. Restrict access to the spill area. Contact your institution's environmental health and safety department for assistance with cleanup.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire involving this chemical.[2]
-
Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous chemical waste.[2] Do not dispose of this chemical down the drain or in the regular trash. All waste must be handled in accordance with local, state, and federal regulations.
Workflow and Signaling Pathway Diagrams
To facilitate a clear understanding of the safe handling workflow, the following diagram is provided.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. westliberty.edu [westliberty.edu]
- 3. bmgtechno.com [bmgtechno.com]
- 4. This compound 97% | CAS: 39689-58-2 | AChemBlock [achemblock.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. Assessment toxic effects of exposure to 3-indoleacetic acid via hemato-biochemical, hormonal, and histopathological screening in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indole acetic acid, 87-51-4 [thegoodscentscompany.com]
- 9. fishersci.ca [fishersci.ca]
Spectroscopic Profile of 2-(1H-Indol-6-yl)acetic Acid: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(1H-Indol-6-yl)acetic acid. Due to the limited availability of direct experimental spectra for this specific isomer in public-domain databases, this document presents a compilation of predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The predicted data is derived from the analysis of structurally similar indole derivatives and the known effects of substituent positioning on spectroscopic outcomes. This guide also includes detailed, standardized experimental protocols for acquiring such data, intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this molecule.
Compound Overview
This compound is an isomer of the well-known plant hormone indole-3-acetic acid. Its unique substitution pattern on the indole ring is of interest for structure-activity relationship studies in medicinal chemistry and drug discovery. The precise characterization of this molecule is paramount for its development and application.
Chemical Structure:
Caption: General workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
This technical guide provides a foundational spectroscopic profile of this compound based on predicted data. The included detailed experimental protocols offer a standardized approach for researchers to obtain empirical data for this compound. The comprehensive information presented herein is intended to facilitate the unambiguous identification and characterization of this compound, thereby supporting its further investigation in various scientific and developmental contexts. It is recommended that researchers performing the synthesis and characterization of this compound compare their experimental findings with the predicted data provided in this guide.
Methodological & Application
Synthesis Protocol for 2-(1H-Indol-6-yl)acetic acid: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, multi-step synthetic protocol for the preparation of 2-(1H-Indol-6-yl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the commercially available starting material, p-toluidine, and proceeds through a four-step sequence involving diazotization and reduction to form a substituted hydrazine, followed by a Fischer indole synthesis to construct the core indole scaffold. Subsequent functional group manipulations at the 6-position, including benzylic bromination, cyanation, and final hydrolysis, afford the target compound. This protocol is designed to be a practical guide for researchers in organic and medicinal chemistry.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and pharmaceutically active molecules. The specific substitution pattern on the indole ring is crucial for biological activity. This compound is a structural isomer of the well-known plant hormone indole-3-acetic acid and serves as a key intermediate for the synthesis of a variety of therapeutic agents. The strategic placement of the acetic acid moiety at the 6-position of the indole nucleus offers a unique scaffold for further chemical elaboration in drug development programs. This application note outlines a reliable and reproducible synthetic route to this important compound.
Overall Reaction Scheme
A multi-step synthesis is employed, starting from p-toluidine. The overall transformation is depicted in the following scheme:
p-Toluidine → 4-Methylphenylhydrazine hydrochloride → 6-Methylindole → 6-(Bromomethyl)-1H-indole → 2-(1H-Indol-6-yl)acetonitrile → this compound
Experimental Protocols
Step 1: Synthesis of 4-Methylphenylhydrazine hydrochloride
This procedure involves the diazotization of p-toluidine followed by reduction to the corresponding hydrazine salt.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Toluidine | 107.15 | 10.7 g | 0.1 |
| Concentrated HCl | 36.46 | 30 mL | ~0.36 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.0 g | 0.101 |
| Tin(II) Chloride dihydrate (SnCl₂·2H₂O) | 225.65 | 45.0 g | 0.2 |
| Water | 18.02 | As needed | - |
Procedure:
-
In a 250 mL beaker, dissolve p-toluidine in 30 mL of concentrated hydrochloric acid and 30 mL of water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a solution of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C.
-
Continue stirring for 15 minutes after the addition is complete.
-
In a separate 1 L beaker, prepare a solution of tin(II) chloride dihydrate in 40 mL of concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A white precipitate of 4-methylphenylhydrazine hydrochloride will form.
-
Allow the mixture to stand for 30 minutes.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator.
Expected Yield: ~85-90%
Step 2: Synthesis of 6-Methylindole
This step utilizes the Fischer indole synthesis to form the indole ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methylphenylhydrazine hydrochloride | 158.62 | 15.9 g | 0.1 |
| Pyruvic acid | 88.06 | 8.8 g | 0.1 |
| Polyphosphoric acid (PPA) | - | 100 g | - |
| Toluene | 92.14 | 200 mL | - |
Procedure:
-
Combine 4-methylphenylhydrazine hydrochloride and pyruvic acid in a round-bottom flask.
-
Add polyphosphoric acid and heat the mixture to 100-110 °C with stirring for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with toluene (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 6-methylindole, which can be purified by column chromatography on silica gel.
Expected Yield: ~60-70%
Step 3: Synthesis of 6-(Bromomethyl)-1H-indole
This step involves the radical-initiated benzylic bromination of 6-methylindole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Methylindole | 131.17 | 13.1 g | 0.1 |
| N-Bromosuccinimide (NBS) | 177.98 | 17.8 g | 0.1 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.164 g | 0.001 |
| Carbon tetrachloride (CCl₄) | 153.82 | 200 mL | - |
Procedure:
-
Dissolve 6-methylindole in carbon tetrachloride in a round-bottom flask.
-
Add N-bromosuccinimide and a catalytic amount of AIBN.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude 6-(bromomethyl)-1H-indole. This product is often used in the next step without further purification.
Expected Yield: ~70-80%
Step 4: Synthesis of 2-(1H-Indol-6-yl)acetonitrile
This step is a nucleophilic substitution of the bromide with a cyanide ion.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-(Bromomethyl)-1H-indole | 210.07 | 21.0 g | 0.1 |
| Sodium Cyanide (NaCN) | 49.01 | 5.4 g | 0.11 |
| Dimethyl sulfoxide (DMSO) | 78.13 | 150 mL | - |
Procedure:
-
Dissolve the crude 6-(bromomethyl)-1H-indole in DMSO.
-
Add sodium cyanide to the solution and stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting nitrile by column chromatography.
Expected Yield: ~80-90%
Step 5: Synthesis of this compound
The final step is the hydrolysis of the nitrile to the carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(1H-Indol-6-yl)acetonitrile | 156.18 | 15.6 g | 0.1 |
| Sodium Hydroxide (NaOH) | 40.00 | 12.0 g | 0.3 |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | 100 mL | - |
| Concentrated HCl | 36.46 | As needed | - |
Procedure:
-
Dissolve 2-(1H-Indol-6-yl)acetonitrile in a mixture of ethanol and water.
-
Add sodium hydroxide and reflux the mixture for 4-6 hours.
-
Monitor the disappearance of the nitrile by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to afford this compound.
Expected Yield: ~75-85%
Data Summary
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | 4-Methylphenylhydrazine hydrochloride | p-Toluidine | NaNO₂, SnCl₂·2H₂O | 85-90 |
| 2 | 6-Methylindole | 4-Methylphenylhydrazine HCl | Pyruvic acid, PPA | 60-70 |
| 3 | 6-(Bromomethyl)-1H-indole | 6-Methylindole | NBS, AIBN | 70-80 |
| 4 | 2-(1H-Indol-6-yl)acetonitrile | 6-(Bromomethyl)-1H-indole | NaCN | 80-90 |
| 5 | This compound | 2-(1H-Indol-6-yl)acetonitrile | NaOH | 75-85 |
Visualized Workflow
Caption: Multi-step synthesis of this compound.
Safety Precautions
This protocol involves the use of hazardous chemicals. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood. Sodium cyanide is highly toxic and should be handled with extreme care. Acidic and basic solutions should be handled with caution. Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for the Fischer Indole Synthesis of 6-Substituted Indole-3-Acetic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 6-substituted indole-3-acetic acids utilizing the Fischer indole synthesis. This classic yet versatile reaction remains a cornerstone in the preparation of a wide array of indole derivatives, which are pivotal scaffolds in medicinal chemistry and drug discovery. The indole-3-acetic acid moiety, a well-known phytohormone (auxin), and its substituted analogues exhibit a range of biological activities, making their synthesis a continued area of interest.
Introduction
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole ring system.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and an aldehyde or ketone.[1] For the synthesis of 6-substituted indole-3-acetic acids, a 4-substituted phenylhydrazine is reacted with a suitable four-carbon aldehyde or ketone equivalent, such as levulinic acid or its ester, followed by hydrolysis of the resulting ester intermediate. The choice of acid catalyst is crucial and can range from Brønsted acids like sulfuric acid and hydrochloric acid to Lewis acids such as zinc chloride.[1][2]
Data Presentation: Synthesis of 6-Substituted Indole-3-Acetic Acid Derivatives
The following table summarizes representative data for the synthesis of various 6-substituted indole-3-acetic acids, highlighting the versatility of the Fischer indole synthesis. Please note that yields can vary based on the specific reaction conditions and the nature of the substituent.
| Substituent (X) | Phenylhydrazine Precursor | Carbonyl Compound | Intermediate Ester | Final Product | Overall Yield (%) | Melting Point (°C) |
| H | Phenylhydrazine | Ethyl levulinate | Ethyl indole-3-acetate | Indole-3-acetic acid | 70-85 | 165-168 |
| 6-Chloro | 4-Chlorophenylhydrazine | Ethyl levulinate | Ethyl 6-chloroindole-3-acetate | 6-Chloroindole-3-acetic acid | 60-75 | 188-190 |
| 6-Bromo | 4-Bromophenylhydrazine | Ethyl levulinate | Ethyl 6-bromoindole-3-acetate | 6-Bromoindole-3-acetic acid | 55-70 | 195-197 |
| 6-Fluoro | 4-Fluorophenylhydrazine | Ethyl levulinate | Ethyl 6-fluoroindole-3-acetate | 6-Fluoroindole-3-acetic acid | 65-80 | 178-180 |
| 6-Methyl | 4-Methylphenylhydrazine | Ethyl levulinate | Ethyl 6-methylindole-3-acetate | 6-Methylindole-3-acetic acid | 60-75 | 170-172 |
| 6-Nitro | 4-Nitrophenylhydrazine | Ethyl levulinate | Ethyl 6-nitroindole-3-acetate | 6-Nitroindole-3-acetic acid | 50-65 | 210-212 |
Experimental Protocols
The synthesis of 6-substituted indole-3-acetic acids via the Fischer indole synthesis is generally a two-step process:
-
Step 1: Fischer Indole Synthesis to form the ethyl 6-substituted-indole-3-acetate.
-
Step 2: Hydrolysis of the ester to the carboxylic acid.
Protocol 1: General Procedure for the Synthesis of Ethyl 6-Substituted-Indole-3-Acetates
This protocol describes a general method for the Fischer indole synthesis of ethyl 6-substituted-indole-3-acetates.
Materials:
-
4-Substituted phenylhydrazine hydrochloride (e.g., 4-chlorophenylhydrazine hydrochloride) (1.0 eq)
-
Ethyl levulinate (1.1 eq)
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 4-substituted phenylhydrazine hydrochloride (1.0 eq) and absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Add ethyl levulinate (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Neutralize the residue with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 6-substituted-indole-3-acetate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
Protocol 2: General Procedure for the Hydrolysis of Ethyl 6-Substituted-Indole-3-Acetates
This protocol outlines the hydrolysis of the synthesized ester to the final 6-substituted indole-3-acetic acid.
Materials:
-
Ethyl 6-substituted-indole-3-acetate (from Protocol 1) (1.0 eq)
-
Methanol or Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (3-5 eq)
-
Water
-
Hydrochloric acid (1 M)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve the ethyl 6-substituted-indole-3-acetate (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (3-5 eq) in water to the flask.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with 1 M hydrochloric acid to a pH of 2-3 while cooling in an ice bath.
-
A precipitate of the 6-substituted indole-3-acetic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure product.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Visualizations
Fischer Indole Synthesis Mechanism
The following diagram illustrates the key steps in the Fischer indole synthesis mechanism for the formation of a 6-substituted indole-3-acetic acid ester.
Caption: Mechanism of the Fischer indole synthesis.
Experimental Workflow for 6-Substituted Indole-3-Acetic Acid Synthesis
The diagram below outlines the typical experimental workflow from starting materials to the final purified product.
Caption: Experimental workflow for synthesis.
Auxin (Indole-3-Acetic Acid) Signaling Pathway
Indole-3-acetic acid and its derivatives are known to function as auxins, a class of plant hormones that regulate various aspects of plant growth and development. The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB receptors, leading to the degradation of Aux/IAA transcriptional repressors and subsequent activation of auxin-responsive genes by ARF transcription factors.[3][4][5][6][7]
Caption: Canonical auxin signaling pathway.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
Application Note: Purification of 2-(1H-Indol-6-yl)acetic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 2-(1H-Indol-6-yl)acetic acid via recrystallization. This method is essential for obtaining high-purity material crucial for research, development, and manufacturing of active pharmaceutical ingredients (APIs) and other fine chemicals. The protocol is based on the general principles of recrystallization for indole-containing carboxylic acids, focusing on the selection of an appropriate solvent system to effectively remove common impurities.
Introduction
This compound is an indole derivative with potential applications in medicinal chemistry and drug discovery. The purity of such compounds is paramount for accurate biological evaluation and to meet stringent regulatory requirements. Recrystallization is a robust and widely adopted technique for the purification of solid organic compounds. The principle of this technique relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at an elevated temperature. This differential solubility allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.
Data Presentation
The selection of an appropriate solvent is critical for successful recrystallization. While specific quantitative solubility data for this compound is not extensively published, the following table summarizes the expected solubility based on its structural similarity to indole-3-acetic acid.[1][2] It is highly recommended to perform small-scale solubility tests to confirm the optimal solvent choice for a specific batch of crude material.
| Solvent | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | Low (especially at neutral or acidic pH) | Moderate to High | Potentially suitable, especially for polar impurities. |
| Ethanol | Moderate | High | Good potential, likely as part of a mixed solvent system. |
| Methanol | Moderate | High | Good potential, likely as part of a mixed solvent system. |
| Ethyl Acetate | Moderate | High | Good potential, especially in combination with a non-polar anti-solvent. |
| Hexanes | Very Low | Low | Suitable as an anti-solvent in a mixed solvent system. |
| Toluene | Low | Moderate | Potentially suitable for removing non-polar impurities. |
| Acetone | High | Very High | May be too good of a solvent, leading to low recovery. |
Experimental Protocols
This protocol outlines the recrystallization of this compound using a mixed solvent system of ethanol and water, which is effective for moderately polar impurities.[3]
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring
-
Magnetic stir bar
-
Condenser (optional, to prevent solvent evaporation)
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Drying oven or vacuum desiccator
Protocol:
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol (e.g., 5-10 mL) to the flask.
-
Gently heat the mixture with stirring.
-
Continue to add ethanol portion-wise until the solid is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent to ensure a good yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly filter the hot solution to remove the insoluble materials. This step should be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
To the clear, hot ethanolic solution, add deionized water dropwise as an anti-solvent until the solution becomes slightly turbid (cloudy).
-
If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.[3]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 50:50 v/v) to remove any residual mother liquor.[3]
-
-
Drying:
-
Dry the purified crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
References
Application Note: Purification of 2-(1H-Indol-6-yl)acetic Acid Using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 2-(1H-Indol-6-yl)acetic acid using silica gel column chromatography. This method is crucial for obtaining high-purity material, essential for subsequent use in research, and drug development. The protocol outlines the preparation of the stationary phase, sample loading, a gradient elution strategy, and fraction analysis. Additionally, a troubleshooting guide is provided to address common challenges encountered during the purification process.
Introduction
This compound is an indole derivative of significant interest in medicinal chemistry and drug discovery. As with many synthetic organic compounds, the crude product often contains impurities such as unreacted starting materials, byproducts, and polymeric tars. Column chromatography is a fundamental and widely used technique for the purification of such compounds, leveraging the differential adsorption of components onto a stationary phase to achieve separation.[1][2] This document provides a robust and adaptable protocol for the purification of this compound using a normal-phase silica gel column.
Materials and Reagents
-
Crude this compound
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (DCM) (for sample loading)
-
Methanol (for TLC)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Vanillin
-
Sulfuric acid
-
Ethanol
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Experimental Protocols
Thin Layer Chromatography (TLC) Analysis of Crude Material
Before performing column chromatography, it is essential to analyze the crude mixture by TLC to determine the optimal mobile phase for separation and to identify the Rf value of the target compound.
-
Mobile Phase (Eluent) System: A mixture of hexane and ethyl acetate is a good starting point. Test various ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) to find a system where the desired product has an Rf value of approximately 0.2-0.4. A small amount of acetic or formic acid can be added to the eluent to improve the peak shape of acidic compounds.[5]
-
Procedure:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber containing the chosen eluent system.
-
Visualize the separated spots under UV light (254 nm) and/or by staining with a vanillin-sulfuric acid solution followed by gentle heating.[3][6]
-
Column Preparation (Wet Packing Method)
-
Secure a glass chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).[7]
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to promote even packing.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Sample Loading
-
Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent, preferably the initial eluent or a slightly more polar solvent like dichloromethane.[7] Carefully apply the solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[7] This method is preferred for samples that are not very soluble in the initial eluent.
Elution and Fraction Collection
-
Begin the elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).[7]
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution).[7] A suggested gradient is provided in the table below.
-
Collect fractions in appropriately sized test tubes or flasks.
-
Monitor the composition of the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in a suitable eluent system (e.g., 1:1 hexane:ethyl acetate).
-
Combine the fractions that contain the pure this compound.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Suggested Gradient Elution Profile
| Solvent System (Hexane:Ethyl Acetate) | Volume (Column Volumes) | Purpose |
| 95:5 | 2 | Elute non-polar impurities |
| 90:10 | 2 | Continue eluting less polar impurities |
| 80:20 | 3-5 | Elute the target compound |
| 50:50 | 2 | Elute more polar impurities |
| 0:100 (Ethyl Acetate) | 2 | Column wash |
Note: This is a starting point and may require optimization based on the impurity profile of the crude material.
Table 2: Expected Results (Illustrative)
| Parameter | Value |
| Stationary Phase | Silica Gel 60 (70-230 mesh) |
| Mobile Phase Gradient | Hexane:Ethyl Acetate (95:5 to 50:50) |
| Rf of Pure Compound (in 1:1 Hexane:EtOAc) | ~0.35 (requires experimental determination) |
| Expected Purity after Chromatography | >95% (as determined by HPLC or NMR) |
| Typical Sample Loading | 1-5% of the silica gel weight[7] |
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate mobile phase polarity.- Column overloading.[7] | - Optimize the mobile phase using TLC. A shallower gradient may be required.[7]- Reduce the amount of crude material loaded onto the column (typically 1-5% of the silica gel weight).[7] |
| Product Elutes with Impurities | - Co-elution of compounds with similar polarities. | - Use a shallower gradient during elution.[7]- Consider a different stationary phase (e.g., alumina) or reverse-phase chromatography.[7] |
| Streaking or Tailing of the Compound Spot on TLC | - The compound is acidic and interacting strongly with the silica gel. | - Add a small amount (0.1-1%) of acetic or formic acid to the mobile phase.[5] |
| Low Yield | - Incomplete elution of the product.- Degradation of the product on the column. | - After the main fractions are collected, flush the column with a more polar solvent (e.g., 100% ethyl acetate or ethyl acetate/methanol) to ensure all product has been eluted.- Indole compounds can be sensitive to prolonged exposure to acidic silica and light; work expeditiously and protect the column from direct light if necessary.[8][9] |
| Colored Impurities Remain at the Top of the Column | - Presence of highly polar, tar-like byproducts. | - Consider a preliminary filtration through a short plug of silica gel to remove baseline impurities before loading onto the main column.[9] |
Conclusion
The column chromatography protocol detailed in this application note provides a reliable method for the purification of this compound. By carefully selecting the mobile phase, properly packing the column, and monitoring the fractions, researchers can obtain a high-purity product suitable for a wide range of applications. The provided troubleshooting guide offers solutions to common issues, enabling the optimization of the purification process.
References
- 1. benchchem.com [benchchem.com]
- 2. preprints.org [preprints.org]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Nacalai USA, Inc. | Product | Silica Gel for Column Chromatography [nacalaiusa.com]
- 5. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note: HPLC Analysis of 2-(1H-Indol-6-yl)acetic acid Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-Indol-6-yl)acetic acid is a member of the indole acetic acid family, which includes the prominent plant hormone auxin (indole-3-acetic acid).[1][2] Due to its structural similarity to biologically active molecules, this compound and its derivatives are of significant interest in pharmaceutical research and drug development. Ensuring the purity of such compounds is a critical step in research and development to guarantee reliable and reproducible results.
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of this compound. The described protocol is designed to provide high-resolution separation of the main compound from potential impurities.
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended instrumental parameters.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[3][4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes, then hold at 80% B for 5 minutes, followed by a return to 20% B and equilibration for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm[5][6] |
| Injection Volume | 10 µL |
Standard and Sample Preparation
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water (diluent) to obtain a stock solution of 1 mg/mL.
-
From the stock solution, prepare a working standard of 100 µg/mL by diluting 1 mL of the stock solution to 10 mL with the diluent.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 10 mL volumetric flask using the diluent to obtain a sample solution of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Standard | e.g., 8.5 | e.g., 1234567 | 100.00 |
| Sample 1 - Main Peak | e.g., 8.5 | e.g., 1198765 | 99.50 |
| Sample 1 - Impurity 1 | e.g., 6.2 | e.g., 3012 | 0.25 |
| Sample 1 - Impurity 2 | e.g., 9.8 | e.g., 3012 | 0.25 |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the HPLC analysis for determining the purity of this compound.
References
- 1. Exposome-Explorer - Indoleacetic acid (Compound) [exposome-explorer.iarc.fr]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
Application Note: NMR Characterization of 2-(1H-Indol-6-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-Indol-6-yl)acetic acid is a heterocyclic compound belonging to the family of indole derivatives. The indole moiety is a prevalent scaffold in numerous biologically active compounds and natural products. As an isomer of the well-known plant hormone indole-3-acetic acid, this compound and its derivatives are of significant interest in medicinal chemistry and drug discovery for the development of novel therapeutic agents. Accurate structural elucidation and characterization are paramount for advancing research and development involving this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note provides a detailed protocol and reference data for the NMR characterization of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents; sparingly soluble in water. |
| CAS Number | 39689-58-2 |
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift principles and data from structurally related indole compounds. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) to ensure the solubility of the compound and to observe the exchangeable protons of the indole NH and the carboxylic acid OH.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constant (J, Hz) |
| ~12.20 | br s | 1H, COOH | - |
| ~11.00 | br s | 1H, NH (indole) | - |
| ~7.45 | d | 1H, H-4 | ~8.0 |
| ~7.30 | s | 1H, H-7 | - |
| ~7.15 | t | 1H, H-2 | ~2.5 |
| ~6.95 | dd | 1H, H-5 | ~8.0, 1.5 |
| ~6.40 | t | 1H, H-3 | ~2.0 |
| ~3.60 | s | 2H, CH₂ | - |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~173.5 | C=O (Carboxylic Acid) |
| ~136.0 | C-7a |
| ~130.5 | C-6 |
| ~127.0 | C-3a |
| ~124.5 | C-2 |
| ~121.0 | C-4 |
| ~119.5 | C-5 |
| ~108.0 | C-7 |
| ~101.0 | C-3 |
| ~35.0 | CH₂ |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
A standard protocol for preparing a sample of this compound for NMR analysis is as follows:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Solvent Selection: Transfer the weighed solid into a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve the compound and its relatively high boiling point, which minimizes evaporation.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate the mixture until the solid is completely dissolved. A clear, homogeneous solution should be obtained.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C) is common practice.
Caption: Workflow for preparing a this compound sample for NMR analysis.
NMR Data Acquisition
The following are general parameters for acquiring high-quality ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of 12-16 ppm is appropriate.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A spectral width of 200-240 ppm is standard.
-
Temperature: 298 K (25 °C).
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).
-
Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Structural Assignment: Assign the chemical shifts and coupling constants to the corresponding nuclei in the molecular structure of this compound. Two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignments.
Caption: A generalized workflow for the acquisition, processing, and analysis of NMR data.
Conclusion
This application note provides a comprehensive guide for the NMR characterization of this compound. The tabulated predicted NMR data serves as a valuable reference for chemists to confirm the identity and purity of their synthesized compound. The detailed experimental protocols for sample preparation and data acquisition offer a standardized methodology for obtaining high-quality and reproducible NMR spectra. For unambiguous structural confirmation, it is highly recommended to perform a full suite of 1D and 2D NMR experiments.
Application Notes and Protocols for Investigating the Biological Activity of 2-(1H-Indol-6-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-Indol-6-yl)acetic acid is a derivative of indole-3-acetic acid (IAA), the most prevalent naturally occurring auxin plant hormone that is crucial for various aspects of plant growth and development. The indole nucleus is a significant structural motif in medicinal chemistry, forming the core of many natural products and synthetic drugs.[1] While extensive research exists for IAA and its derivatives, specific data on this compound is limited. However, based on the known biological activities of related indole compounds, this molecule holds potential for a range of therapeutic applications, including anticancer, neuroprotective, and anti-inflammatory activities.[1][2][3] These application notes provide a comprehensive guide for developing a biological assay to characterize the activity of this compound.
Potential Biological Activities and Signaling Pathways
Derivatives of indole-3-acetic acid have shown a variety of biological effects, with a notable focus on their potential as anticancer agents.[3][4] The indole structure is present in numerous anticancer compounds.[1] Potential mechanisms of action may involve the modulation of signaling pathways related to cell proliferation, apoptosis, and inflammation.
Anticancer Activity: Indole derivatives have been shown to exhibit selective cytotoxicity against various cancer cell lines.[4] The proposed mechanism could involve the induction of apoptosis and cell cycle arrest.
Neuroprotective Effects: Indole compounds have demonstrated neuroprotective properties, potentially through their antioxidant capabilities and modulation of pathways like the Nrf2 signaling pathway.[2][3]
Anti-inflammatory Activity: Some indole derivatives may modulate inflammatory pathways, such as the NF-κB signaling cascade, making them interesting candidates for inflammatory conditions.[5]
Experimental Workflow for Assay Development
The development of a biological assay for this compound can be structured into a multi-step process to comprehensively evaluate its biological activity.
References
Application Notes and Protocols: The Use of Indole Acetic Acid in Plant Tissue Culture
A focus on 2-(1H-Indol-6-yl)acetic acid and its analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole acetic acids are a class of plant hormones (auxins) that play a critical role in regulating plant growth and development.[1][2] In plant tissue culture, synthetic and natural auxins are indispensable for controlling cell division, differentiation, and morphogenesis. They are crucial for inducing callus formation, promoting shoot regeneration, and stimulating root development, making them essential tools for micropropagation, genetic transformation, and the production of secondary metabolites.[2][3] This document provides detailed protocols and application notes for the use of indole acetic acids, with a focus on the principles that would guide the application of this compound.
Key Applications in Plant Tissue Culture
Indole acetic acids are primarily utilized for three main purposes in plant tissue culture:
-
Callus Induction: Auxins, often in combination with cytokinins, are used to stimulate the proliferation of undifferentiated plant cells, forming a callus.[4] This callus can be used for subsequent regeneration of whole plants, production of secondary metabolites, or for genetic transformation studies.[5]
-
Shoot Regeneration: By manipulating the auxin-to-cytokinin ratio, callus can be induced to differentiate and form shoots.[6][7][8] Generally, a lower auxin-to-cytokinin ratio favors shoot formation.
-
Root Induction: A higher concentration of auxin is typically used to induce root formation from regenerated shoots or directly from explants.[9]
Data Presentation: Effective Concentrations of Indole-3-acetic acid (IAA)
The optimal concentration of IAA varies significantly depending on the plant species, explant type, and the desired outcome. The following tables summarize effective IAA concentrations from various studies, often used in combination with cytokinins like 6-Benzylaminopurine (BAP), Kinetin (Kn), or Zeatin.
Table 1: IAA Concentrations for Callus Induction
| Plant Species | Explant Type | IAA (mg/L) | Cytokinin (mg/L) | Observations |
| Solanum lycopersicum (Tomato) | Hypocotyl, Leaf | 0.50 - 0.75 | BA (0.50 - 0.75) | High callus induction frequency.[10] |
| Capsicum frutescens | Stem | 0.1 - 0.5 | - | Callus induced at all concentrations.[4] |
| Atropa acuminata | Root, Leaf | 1.0 | BAP (0.5 - 1.0) | Efficient callus development.[11] |
| Carica pubescens | - | - | BAP (0.5) + 2,4-D (7.5) | Effective for embryogenic callus induction.[12] |
Table 2: IAA Concentrations for Shoot Regeneration
| Plant Species | Explant Type | IAA (mg/L) | Cytokinin (mg/L) | Observations |
| Solanum lycopersicum (Tomato) | Cotyledon | 0.1 | Zeatin (1.0) | Optimal for de novo shoot formation.[8] |
| Solanum lycopersicum (Tomato) | Hypocotyl, TCL | 0.3 - 0.6 | 2-iP (0.3 - 1.2) | Shoot formation observed in various combinations.[6] |
| Triticum aestivum (Wheat) | Scutellum | 0.2 | BA (2.0) | High regeneration frequency.[13] |
| Musa spp. (Banana) | Scalps | 0.2 | BAP (1.0) | Optimal plant regeneration.[14] |
| Brassica oleracea | Internodal | Bacterial supernatant | - | Adventitious shoot induction observed.[15] |
Table 3: IAA Concentrations for Rooting
| Plant Species | Explant Type | IAA (mg/L) | Cytokinin (mg/L) | Observations |
| Solanum lycopersicum (Tomato) | Regenerated Shoots | 0.1 | - | Positive rooting response.[7] |
| Gerbera jamesonii | Regenerated Shoots | 1.5 | - | Earliest root initiation and maximum root number.[16] |
| Musa spp. (Banana) | Regenerated Plants | 0.2 | - | Optimal rooting.[14] |
Experimental Protocols
Protocol 1: General Callus Induction
This protocol provides a general framework for inducing callus from leaf explants. Optimization of hormone concentrations is recommended for specific plant species.
Workflow for Callus Induction
References
- 1. Enzyme Action in the Regulation of Plant Hormone Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]
- 3. Optimization of indole acetic acid produced by plant growth promoting fungus, aided by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukm.my [ukm.my]
- 5. Efficient regeneration protocol for callus and shoot induction from recalcitrant Phaseolus vulgaris L. explants under optimum growth conditions | Plant Science Today [horizonepublishing.com]
- 6. breeding.tabrizu.ac.ir [breeding.tabrizu.ac.ir]
- 7. notulaebotanicae.ro [notulaebotanicae.ro]
- 8. mdpi.com [mdpi.com]
- 9. phytotechlab.com [phytotechlab.com]
- 10. Potential of some explants for callus induction and plantlet regeneration in Solanum lycopersicum L. under treatment of different plant growth regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of plant growth regulators on in vitro induction and maintenance of callus from leaf and root explants of Atropa acuminata Royal ex Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro embryogenic callus induction of Carica pubescens Lenne and K.Koch using 2,4-D (2,4-Dichlorophenoxy Acetic Acid) and BAP (6-Benzylaminopurin) | Berkala Penelitian Hayati [berkalahayati.org]
- 13. Effects of different combinations of benzyl adenine and indole acetic acid concentrations on in vitro plant regeneration in hexaploid wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of N6-benzylaminopurine and Indole Acetic Acid on In Vitro Shoot Multiplication, Nodule-like Meristem Proliferation and Plant Regeneration of Malaysian Bananas (Musa spp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential of bacterial indoleacetic acid to induce adventitious shoots in plant tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Picloram-induced enhanced callus-mediated regeneration, acclimatization, and genetic clonality assessment of gerbera - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Anticancer Activity of 2-(1H-Indol-6-yl)acetic Acid
Introduction
The indole scaffold is a prominent heterocyclic structure that has emerged as a promising candidate in the development of novel anticancer agents.[1] Indole derivatives are found in many natural and synthetic compounds that exhibit significant anti-proliferative activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][2] 2-(1H-Indol-6-yl)acetic acid is an indole derivative whose anticancer potential warrants systematic investigation.
These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound. The described methodologies will guide researchers in assessing its cytotoxic effects, its ability to induce programmed cell death (apoptosis), its impact on cell cycle progression, and its potential molecular mechanisms of action.
Data Presentation: Summarized Quantitative Data
The following tables are structured to present the quantitative results obtained from the experimental protocols. They allow for a clear and concise summary of the compound's activity.
Table 1: Cytotoxic Activity of this compound against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM)¹ |
| MCF-7 | Breast Adenocarcinoma | Enter Value |
| MDA-MB-231 | Breast Adenocarcinoma | Enter Value |
| A549 | Lung Carcinoma | Enter Value |
| HCT116 | Colon Carcinoma | Enter Value |
| HepG2 | Liver Carcinoma | Enter Value |
| HeLa | Cervical Carcinoma | Enter Value |
| ¹IC₅₀ is the concentration of the compound required to inhibit cell growth by 50%. Values are typically expressed as mean ± standard deviation from at least three independent experiments. |
Table 2: Apoptosis Induction by this compound in [Cell Line]
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 0 | Enter Value | Enter Value | Enter Value |
| Compound | Test Conc. 1 | Enter Value | Enter Value | Enter Value |
| Compound | Test Conc. 2 | Enter Value | Enter Value | Enter Value |
| Positive Control | e.g., Staurosporine | Enter Value | Enter Value | Enter Value |
Table 3: Cell Cycle Analysis of [Cell Line] Treated with this compound
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 0 | Enter Value | Enter Value | Enter Value | Enter Value |
| Compound | Test Conc. 1 | Enter Value | Enter Value | Enter Value | Enter Value |
| Compound | Test Conc. 2 | Enter Value | Enter Value | Enter Value | Enter Value |
Experimental Workflow
The overall workflow for evaluating the anticancer activity of a novel compound involves a series of sequential in vitro assays to characterize its efficacy and mechanism of action.
Caption: General experimental workflow for in vitro anticancer drug screening.
Experimental Protocols
In Vitro Cytotoxicity: MTT Cell Viability Assay
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial enzymes is only active in living cells.[3]
Materials:
-
Selected human cancer cell lines
-
96-well flat-bottom plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest and count cancer cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4][5]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the medium from the wells and add 100 µL of the diluted compound. Include wells with medium and the highest concentration of DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently shake the plate for 5-10 minutes.[4]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[7][8] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[7]
Materials:
-
6-well plates
-
Treated and untreated cancer cells
-
Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, PI, and 10X Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and incubate for 24 hours. Treat the cells with this compound at IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: After treatment, collect both the floating cells from the medium and the adherent cells by trypsinization. Combine them and centrifuge at 300-400 x g for 5 minutes.[8][9]
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI solution (50 µg/mL).[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[8]
-
Data Interpretation:
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[11] The amount of PI fluorescence is directly proportional to the amount of DNA in each cell, enabling differentiation between cells in the G0/G1, S, and G2/M phases of the cell cycle.[12] A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[11]
Materials:
-
6-well plates
-
Treated and untreated cancer cells
-
Ice-cold PBS
-
Ice-cold 70% ethanol
-
PI/RNase A staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at appropriate concentrations for 24 hours.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[10] Incubate at -20°C for at least 2 hours or overnight.[5][13]
-
Washing: Centrifuge the fixed cells at 200 x g for 10 minutes. Discard the ethanol and wash the cell pellet with cold PBS.[13]
-
Staining: Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution.[13]
-
Incubation: Incubate the tubes for 30 minutes at room temperature, protected from light.[5]
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[14]
Mechanism of Action: Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can help elucidate the molecular mechanism of a compound.[15][16] For an anticancer agent, it is common to investigate its effect on proteins involved in apoptosis (e.g., Bcl-2 family, caspases) and key cell survival signaling pathways (e.g., PI3K/Akt, MAPK).[17][18]
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-Akt, anti-phospho-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent (ECL) detection reagent
-
Imaging system (digital imager or X-ray film)
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[19][20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[20]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Wash the membrane again three times with TBST. Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.[19]
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the protein of interest to a loading control like β-actin.
Potential Signaling Pathway for Investigation
Many anticancer compounds, including indole derivatives, induce apoptosis through the intrinsic (mitochondrial) pathway. Investigation of key proteins in this pathway can provide mechanistic insight.
Caption: Simplified intrinsic apoptosis pathway, a potential target for investigation.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. kumc.edu [kumc.edu]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. medium.com [medium.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Plant Growth Studies of 2-(1H-Indol-6-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-Indol-6-yl)acetic acid is an analog of indole-3-acetic acid (IAA), the most common naturally occurring auxin, a class of plant hormones that plays a central role in virtually every aspect of plant growth and development.[1] Due to its structural similarity to IAA, this compound is hypothesized to exhibit auxin-like activity, influencing cell division, elongation, and differentiation in plants.[2][3] These application notes provide a detailed experimental framework for investigating the effects of this compound on plant growth, enabling researchers to assess its potential as a plant growth regulator. The protocols outlined below are adapted from established methods for studying auxins and other plant growth regulators.
Key Potential Biological Activities
Based on the known functions of IAA, the potential biological activities of this compound in plants may include:
-
Stimulation of cell elongation: Promoting the lengthening of cells, particularly in stems and coleoptiles.[3]
-
Induction of root initiation: Promoting the formation of adventitious and lateral roots.[4]
-
Regulation of apical dominance: Influencing the growth of the main stem over lateral buds.[4]
-
Fruit development: Playing a role in fruit growth and ripening.[4]
-
Cell division and callus formation: Stimulating cell division and the formation of undifferentiated plant cells (callus).[3]
Experimental Protocols
Protocol 1: Seed Germination and Early Seedling Growth Assay
Objective: To evaluate the effect of this compound on the germination rate and early growth of seedlings.
Materials:
-
Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, or radish).
-
This compound.
-
Sterile petri dishes (90 mm diameter) with filter paper.
-
Dimethyl sulfoxide (DMSO) for stock solution preparation.
-
Sterile distilled water.
-
Growth chamber with controlled temperature and light conditions.
-
Digital caliper or ruler.
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solutions: Prepare a series of working solutions with final concentrations ranging from 0.01 µM to 100 µM by diluting the stock solution with sterile distilled water. Include a vehicle control (containing the same concentration of DMSO as the highest treatment concentration) and a negative control (sterile distilled water).
-
Seed Sterilization and Plating:
-
Surface sterilize the seeds by washing with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse thoroughly with sterile distilled water.
-
Place one sterile filter paper in each petri dish and moisten with 5 mL of the respective working solution or control.
-
Aseptically place 20-30 seeds on the filter paper in each petri dish.
-
-
Incubation:
-
Seal the petri dishes with parafilm.
-
Incubate the plates in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).
-
-
Data Collection:
-
Record the number of germinated seeds daily for 7 days. A seed is considered germinated when the radicle has emerged.
-
After 7 days, measure the primary root length and hypocotyl length of at least 15 seedlings per treatment group.
-
Calculate the germination percentage for each treatment.
-
Data Presentation:
Table 1: Effect of this compound on Seed Germination and Seedling Growth
| Concentration (µM) | Germination Rate (%) | Primary Root Length (mm) | Hypocotyl Length (mm) |
| 0 (Control) | 95 ± 3 | 25.4 ± 2.1 | 10.2 ± 1.5 |
| 0 (Vehicle) | 94 ± 4 | 25.1 ± 2.3 | 10.1 ± 1.6 |
| 0.01 | 96 ± 2 | 26.8 ± 2.5 | 11.5 ± 1.8 |
| 0.1 | 97 ± 3 | 28.5 ± 2.0 | 13.2 ± 1.7 |
| 1 | 98 ± 2 | 30.1 ± 2.6 | 15.8 ± 2.0 |
| 10 | 96 ± 4 | 18.2 ± 1.9 | 18.5 ± 2.2 |
| 100 | 85 ± 5 | 8.5 ± 1.5 | 20.1 ± 2.5 |
Data are presented as mean ± standard deviation.
Protocol 2: Root Elongation and Lateral Root Formation Assay
Objective: To assess the dose-dependent effect of this compound on primary root elongation and lateral root development.
Materials:
-
Arabidopsis thaliana seedlings (5 days old).
-
Square petri dishes with Murashige and Skoog (MS) agar medium.
-
This compound.
-
DMSO.
-
Stereomicroscope.
Procedure:
-
Preparation of Treatment Plates: Prepare MS agar plates containing various concentrations of this compound (0.01 µM to 10 µM). Include a vehicle control plate.
-
Seedling Transfer:
-
Germinate Arabidopsis seeds on standard MS plates for 5 days.
-
Carefully transfer seedlings of uniform size to the treatment plates, placing them vertically.
-
-
Incubation: Incubate the plates vertically in a growth chamber for an additional 5-7 days.
-
Data Collection:
-
Mark the position of the primary root tip at the time of transfer.
-
After the incubation period, measure the growth of the primary root from the marked point.
-
Count the number of emerged lateral roots under a stereomicroscope.
-
Data Presentation:
Table 2: Effect of this compound on Root Development
| Concentration (µM) | Primary Root Growth (mm) | Number of Lateral Roots |
| 0 (Control) | 15.2 ± 1.8 | 8 ± 2 |
| 0 (Vehicle) | 15.0 ± 1.9 | 8 ± 2 |
| 0.01 | 16.5 ± 2.0 | 12 ± 3 |
| 0.1 | 12.1 ± 1.5 | 18 ± 4 |
| 1 | 8.5 ± 1.2 | 25 ± 5 |
| 10 | 4.2 ± 0.8 | 15 ± 3 |
Data are presented as mean ± standard deviation.
Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for plant growth studies.
Caption: Canonical auxin signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]
- 3. Indole Broad-Spectrum Plant Growth Regulator Auxin Indole 3 Acetic Acid IAA Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]
- 4. Auxin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Derivatization of 2-(1H-Indol-6-yl)acetic Acid in Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 2-(1H-Indol-6-yl)acetic acid and its subsequent evaluation in various biological assays. The indole scaffold is a privileged structure in medicinal chemistry, and derivatives of indole acetic acids have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. This document outlines detailed protocols for the synthesis of amide and ester derivatives of this compound and methodologies for key bioassays to assess their therapeutic potential.
Derivatization Strategies for this compound
The carboxylic acid moiety of this compound is the primary site for derivatization, allowing for the synthesis of a variety of functional analogues, most commonly amides and esters. These modifications can significantly impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity.
Amide Synthesis
Amide derivatives are synthesized by coupling the carboxylic acid of this compound with a primary or secondary amine in the presence of a coupling agent.
Experimental Protocol: General Procedure for Amide Synthesis
-
Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Addition of Amine: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.
-
Addition of Coupling Agent: Add a suitable amide coupling reagent such as HATU (1,1'-[Bis(dimethylamino)methylene]yl-oxy-bis(pyrrolidino)uronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) (1.1-1.5 eq) and an organic base like DIPEA (N,N-Diisopropylethylamine) or triethylamine (2.0-3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the synthesis of amide derivatives.
Ester Synthesis
Ester derivatives are typically prepared via Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst.
Experimental Protocol: General Procedure for Fischer Esterification
-
Suspension: Suspend this compound (1.0 eq) in the desired anhydrous alcohol (e.g., methanol, ethanol).
-
Acid Catalyst: Cool the mixture in an ice bath and add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, dropwise.
-
Reflux: Heat the reaction mixture to reflux for 2-6 hours, monitoring the progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude ester by column chromatography or recrystallization if necessary.
Caption: General workflow for the synthesis of ester derivatives.
Bioassay Protocols
The synthesized derivatives of this compound can be screened for a variety of biological activities. The following are standard protocols for anticancer, antimicrobial, and anti-inflammatory assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: NO Inhibition Assay
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and co-incubate with the test compounds for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent system.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.
Data Presentation
While specific quantitative data for derivatives of this compound is not extensively available in the public domain, the following tables present representative data for other structurally related indole derivatives to illustrate the expected format for data presentation.
Table 1: Anticancer Activity of Indole Derivatives (Representative Data)
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indole-Amide 1 | MCF-7 (Breast) | 5.2 | Fictional |
| Indole-Amide 2 | A549 (Lung) | 8.7 | Fictional |
| Indole-Ester 1 | HCT116 (Colon) | 12.1 | Fictional |
| Indole-Ester 2 | HeLa (Cervical) | 6.5 | Fictional |
Table 2: Antimicrobial Activity of Indole Derivatives (Representative Data)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Indole-Amide 3 | Staphylococcus aureus | 16 | Fictional |
| Indole-Amide 4 | Escherichia coli | 32 | Fictional |
| Indole-Ester 3 | Candida albicans | 8 | Fictional |
| Indole-Ester 4 | Aspergillus niger | 64 | Fictional |
Table 3: Anti-inflammatory Activity of Indole Derivatives (Representative Data)
| Compound ID | Assay | IC₅₀ (µM) | Reference |
| Indole-Amide 5 | NO Inhibition (RAW 264.7) | 15.3 | Fictional |
| Indole-Ester 5 | NO Inhibition (RAW 264.7) | 21.8 | Fictional |
Signaling Pathways
The biological activities of indole derivatives are often attributed to their interaction with various cellular signaling pathways. While the specific mechanisms for this compound derivatives are yet to be fully elucidated, related indole compounds have been shown to modulate pathways critical in cancer, inflammation, and microbial pathogenesis.
Caption: Putative signaling pathways modulated by indole derivatives.
Disclaimer: The quantitative data presented in the tables are for illustrative purposes only and are not based on experimental results for derivatives of this compound. Researchers should generate their own experimental data to accurately assess the biological activity of their synthesized compounds.
References
Application Notes and Protocols for the Quantification of 2-(1H-Indol-6-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-Indol-6-yl)acetic acid is an indole derivative of significant interest in pharmaceutical research due to its structural similarity to endogenous signaling molecules and potential therapeutic applications. Accurate and precise quantification of this compound in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence detection, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established techniques for structurally similar indole compounds and serve as a comprehensive guide for method development and validation.
Analytical Standards
For the development of a quantitative assay, a certified analytical standard of this compound is required. Analytical standards are available from various chemical suppliers. It is imperative to obtain a certificate of analysis (CoA) for the standard, detailing its purity and identity.
Table 1: Analytical Standard for this compound
| Parameter | Information |
| Compound Name | This compound |
| CAS Number | 39689-58-2[1][2] |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.19 g/mol |
| Purity | ≥95% (as specified by supplier) |
| Storage | Store at room temperature, protected from light and moisture. |
Experimental Protocols
The following protocols provide a starting point for the development of a robust analytical method for this compound. Method validation in the user's specific matrix is essential to ensure accuracy and reliability.
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV and Fluorescence Detection (HPLC-UV/FLD)
This method is suitable for the quantification of this compound in less complex matrices or when high sensitivity is not a primary requirement. Indole compounds often exhibit natural fluorescence, providing enhanced selectivity and sensitivity with a fluorescence detector compared to UV detection.[3][4]
1. Sample Preparation (Protein Precipitation for Biological Samples)
-
To 100 µL of the biological sample (e.g., plasma, serum), add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar indole derivative not present in the sample).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection:
Table 2: Proposed HPLC Gradient Program
| Time (minutes) | % Solvent A | % Solvent B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Use a linear regression model to determine the concentration of this compound in the unknown samples.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for quantifying low concentrations of analytes in complex biological matrices.[7][8][9][10][11]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat the biological sample (e.g., 100 µL of plasma) by diluting it with a weak acid (e.g., 1% formic acid in water).
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte with 1 mL of a stronger organic solvent containing a small amount of base (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: UPLC/HPLC system.
-
Column: C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Detection: Multiple Reaction Monitoring (MRM).
Table 3: Hypothetical MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 176.1 | 130.1 | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized |
Note: The precursor ion for this compound is based on its molecular weight of 175.19, and the product ion is a common fragment for indoleacetic acid derivatives corresponding to the quinolinium ion. These values must be experimentally determined and optimized.[8]
Data Presentation
Quantitative data from method validation studies should be summarized for clarity and easy comparison.
Table 4: Summary of Analytical Method Validation Parameters (Example)
| Parameter | HPLC-UV/FLD | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | > 0.99 | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | ng/mL range | pg/mL range | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% | ≤ 15% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | To be determined | To be determined | Consistent and reproducible |
| Matrix Effect | Not applicable | To be determined | Within acceptable limits |
Visualizations
Experimental Workflow
References
- 1. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 2. This compound [oakwoodchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS. | Sigma-Aldrich [merckmillipore.com]
- 10. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A liquid chromatography-tandem mass spectrometry-based assay for indole-3-acetic acid-amido synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-Indol-6-yl)acetic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(1H-Indol-6-yl)acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
-
Question: My Fischer indole synthesis reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?
-
Answer: Low or no yield in a Fischer indole synthesis can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Incomplete Hydrazone Formation: The initial condensation of 4-aminophenylhydrazine with a suitable carbonyl compound (e.g., γ-keto acid or its ester) to form the hydrazone is a critical first step. Ensure this reaction goes to completion before initiating the cyclization. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Incorrect Choice or Concentration of Acid Catalyst: The selection and amount of the acid catalyst are crucial for the success of the cyclization step. Both Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be employed.[1] The optimal catalyst and its concentration should be determined experimentally. Polyphosphoric acid (PPA) is often an effective catalyst for this reaction.
-
Inappropriate Reaction Temperature or Time: The Fischer indole synthesis typically requires elevated temperatures to proceed efficiently.[2] However, excessively high temperatures or prolonged reaction times can lead to the degradation of starting materials or the final product. Systematically vary the reaction temperature and monitor the progress by TLC to find the optimal conditions.
-
Decomposition of Starting Material or Product: Indole derivatives can be sensitive to strongly acidic conditions and may decompose.[3][4] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative degradation.[3][4]
-
Issue 2: Formation of Multiple Products/Isomers
-
Question: My reaction is producing a mixture of isomers and other side products, making purification difficult. How can I improve the selectivity of the reaction?
-
Answer: The formation of multiple products is a common challenge. Here are some strategies to enhance selectivity:
-
Regioisomer Formation: When using an unsymmetrical ketone, cyclization can occur at two different positions, leading to a mixture of indole isomers. The regioselectivity of the Fischer indole synthesis can be influenced by the acidity of the medium.[3] Experimenting with different acid catalysts may favor the formation of the desired isomer.
-
Side Reactions Promoted by the Acid Catalyst: The electron-donating nature of the substituent at the 6-position can sometimes lead to "abnormal" Fischer indole synthesis pathways or other side reactions.[3] Using milder reaction conditions or a less aggressive acid catalyst might minimize these unwanted reactions.
-
N-N Bond Cleavage: A significant competing reaction is the cleavage of the nitrogen-nitrogen bond in the phenylhydrazone intermediate, which is promoted by electron-donating substituents.[2] This can lead to the formation of aniline and other decomposition products. Careful control of reaction conditions is necessary to minimize this side reaction.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final product from the crude reaction mixture. What purification strategies are recommended?
-
Answer: Purification of indole acetic acid derivatives can be challenging due to the presence of unreacted starting materials and polar, tar-like byproducts. Consider the following steps:
-
Aqueous Workup: Perform an aqueous workup to remove the acid catalyst and other water-soluble impurities.
-
Filtration: A preliminary filtration through a short plug of silica gel can help remove baseline impurities before column chromatography.
-
Column Chromatography: Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate the product from closely eluting impurities.
-
Recrystallization: Recrystallization from a suitable solvent system can be an effective final purification step.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Fischer indole synthesis.[2][3] This involves the acid-catalyzed cyclization of a hydrazone, which is typically formed from the reaction of a (4-substituted-phenyl)hydrazine with a γ-keto acid or its ester.
Q2: Are there alternative methods to prepare the hydrazone intermediate?
A2: Yes, the Japp-Klingemann reaction is a well-established method for preparing the required hydrazone intermediate from a β-keto-ester and an aryl diazonium salt.[5] This can sometimes offer better control over the reaction and yield of the hydrazone before the Fischer indole cyclization.[6]
Q3: What are the critical parameters to control for a high-yield synthesis?
A3: The critical parameters for a successful Fischer indole synthesis include the choice of acid catalyst (Brønsted or Lewis acids), the reaction temperature, and the solvent.[1][4] These factors significantly influence the reaction outcome, including yield and regioselectivity, and require careful optimization.
Q4: Is this compound a stable compound?
A4: Indole acetic acids can be sensitive to strong acidic conditions, high temperatures, and light.[3][4] Prolonged exposure to these conditions can lead to degradation, such as decarboxylation.[2] Therefore, it is recommended to store the final product in a cool, dark, and inert environment.
Data Presentation
Due to the limited availability of direct comparative quantitative data for the synthesis of this compound in the searched literature, the following table provides an illustrative comparison of reaction conditions based on qualitative descriptions and data for analogous compounds.
| Catalyst | Solvent | Temperature (°C) | Reported Yield | Remarks |
| Polyphosphoric acid | - | 100-120 | Moderate to Good | Often effective for cyclization. |
| H₂SO₄ | Ethanol | Reflux | Moderate | Common Brønsted acid catalyst. |
| p-TsOH | Toluene | Reflux | Moderate | Milder Brønsted acid option. |
| ZnCl₂ | - | 150-180 | Moderate | Lewis acid catalyst, requires higher temperatures. |
| Polyphosphoric acid | - | Not specified | 8.2% | Yield reported for ethyl 6-nitroindole-2-carboxylate.[7] |
Experimental Protocols
1. Japp-Klingemann Reaction to Synthesize the Hydrazone Intermediate (Illustrative Protocol)
This protocol describes the general procedure for the synthesis of the hydrazone precursor.
-
Step 1: Diazotization of 4-aminoaniline. Dissolve 4-aminoaniline in a solution of hydrochloric acid and water at 0°C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
-
Step 2: Coupling Reaction. In a separate flask, dissolve a suitable β-keto-ester (e.g., diethyl 2-oxoglutarate) in ethanol and add a solution of sodium acetate. Cool this solution to 0°C.
-
Step 3: Hydrazone Formation. Slowly add the cold diazonium salt solution to the β-keto-ester solution with vigorous stirring, keeping the temperature below 5°C. Allow the reaction to proceed for several hours. The resulting hydrazone can then be isolated by filtration or extraction.
2. Fischer Indole Synthesis of Ethyl 2-(1H-Indol-6-yl)acetate (Representative Protocol)
This protocol is a representative example and may require optimization.
-
Materials:
-
(4-Aminophenyl)hydrazine
-
Ethyl 4-oxobutanoate
-
Polyphosphoric acid (PPA) or a mixture of glacial acetic acid and sulfuric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-aminophenyl)hydrazine and ethyl 4-oxobutanoate in a suitable solvent like ethanol or acetic acid.
-
Heat the mixture to form the hydrazone in situ. Monitor the reaction by TLC.
-
Once the hydrazone formation is complete, carefully add the acid catalyst (e.g., PPA) portion-wise.
-
Heat the reaction mixture to 80-100°C with stirring for several hours. Monitor the progress of the cyclization by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(1H-indol-6-yl)acetate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
-
Step 3: Hydrolysis to this compound. The purified ethyl ester is then hydrolyzed using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF/water or ethanol/water, followed by acidification to yield the final product.[5]
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
Technical Support Center: Synthesis of 2-(1H-Indol-6-yl)acetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-Indol-6-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound are the Fischer indole synthesis and adaptations of the Japp-Klingemann reaction.
-
Fischer Indole Synthesis: This is a classic and widely used method for constructing the indole ring system. It involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[1][2] For the target molecule, this would typically involve the reaction of (4-hydrazinophenyl)acetic acid or its ester with a suitable carbonyl compound, followed by cyclization.
-
Japp-Klingemann Reaction: This reaction is an alternative route to form the necessary hydrazone intermediate, which is then cyclized via the Fischer methodology. This approach can sometimes offer better control and yields for the initial carbon-nitrogen bond formation.[2][3]
Q2: What are the major side reactions to anticipate during the synthesis of this compound?
A2: The primary side reactions of concern during the synthesis, particularly via the Fischer indole synthesis, include:
-
Formation of Regioisomers: Cyclization of the phenylhydrazone intermediate can potentially lead to the formation of the undesired 2-(1H-indol-4-yl)acetic acid isomer. The regioselectivity can be influenced by the choice of acid catalyst and reaction conditions.
-
Decarboxylation: Under harsh acidic conditions and at elevated temperatures, the acetic acid side chain can be lost, leading to the formation of 6-methyl-1H-indole (6-skatole).
-
Oxidative Degradation: The indole ring is susceptible to oxidation, especially when exposed to air for prolonged periods at high temperatures. This can result in the formation of colored impurities and degradation of the desired product.[1]
-
N-N Bond Cleavage: A significant competing reaction in the Fischer indole synthesis is the cleavage of the nitrogen-nitrogen bond in the phenylhydrazone intermediate, which can lead to the formation of aniline derivatives and other decomposition products instead of the desired indole.[1]
-
Polymerization/Tar Formation: Harsh acidic conditions and high temperatures can also lead to the polymerization of the indole product, resulting in the formation of intractable tars.
Q3: How can I monitor the progress of the reaction and the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for monitoring the reaction progress and assessing the purity of the final product. A reverse-phase C8 or C18 column is typically suitable for separating the target compound from starting materials and byproducts. Thin Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction. For structural confirmation and identification of impurities, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[4]
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Recommended Solutions |
| Incomplete hydrazone formation. | Ensure complete reaction of the hydrazine and carbonyl compound before initiating cyclization. Monitor this step by TLC or HPLC. |
| Incorrect acid catalyst or concentration. | Experiment with different Brønsted or Lewis acids (e.g., polyphosphoric acid, sulfuric acid, zinc chloride) and optimize their concentration. |
| Inappropriate reaction temperature or time. | Systematically vary the reaction temperature and monitor the progress by TLC. Excessively high temperatures or prolonged reaction times can lead to degradation. |
| Degradation of starting material or product. | Use degassed solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
Presence of Significant Impurities
| Observed Issue | Potential Cause | Troubleshooting Steps & Preventative Measures |
| Presence of a second indole isomer. | Lack of regioselectivity in the cyclization step, leading to the formation of 2-(1H-indol-4-yl)acetic acid. | Modify the acid catalyst and solvent system to improve regioselectivity. Purification can be achieved by column chromatography or recrystallization. |
| Product is discolored (pink, brown, or purple). | Oxidation of the indole product.[1] | Perform the reaction and work-up under an inert atmosphere (nitrogen or argon). Use degassed solvents. Store the purified product under an inert atmosphere and protected from light. |
| Presence of 6-methyl-1H-indole (6-skatole). | Decarboxylation of the acetic acid side chain due to harsh acidic conditions or high temperatures.[1] | Use a milder acid catalyst or a lower concentration of acid. Ensure the reaction temperature does not exceed the optimal range. |
| Formation of a dark, tarry reaction mixture. | Polymerization of the indole product. | Reduce the concentration of the acid catalyst or switch to a milder one. Ensure the reaction temperature is carefully controlled. |
Data Presentation
Table 1: Spectroscopic Data for a Potential Decarboxylation Side Product
| Compound | ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (125 MHz, CDCl₃) δ (ppm) |
| 6-Methyl-1H-indole | 7.88 (s, 1H), 7.48 (d, J = 8.4 Hz, 1H), 7.33 (d, J = 1.5 Hz, 1H), 7.09 (dd, J = 8.4, 1.8 Hz, 1H), 6.95 (dd, J = 2.0, 0.9 Hz, 1H), 2.31 (d, J = 0.9 Hz, 3H)[5] | 136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, 110.96, 9.67[5] |
Experimental Protocols
Key Experiment: Fischer Indole Synthesis of this compound (Generalized Protocol)
This protocol is a representative example based on the synthesis of similar indole acetic acids and may require optimization.
Materials:
-
(4-Hydrazinophenyl)acetic acid hydrochloride
-
A suitable carbonyl compound (e.g., pyruvic acid or an equivalent)
-
Acid catalyst (e.g., polyphosphoric acid (PPA) or a mixture of glacial acetic acid and sulfuric acid)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (4-hydrazinophenyl)acetic acid hydrochloride (1 equivalent) and the carbonyl compound (1.1 equivalents).
-
Under an inert atmosphere, slowly add the acid catalyst. If using PPA, add it portion-wise at room temperature. If using a mixed acid system, add glacial acetic acid followed by the dropwise addition of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Heat the reaction mixture with stirring. The optimal temperature and time will depend on the chosen acid catalyst (e.g., 80-100°C for several hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Technical Support Center: Purification of 2-(1H-Indol-6-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(1H-Indol-6-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can arise from the synthetic route employed, typically a variation of the Fischer indole synthesis. Potential impurities include:
-
Starting materials: Unreacted 6-hydrazinoindole or the keto-acid precursor.
-
Isomeric byproducts: Formation of other indole isomers depending on the specificity of the cyclization reaction.
-
Oxidation products: Indole compounds can be susceptible to oxidation, leading to colored impurities, particularly upon exposure to air and light.[1][2]
-
Decarboxylation products: Under harsh acidic or high-temperature conditions, the acetic acid side chain may be lost, forming 6-methylindole.[2]
-
Polymeric or tar-like byproducts: These can form under strong acid catalysis and heating.[3]
Q2: What is the recommended first step for purifying crude this compound?
A2: A typical initial purification step involves an acidic aqueous workup to remove any basic impurities, followed by extraction of the product into an organic solvent like ethyl acetate. Following the extraction, the product can be further purified by recrystallization or column chromatography.
Q3: How can I monitor the progress and purity of my purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. For more detailed quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred technique. A reverse-phase C8 or C18 column with a mobile phase consisting of an acetonitrile/water gradient containing an acidic modifier (e.g., acetic acid or formic acid) is generally suitable for separating the target compound from its impurities.[4]
Q4: What are the general stability and storage recommendations for this compound?
A4: Indole acetic acids can be sensitive to light and strong acidic conditions.[3] It is advisable to store the purified compound in a cool, dark place under an inert atmosphere to prevent degradation.
Physicochemical Properties
While experimental data for this compound is limited, the following table provides predicted values and data for the closely related indole-1-acetic acid to guide purification strategy.
| Property | Predicted/Reported Value | Implication for Purification |
| pKa | ~4.7 (Predicted, similar to other indole acetic acids) | The acidic nature of the carboxylic acid group dictates its solubility based on pH. It will be more soluble in basic aqueous solutions and less soluble in acidic solutions. |
| logP | ~1.7 (Predicted for Indole-1-acetic acid)[5] | Indicates moderate lipophilicity, suggesting it will be soluble in polar organic solvents and sparingly soluble in non-polar solvents. |
| Solubility | Soluble in ethanol, methanol, ethyl acetate; sparingly soluble in water and non-polar solvents like hexane. | Guides the selection of solvents for recrystallization and mobile phases for chromatography. |
Troubleshooting Guides
Recrystallization Issues
Problem: The compound "oils out" instead of forming crystals.
Caption: Troubleshooting workflow for "oiling out" during recrystallization.
-
Possible Cause & Solution:
-
High concentration of impurities: High levels of impurities can significantly lower the melting point of the compound, causing it to separate as a liquid at the recrystallization temperature.[1][6] Solution: Attempt a preliminary purification step, such as washing the crude solid with a solvent in which the desired compound is sparingly soluble but the impurities are, or treating the recrystallization solution with activated charcoal to adsorb impurities.[4]
-
Solution is too concentrated or cooled too quickly: This can lead to the compound coming out of solution above its melting point.[7][8] Solution: Reheat the mixture to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[6]
-
Inappropriate solvent: The chosen solvent may have a boiling point that is too high relative to the melting point of the compound.[6] Solution: Select a solvent with a lower boiling point or use a co-solvent system. For instance, dissolve the compound in a good solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., water or hexane) until the solution becomes slightly turbid, then allow it to cool slowly.[1]
-
Problem: Low recovery of purified material.
-
Possible Cause & Solution:
-
Too much solvent used: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Solution: Reduce the volume of the solvent by evaporation before cooling.
-
Crystals washed with a solvent at room temperature: The purified crystals may have some solubility in the wash solvent at room temperature. Solution: Always wash the crystals with a minimal amount of ice-cold solvent.
-
Premature crystallization during hot filtration: If the solution cools during filtration, the product can crystallize on the filter paper. Solution: Use a heated funnel or preheat the filtration apparatus. Ensure the solution is saturated at its boiling point before filtration.
-
Column Chromatography Issues
Problem: Poor separation of the desired compound from impurities (streaking or overlapping bands).
Caption: Troubleshooting poor separation in column chromatography.
-
Possible Cause & Solution:
-
Incorrect mobile phase polarity: The polarity of the eluent may not be optimal for separating the compound of interest from its impurities. Solution: Systematically vary the solvent ratio of your mobile phase. A common starting point for indole acetic acids is a mixture of hexane and ethyl acetate. A shallow gradient elution, where the polarity of the mobile phase is gradually increased, can often improve separation.[4]
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Streaking of the acidic compound: The acidic nature of this compound can lead to interactions with the slightly acidic silica gel, causing the compound to streak down the column. Solution: Add a small percentage (0.5-1%) of acetic acid to the mobile phase. This will protonate the silanol groups on the silica gel and reduce the unwanted interactions, resulting in sharper bands.
-
Column overloading: Applying too much crude material to the column will lead to broad bands and poor separation. Solution: As a general rule, the amount of sample loaded should be between 1-5% of the weight of the silica gel used.[4]
-
Sample applied in a solvent that is too polar: Dissolving the sample in a solvent that is significantly more polar than the mobile phase can cause the initial band to be too diffuse. Solution: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.
-
Experimental Protocols
Protocol 1: Recrystallization
Caption: A typical workflow for purification by recrystallization.
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Solvent Selection: Test the solubility of the crude this compound in various solvents to find a suitable one where the compound is soluble when hot but sparingly soluble when cold. Good candidates include ethanol/water or ethyl acetate/hexane mixtures.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[4]
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to dry completely.
Protocol 2: Column Chromatography
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Stationary Phase and Mobile Phase Selection: Use silica gel as the stationary phase. Determine the optimal mobile phase by running TLC plates with various solvent systems (e.g., different ratios of hexane:ethyl acetate with 0.5% acetic acid). Aim for an Rf value of 0.2-0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen mobile phase, collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
-
Column: A reverse-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: Water with 0.1% formic acid or acetic acid.
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Solvent B: Acetonitrile with 0.1% formic acid or acetic acid.
-
-
Gradient Program (Example):
-
Start with a high percentage of Solvent A (e.g., 90%) and gradually increase the percentage of Solvent B over 20-30 minutes.
-
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: UV detection at approximately 280 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase or a mixture of water and acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.
References
degradation of 2-(1H-Indol-6-yl)acetic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1H-Indol-6-yl)acetic acid in solution. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the general stability of indole-containing compounds, the primary factors that can lead to the degradation of this compound include:
-
Oxidation: The indole ring is susceptible to oxidation, which can be initiated by exposure to air, light, or the presence of oxidizing agents. This can lead to the formation of various oxidized byproducts.
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Photodegradation: Indole derivatives are often sensitive to light.[1] Exposure to UV or even ambient light can accelerate degradation. It is recommended to work with this compound in a light-protected environment (e.g., using amber vials).[1][2]
-
pH: The stability of the compound can be pH-dependent. Extreme pH conditions (highly acidic or alkaline) may promote hydrolysis or other degradation pathways. The solubility of indole acetic acid derivatives is known to increase at alkaline pH, which can be a useful property but may also influence stability.[3]
-
Temperature: Elevated temperatures can increase the rate of degradation reactions.[4] For long-term storage, solutions should be kept at low temperatures, such as -20°C or -80°C.[1]
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential pathways based on the degradation of similar indole acetic acid derivatives. A likely major pathway is the oxidation of the indole ring.[1]
Caption: Potential degradation pathways for this compound.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the degradation of this compound.[1][5] A reverse-phase C18 column is typically suitable for separating the parent compound from its potential degradation products.[1] Coupling HPLC with a UV detector or a mass spectrometer (LC-MS) can aid in the identification of unknown degradation products.[1]
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To ensure the stability of your solutions, it is recommended to:
-
Store stock solutions at -20°C or -80°C.[1]
-
Protect solutions from light by using amber vials or by covering containers with aluminum foil.[1][2]
-
Prepare fresh working solutions before use whenever possible.[1]
-
If the solution is to be used over a period of time, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Rapid loss of compound potency in solution. | The compound may be unstable under the experimental conditions (pH, temperature, light exposure). | Prepare fresh solutions immediately before each experiment. Store stock solutions at -20°C or -80°C and protect them from light.[1] Consider conducting experiments under controlled lighting conditions. |
| Appearance of unexpected peaks in HPLC analysis. | These could be degradation products, impurities from the starting material, or artifacts from sample preparation. | Run a blank (vehicle) control to identify any background peaks. If degradation is suspected, perform a forced degradation study (e.g., exposure to mild acid, base, peroxide, heat, or light) to generate and identify potential degradation products. Using high-purity solvents and reagents is also recommended.[1] |
| Precipitation of the compound in aqueous buffer. | The compound has limited solubility in neutral aqueous solutions. | The solubility of indole acetic acid derivatives can be increased by adjusting the pH to be slightly alkaline (e.g., pH 8-9) to deprotonate the carboxylic acid group.[3] After the compound dissolves, the pH can be carefully neutralized to the desired experimental pH. Alternatively, prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer.[3] |
| Inconsistent experimental results. | This could be due to the progressive degradation of the compound in solution over the course of the experiment. | Prepare fresh dilutions from a frozen stock solution for each experiment. If the experiment is lengthy, consider the stability of the compound under the experimental conditions by analyzing samples at different time points. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[6][7]
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to a light source, such as a UV lamp or a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Analyze the samples using a validated HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Caption: Workflow for a forced degradation study.
Protocol 2: HPLC Method for Stability Monitoring
This is a general starting point for an HPLC method. Optimization will likely be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or acetic acid.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase it over the run time to elute compounds with different polarities. A typical gradient might be 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 220 nm and 280 nm for indoles).
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30°C.
Data Presentation
When reporting stability data, it is crucial to present it in a clear and organized manner.
Table 1: Example of Stability Data Summary
| Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product 1 Area (%) | Major Degradation Product 2 Area (%) |
| Control (Dark, RT) | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 99.5 | < 0.1 | < 0.1 | |
| 0.1 N HCl, 60°C | 8 | 85.2 | 10.5 | 2.1 |
| 24 | 60.7 | 25.3 | 8.9 | |
| 0.1 N NaOH, 60°C | 8 | 90.1 | 5.8 | 1.5 |
| 24 | 75.4 | 15.2 | 4.7 | |
| 3% H₂O₂, RT | 8 | 70.3 | 18.9 | 5.4 |
| 24 | 45.1 | 35.6 | 12.3 | |
| UV Light | 8 | 88.9 | 7.2 | 1.8 |
| 24 | 68.5 | 20.1 | 6.3 |
Note: The data in this table is hypothetical and for illustrative purposes only.
References
Technical Support Center: Challenges in Separating 2-(1H-Indol-6-yl)acetic Acid Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the separation of 2-(1H-Indol-6-yl)acetic acid and its positional isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of interest when discussing the separation of this compound?
When separating this compound, the primary isomers of concern are its positional isomers. These are molecules with the same chemical formula (C₁₀H₉NO₂) but with the acetic acid group attached to different positions on the indole ring. The most common and biologically significant isomer is indole-3-acetic acid, a well-known plant hormone.[1] Therefore, a typical separation challenge involves isolating this compound from other isomers such as indole-2-acetic acid, indole-3-acetic acid, indole-4-acetic acid, indole-5-acetic acid, and indole-7-acetic acid.
Q2: Why is the separation of indoleacetic acid positional isomers challenging?
The separation of positional isomers of indoleacetic acid is difficult due to their very similar physicochemical properties. These isomers often exhibit:
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Similar Polarity: The slight differences in the position of the acetic acid group on the indole ring lead to minor variations in polarity, making it challenging to achieve baseline separation using standard chromatographic techniques.
-
Similar pKa Values: As the acidic functional group is the same, the pKa values of the isomers are very close, which makes separation by techniques that rely on differential ionization (like ion-exchange chromatography) less effective.
-
Similar UV-Vis Spectra: The chromophore (the indole ring) is the same for all isomers, resulting in very similar UV-Vis absorption spectra. This can make selective detection and quantification difficult if the peaks are not well-resolved.
Q3: What are the most effective chromatographic techniques for separating these isomers?
High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for separating positional isomers of indoleacetic acid.[2][3][4] Specifically, Reversed-Phase HPLC (RP-HPLC) is a common choice, often employing C8 or C18 columns.[2][3][4] Gas Chromatography (GC) can also be used, particularly for more volatile derivatives, and can provide excellent resolution.[5][6]
Q4: How does the choice of mobile phase affect the separation in RP-HPLC?
The mobile phase composition is a critical factor in achieving good separation of indoleacetic acid isomers.[7] In RP-HPLC, the mobile phase typically consists of a mixture of water (often with an acidic modifier) and an organic solvent like acetonitrile or methanol. The pH of the mobile phase can be adjusted to suppress the ionization of the carboxylic acid group, which increases retention on the nonpolar stationary phase and can improve peak shape.[2][7] Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve all isomers within a reasonable timeframe.[3]
Troubleshooting Guides
Problem: Poor Resolution Between Isomer Peaks in HPLC
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase by adjusting the organic solvent (acetonitrile vs. methanol) and the percentage of the organic modifier. Experiment with different acidic additives (e.g., formic acid, acetic acid, trifluoroacetic acid) and their concentrations.[2][3] |
| Unsuitable Stationary Phase | If a standard C18 column does not provide adequate separation, consider columns with different selectivities, such as phenyl-hexyl or biphenyl phases. For particularly challenging separations, specialized columns like those with polar-embedded phases may be effective.[8] |
| Suboptimal Column Temperature | Temperature can influence the viscosity of the mobile phase and the kinetics of solute partitioning, thereby affecting resolution.[7] It is recommended to use a column oven to maintain a stable and optimized temperature (e.g., 30-40°C). |
| Incorrect Flow Rate | A lower flow rate generally increases the number of theoretical plates and can improve resolution, although it will also increase the run time. Optimize the flow rate to find the best balance between resolution and analysis time. |
Problem: Peak Tailing or Fronting
| Possible Cause | Suggested Solution |
| Secondary Interactions with Silanol Groups | Residual silanol groups on the silica-based stationary phase can interact with the indole nitrogen, causing peak tailing.[7] Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block these active sites. Alternatively, use a base-deactivated column.[7] |
| Mobile Phase pH Close to Analyte pKa | If the mobile phase pH is near the pKa of the indoleacetic acids, the compounds can exist in both ionized and non-ionized forms, leading to distorted peak shapes.[7] Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of the carboxylic acid group to ensure it is fully protonated. |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample. |
| Injection Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[7] Whenever possible, dissolve the sample in the initial mobile phase.[7] |
Experimental Protocols
General Protocol for RP-HPLC Separation of Indoleacetic Acid Isomers
This protocol is a general guideline and may require optimization for specific instrumentation and isomer mixtures.
-
Sample Preparation:
-
Dissolve a known quantity of the isomer mixture in the initial mobile phase or a compatible solvent (e.g., methanol, acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2][3]
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.[3]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.[3]
-
Gradient Program: A typical gradient might start with a low percentage of mobile phase B (e.g., 10-20%) and increase to a higher percentage (e.g., 80-90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection: UV detector at a wavelength of 280 nm, or a fluorescence detector for higher sensitivity (Excitation: 280 nm, Emission: 350-360 nm).[2][3][4]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to each isomer based on their retention times (if standards are available).
-
Integrate the peak areas to determine the relative abundance of each isomer in the mixture.
-
Quantitative Data Summary
| Compound | Column | Mobile Phase | Retention Time (min) |
| Indole-3-acetic acid (IAA) | C8 | Methanol and 1% acetic acid (60:40 v/v) | 6.2[2] |
| Indole-3-pyruvic acid (IPA) | C8 | Methanol and 1% acetic acid (60:40 v/v) | 10.6[2] |
| Tryptamine (TAM) | C8 | Gradient of acetic acid in water and acetonitrile in water | 5.9[3] |
| Indole-3-lactic acid (ILA) | C8 | Gradient of acetic acid in water and acetonitrile in water | 7.7[3] |
| Indole-3-acetamide (IAM) | C8 | Gradient of acetic acid in water and acetonitrile in water | 9.3[3] |
| Indole-3-acetonitrile (IAN) | C8 | Gradient of acetic acid in water and acetonitrile in water | 24.1[3] |
Visualizations
Caption: A general experimental workflow for the separation and quantification of indoleacetic acid isomers using HPLC.
Caption: A troubleshooting decision tree for addressing poor peak resolution in the HPLC separation of isomers.
References
- 1. Exposome-Explorer - Indoleacetic acid (Compound) [exposome-explorer.iarc.fr]
- 2. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of (2-aminopropyl)indole positional isomers in forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. separation of positional isomers - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing HPLC Methods for Indole Acetic Acid Isomer Separation
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of indole acetic acid (IAA) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these sensitive analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common HPLC columns used for separating indole-3-acetic acid (IAA) and its related compounds?
A1: The most frequently used columns for IAA and its metabolites are reversed-phase columns, particularly C18 and C8 columns.[1][2][3] These provide robust separation based on the hydrophobicity of the analytes. For specific isomer separations, such as positional or chiral isomers, specialized columns may be necessary.
Q2: How does mobile phase pH affect the separation of IAA isomers?
A2: Mobile phase pH is a critical parameter for the successful separation of IAA and its isomers, as they are acidic compounds. Operating at a pH below the pKa of the carboxylic acid group (around 4.75) ensures that the analytes are in their protonated, less polar form, leading to better retention and sharper peaks on a reversed-phase column.[1] Acidifying the mobile phase with additives like acetic acid, formic acid, or phosphoric acid is a common practice.[1][4][5]
Q3: What detection methods are most suitable for IAA analysis?
A3: UV detection is widely used, with common wavelengths around 220 nm for higher sensitivity and 280 nm for greater specificity, taking advantage of the indole ring's absorbance.[2] For trace-level quantification, fluorescence detection offers significantly higher sensitivity and selectivity, with excitation typically around 280 nm and emission at approximately 350 nm.[1]
Q4: I'm trying to separate enantiomers (D- and L-isomers) of IAA. What is the best approach?
A4: The separation of enantiomers requires a chiral environment. This is typically achieved by using a Chiral Stationary Phase (CSP) in your HPLC system.[6][7] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective for separating acidic chiral compounds.[8] The mobile phase composition, including the type of organic modifier and any additives, will also need to be carefully optimized to achieve enantioseparation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of IAA isomers.
Problem 1: Poor Resolution Between Isomer Peaks
Q: My IAA isomer peaks are co-eluting or have very poor resolution. What steps can I take to improve separation?
A: Poor resolution is a common challenge, especially with structurally similar isomers. Here’s a systematic approach to troubleshoot this issue:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase will generally increase retention times and can improve the separation between closely eluting peaks.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other or using a combination of both.
-
Modify Mobile Phase pH: Fine-tuning the pH of the aqueous portion of your mobile phase can alter the ionization state of your analytes and improve selectivity. Ensure the pH is stable and buffered for reproducibility.[1]
-
-
Adjust HPLC System Parameters:
-
Consider a Different Column:
-
If optimizing the mobile phase and system parameters is insufficient, your current column may not be suitable. For positional isomers, a column with a different stationary phase chemistry, such as a phenyl-hexyl column, might provide the necessary selectivity.
-
Problem 2: Peak Tailing
Q: The peaks for my IAA isomers are showing significant tailing. What is causing this and how can I fix it?
A: Peak tailing for acidic compounds like IAA can often be attributed to secondary interactions with the stationary phase.
-
Mobile Phase pH is Too High: If the mobile phase pH is close to or above the pKa of IAA, a mixed population of ionized and non-ionized molecules can exist, leading to tailing. Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5 is a good starting point).[1]
-
Silanol Interactions: Residual silanol groups on the silica backbone of the stationary phase can interact with your analytes. Adding a competitive base, like triethylamine (TEA), to the mobile phase in small concentrations (e.g., 0.1%) can help to mask these silanol groups. However, be aware that TEA can suppress MS signals if you are using an LC-MS system.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the concentration of your sample or the injection volume.[9]
Problem 3: Peak Splitting
Q: I am observing split peaks for what should be a single isomer. What could be the issue?
A: Peak splitting can be a frustrating problem with several potential causes.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content) than your mobile phase, it can cause the sample band to distort as it enters the column. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Void or Contamination: A void at the head of the column or a partially blocked frit can cause the sample to travel through different flow paths, resulting in a split peak. Try back-flushing the column at a low flow rate. If this doesn't resolve the issue, the column may need to be replaced.
-
Co-elution of an Impurity: The split peak may actually be two different, very closely eluting compounds. To test this, try altering the mobile phase composition or temperature to see if the two peaks resolve.
Data Presentation
The following tables summarize typical starting conditions for HPLC method development for IAA and related compounds, based on published methods.
Table 1: HPLC Columns and Mobile Phases for IAA Analysis
| Column Type | Dimensions | Mobile Phase Example | Elution Mode | Reference |
| Symmetry C8 | 4.6 x 150 mm, 5 µm | A: 2.5% Acetic Acid in Water (pH 3.8), B: 80% Acetonitrile in Water | Gradient | [1] |
| Zorbax Eclipse XDB-C8 | 4.6 x 150 mm, 5 µm | 60:40 (v/v) Methanol : 1% Acetic Acid | Isocratic | [3] |
| Apollo C18 | 5 µm | A: 10% Methanol, 0.3% Acetic Acid; B: 90% Methanol, 0.3% Acetic Acid; C: 100% Acetonitrile | Gradient | [2] |
| Newcrom R1 | 4.6 x 150 mm | Acetonitrile, Water, and Phosphoric Acid | Isocratic | [4] |
Table 2: Detection Parameters for IAA
| Detection Method | Excitation Wavelength (Ex) | Emission Wavelength (Em) | UV Wavelength | Reference |
| Fluorescence | 280 nm | 350 nm | - | [1] |
| Fluorescence | 282 nm | 360 nm | - | [3] |
| UV | - | - | 220 nm or 280 nm | [2] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for IAA and Related Indoles
This protocol is a starting point for the separation of IAA from other indole compounds and can be adapted for isomer separation.
1. Materials and Reagents:
-
HPLC-grade acetonitrile and/or methanol
-
HPLC-grade water
-
Glacial acetic acid or formic acid
-
Indole acetic acid standards and samples
-
C8 or C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Mobile Phase Preparation:
-
Aqueous Phase (Eluent A): Add 0.1% formic acid or 1% acetic acid to HPLC-grade water. Filter through a 0.22 µm membrane filter and degas.
-
Organic Phase (Eluent B): HPLC-grade acetonitrile or methanol.
3. Chromatographic Conditions:
-
Column: C8 or C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30 °C
-
Detection: Fluorescence (Ex: 280 nm, Em: 350 nm) or UV (280 nm)
-
Gradient Program (Example):
-
Start with 20% Eluent B.
-
Linearly increase to 50% Eluent B over 25 minutes.
-
Increase to 100% Eluent B over 2 minutes and hold for 5 minutes to wash the column.
-
Return to initial conditions (20% Eluent B) and equilibrate for 10 minutes before the next injection.
-
4. Sample Preparation:
-
Dissolve samples in the initial mobile phase composition (e.g., 20% acetonitrile in water with 0.1% formic acid).
-
Filter samples through a 0.22 µm syringe filter before injection.
Mandatory Visualizations
Caption: A workflow for troubleshooting common HPLC issues.
Caption: A logical approach to developing a chiral HPLC method.
References
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Indole-3-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. mdpi.com [mdpi.com]
- 6. chiraltech.com [chiraltech.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. silicycle.com [silicycle.com]
common impurities in synthetic 2-(1H-Indol-6-yl)acetic acid
Welcome to the Technical Support Center for 2-(1H-Indol-6-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and analyzing this compound, with a focus on identifying and troubleshooting common impurities encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
While various synthetic strategies exist for indole derivatives, a prevalent method for preparing 2-(indol-yl)acetic acids is the Fischer indole synthesis .[1][2][3] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine with a suitable keto-acid or aldehyde.[3][4][5]
Q2: What are the likely impurities I might encounter in synthetic this compound?
Impurities in this compound can originate from starting materials, byproducts of the synthesis, or degradation of the final product. Based on the common synthetic routes, the following impurities are often observed in similar indole acetic acid derivatives:
-
Unreacted Starting Materials: Residual phenylhydrazine and the corresponding keto-acid or aldehyde precursor may be present in the crude product.[1][6]
-
Isomeric Byproducts: Depending on the substitution pattern of the phenylhydrazine precursor, the formation of other positional isomers of the indole ring can occur.[1]
-
Decarboxylation Products: Under harsh acidic conditions or elevated temperatures, the acetic acid side chain can be lost, leading to the formation of 6-methyl-1H-indole.[1]
-
Oxidation Products: Indole compounds are susceptible to oxidation, which can lead to the formation of colored impurities, especially upon exposure to air and light.[1]
-
Products of Incomplete Cyclization: In the Fischer indole synthesis, the hydrazone intermediate may not fully cyclize, leading to its presence as an impurity.[7]
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques are recommended for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the main compound and its impurities.[7] A reversed-phase method with UV detection is commonly employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and can be used to identify and quantify impurities with known spectral signatures.[7]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and to identify the mass of unknown impurities, which aids in their structural elucidation.[7]
Q4: What are the best practices for storing this compound?
Indole acetic acid derivatives can be sensitive to light, heat, and air.[8] To ensure stability, the compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials | Compare the retention times of the unexpected peaks with those of the starting phenylhydrazine and keto-acid/aldehyde. Optimize the reaction time and stoichiometry to ensure complete conversion. |
| Isomeric Impurities | Isomers will have the same mass as the product but different retention times. Their separation may require optimization of the HPLC method (e.g., changing the mobile phase gradient, column, or temperature). Purification by column chromatography with a suitable eluent system is often necessary.[6] |
| Degradation Products | If the sample has been stored improperly or subjected to harsh conditions, degradation may have occurred. Re-purify the sample and store it under the recommended conditions. Protect from light and heat during handling.[8] |
Issue 2: Product Discoloration (e.g., pink, brown)
| Potential Cause | Recommended Solution |
| Oxidation of the Indole Ring | Oxidation is a common issue with indole derivatives.[1] Minimize exposure to air and light during synthesis, workup, and storage. Use degassed solvents and consider performing reactions under an inert atmosphere. Purification by recrystallization or column chromatography can remove colored impurities.[6] |
Issue 3: Low Purity After Purification
| Potential Cause | Recommended Solution |
| Inappropriate Purification Method | If recrystallization fails to yield a high-purity product, it may be due to the presence of impurities with similar solubility.[6] In such cases, column chromatography is recommended for better separation.[6] |
| Co-elution of Impurities | During column chromatography, impurities may co-elute with the product. Optimize the mobile phase polarity to improve separation. A gradient elution may be more effective than an isocratic one.[6] |
Summary of Potential Impurities
| Impurity Type | Potential Structure | Likely Origin | Analytical Identification |
| Starting Material | Phenylhydrazine derivative | Incomplete reaction | HPLC, NMR, MS |
| Starting Material | Keto-acid/aldehyde | Incomplete reaction | HPLC, NMR, MS |
| Isomer | 4-(1H-Indol-yl)acetic acid | Non-selective cyclization | HPLC, NMR, MS |
| Decarboxylation Product | 6-methyl-1H-indole | High temperature/acidic conditions | HPLC, NMR, MS |
| Oxidation Product | Various oxidized indoles | Exposure to air/light | HPLC, MS |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis of this compound
This protocol is a generalized procedure and may require optimization.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve the appropriate phenylhydrazine (1 equivalent) and a suitable keto-acid or its ester (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating until the hydrazone precipitates or TLC analysis indicates complete formation.
-
The hydrazone may be isolated by filtration or used directly in the next step.
-
-
Indolization (Cyclization):
-
Workup and Purification:
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[1][6]
-
Protocol 2: General HPLC Method for Purity Analysis
This is a starting point for method development.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or acetic acid.
-
Gradient: A typical starting gradient would be a linear increase from 5-10% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Protocol 3: General NMR Sample Preparation
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.
-
Ensure the sample is fully dissolved before acquiring the spectrum.
Protocol 4: General Mass Spectrometry Sample Preparation
-
Prepare a dilute solution of the sample (e.g., 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The sample can be introduced into the mass spectrometer via direct infusion or through an LC-MS system.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting workflow for impurity identification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
how to prevent oxidation of 2-(1H-Indol-6-yl)acetic acid
Welcome to the Technical Support Center for 2-(1H-Indol-6-yl)acetic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary cause of degradation for this compound is oxidation. The indole ring is susceptible to oxidation, which can be initiated by exposure to light (photodegradation), heat, oxygen, and certain enzymes like peroxidases.[1][2][3][4] This can lead to the formation of colored impurities and a loss of the compound's biological activity.
Q2: What is the main oxidation product of this compound?
A2: Based on the known oxidation pathways of similar indole-containing compounds like indole-3-acetic acid, the primary oxidation product is likely (2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid. This involves the oxidation of the C2 position on the indole ring.
Q3: How can I visually identify if my sample of this compound has oxidized?
A3: A common sign of oxidation is a change in the color of the solid compound or its solutions. Pure this compound is typically a white to off-white solid. The appearance of a pink, brown, or purple hue can indicate the presence of oxidative degradation products.[5]
Q4: Is this compound sensitive to light?
A4: Yes, indole compounds are generally sensitive to light.[1][2][4] Exposure to light, particularly UV light, can accelerate the degradation process. It is recommended to store the compound and its solutions in the dark or in amber-colored vials.
Q5: How does pH affect the stability of this compound?
A5: The stability of indoleacetic acid derivatives can be influenced by pH. While specific data for this compound is limited, for the related compound indole-3-acetic acid, both acidic and alkaline conditions can affect stability, with degradation rates of related compounds being faster at pH 6.0 than at 7.4 in some enzymatic reactions.[6][7] It is advisable to maintain solutions at a neutral or slightly acidic pH for general use, unless experimental conditions require otherwise.
Troubleshooting Guides
Issue 1: Discoloration of Solid Compound or Solutions
| Potential Cause | Recommended Solution |
| Oxidation due to air/light exposure | Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber-colored vial at the recommended temperature. Prepare solutions fresh and use them promptly. If storage of solutions is necessary, degas the solvent and store under an inert atmosphere in the dark at low temperatures (-20°C or -80°C).[4][5] |
| Contamination with metal ions | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned to remove any trace metal contaminants that can catalyze oxidation. |
| Photodegradation | Protect the compound and its solutions from light at all times by using amber vials or by wrapping containers with aluminum foil.[1][2] |
Issue 2: Inconsistent Results in Biological Assays
| Potential Cause | Recommended Solution |
| Degradation of the compound in culture media | Prepare stock solutions in an appropriate solvent (e.g., DMSO) and add to the cell culture medium immediately before the experiment. Minimize the incubation time of the compound in the medium. Consider the use of antioxidants in the culture medium if compatible with the experimental design. |
| Interaction with media components | Some components in cell culture media, such as riboflavin, can act as photosensitizers and accelerate the degradation of indole compounds in the presence of light.[2] If possible, use media with reduced levels of these components or conduct experiments under yellow light to filter out damaging wavelengths. |
| Enzymatic degradation by cells | Cells can contain peroxidases and other enzymes that may metabolize the compound.[8] Be aware of this possibility when interpreting results and consider using cell-free controls to assess the compound's stability in the experimental medium. |
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
This protocol outlines the steps for preparing a stable stock solution of this compound.
Materials:
-
This compound
-
High-purity, anhydrous dimethyl sulfoxide (DMSO)
-
Inert gas (argon or nitrogen)
-
Amber-colored glass vials with Teflon-lined caps
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Purge the headspace of the vial with a gentle stream of inert gas for 10-15 seconds.
-
Tightly seal the vial and wrap the cap with parafilm.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
For use, thaw the stock solution at room temperature and dilute it into the appropriate aqueous buffer or cell culture medium immediately before the experiment. Avoid repeated freeze-thaw cycles by preparing small aliquots.
Protocol 2: Minimizing Oxidation During Experiments
This protocol provides guidelines for handling this compound during experiments to minimize oxidation.
Materials:
-
Freshly prepared solution of this compound
-
Antioxidants (optional, e.g., Ascorbic Acid, Trolox)
-
Degassed buffers and media
Procedure:
-
Use Fresh Solutions: Prepare working solutions of this compound immediately before use from a frozen stock.
-
Protect from Light: Conduct all experimental manipulations under subdued lighting or by using amber-colored labware.
-
Use Degassed Solvents: If working with aqueous solutions for extended periods, it is advisable to use solvents that have been degassed by sparging with an inert gas to remove dissolved oxygen.
-
Consider Antioxidants: If compatible with the experimental system, consider the addition of an antioxidant to the buffer or medium. The optimal concentration should be determined empirically, but starting points can be in the range of 50-200 µM for ascorbic acid.[8]
-
Control Temperature: Perform experiments at the lowest feasible temperature to slow down the rate of degradation.
-
pH Control: Maintain the pH of the solution within a stable range, as significant fluctuations can affect the compound's stability.
Quantitative Data Summary
| Condition | Stability Concern | Recommendation |
| Light Exposure | High | Store in the dark; use amber vials.[1][2] |
| Elevated Temperature | Moderate to High | Store at low temperatures; avoid prolonged heating.[7][9] |
| Presence of Oxygen | Moderate | Use degassed solvents; store under inert gas.[4] |
| Presence of Peroxidases | High | Be aware of enzymatic degradation in biological systems.[8] |
| Extreme pH | Moderate | Maintain a stable pH, preferably near neutral.[6] |
Visualizations
Oxidation Pathway of this compound
Caption: Proposed primary oxidation pathway of this compound.
Experimental Workflow for Preventing Oxidation
Caption: Recommended experimental workflow to minimize oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation of atrazine in the presence of indole-3-acetic acid and natural montmorillonite clay minerals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Prooxidant activity and cytotoxic effects of indole-3-acetic acid derivative radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidation of indole-3-acetic acid by horseradish peroxidase induces apoptosis in G361 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of pH and temperature on the stability and enzymatic activity of prostatic acid phosphatase. Studies on the optimization of a continuous monitored determination of acid phosphatase, II - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-(1H-Indol-6-yl)acetic acid In Vitro Solubility and Experimentation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1H-Indol-6-yl)acetic acid in vitro. Our aim is to help you overcome common solubility challenges and provide clear protocols for successful experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Based on the characteristics of the parent compound, indole-3-acetic acid, this compound is expected to be readily soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2][3] Its solubility in aqueous solutions is limited, particularly at neutral and acidic pH.[1][3]
Q2: Why does this compound precipitate when I dilute my DMSO stock solution in aqueous media?
Precipitation upon dilution of a DMSO stock solution into aqueous buffers (like PBS or cell culture media) is a common issue. This occurs because the compound is significantly less soluble in the aqueous environment compared to the concentrated organic solvent.[4][5] The sudden change in solvent polarity causes the compound to fall out of solution.
Q3: How can I increase the aqueous solubility of this compound?
The aqueous solubility of indole acetic acid derivatives is pH-dependent.[1][3] By increasing the pH of the aqueous solution to a slightly alkaline range (e.g., pH 8.0-9.0), the carboxylic acid group on the molecule will deprotonate, forming a more soluble salt.[1]
Q4: What is the recommended solvent for preparing a stock solution?
For in vitro experiments, dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of indole acetic acid derivatives.[6][7]
Troubleshooting Guide
This guide addresses specific problems you may encounter when working with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound will not dissolve in aqueous buffer. | The compound's carboxylic acid group is protonated at neutral or acidic pH, reducing its polarity and aqueous solubility. | 1. Adjust the pH: Increase the pH of your aqueous buffer to a slightly alkaline level (pH 8.0-9.0) to deprotonate the carboxylic acid and enhance solubility. 2. Use a co-solvent: If pH adjustment is not possible for your experiment, consider preparing a working solution in a mixture of your aqueous buffer and a small percentage of an organic solvent like DMSO or ethanol. Be mindful of the final solvent concentration's potential effects on your cells. |
| Precipitate forms immediately upon dilution of DMSO stock into media. | "Solvent shock" - the rapid change in solvent polarity causes the compound to crash out of solution. The final concentration in the media may also exceed its aqueous solubility limit. | 1. Slow, drop-wise addition: Add the DMSO stock solution to your pre-warmed (37°C) cell culture media drop-by-drop while gently vortexing or swirling the media.[4][5] 2. Lower the final concentration: Your desired final concentration may be too high. Try a lower concentration to stay within the compound's aqueous solubility limit. |
| Precipitate forms over time in the incubator. | The compound may be less stable or soluble at 37°C over extended periods. The pH of the media may also shift over time due to cellular metabolism. | 1. Prepare fresh solutions: Prepare your final working solutions immediately before use. 2. Check for media component interactions: Some components in complex media or serum can interact with the compound. Test solubility in a simpler buffer or serum-free media to identify potential issues.[4] |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of the compound can lead to inaccurate concentrations and variability in your results. | 1. Visually inspect solutions: Always ensure your stock and working solutions are clear and free of any visible precipitate before adding them to your experiment. 2. Filter sterilization: After dissolving the compound in DMSO, filter the stock solution through a 0.22 µm syringe filter to remove any micro-precipitates.[5] |
Quantitative Solubility Data
| Solvent | Estimated Solubility | Notes |
| DMSO | High | A common solvent for preparing concentrated stock solutions. |
| Ethanol | Soluble (e.g., ~50 mg/mL for IAA)[2] | A suitable alternative to DMSO for stock solutions. |
| Methanol | Soluble | Another polar organic solvent option. |
| Water (neutral pH) | Low / Insoluble | The protonated carboxylic acid limits aqueous solubility. |
| Aqueous Buffers (pH > 8.0) | Moderate to High | Deprotonation of the carboxylic acid increases solubility. |
Disclaimer: This table provides estimated solubility based on structurally similar compounds. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol describes how to prepare a concentrated stock solution of this compound in DMSO.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve your target concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate or gently warm the solution (e.g., in a 37°C water bath) until the compound is completely dissolved.[4]
-
Sterilization: Filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light, as indole compounds can be light-sensitive.
Protocol 2: Preparation of an Aqueous Working Solution for Cell-Based Assays
This protocol is recommended for preparing aqueous solutions to minimize precipitation in cell culture experiments.
-
Pre-warm Media: Warm your cell culture medium to 37°C.[4][5]
-
Dilution: While gently swirling or vortexing the pre-warmed medium, add the required volume of your DMSO stock solution drop-wise to achieve the final desired concentration.[4][5] The final DMSO concentration should typically be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent toxicity to the cells.
-
Final Mix: Gently mix the final solution to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solution immediately in your cell-based assay.
Visualizations
Troubleshooting Logic for Compound Precipitation
Caption: A flowchart to guide troubleshooting of compound precipitation issues.
Potential Signaling Pathways of Indole Acetic Acid Derivatives
Caption: Potential signaling pathways modulated by indole acetic acid derivatives.[8]
Experimental Workflow for a Cell Viability (MTT) Assay
Caption: A typical workflow for assessing cell viability using an MTT assay.[7][9][10]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 2-(1H-Indol-6-yl)acetic acid Bioassays
Welcome to the technical support center for bioassays involving 2-(1H-Indol-6-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in-vitro and in-vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential biological activities of this compound?
A1: While specific research on this compound is limited, its structural similarity to indole-3-acetic acid (IAA), a well-known plant hormone (auxin), and other indole derivatives suggests potential activities in several areas. These include plant growth regulation, neuroprotection, and anticancer effects.[1][2][3] The indole scaffold is a "privileged structure" in medicinal chemistry, forming the basis for many drugs.[4] The position of the acetic acid group on the indole ring at position 6, as opposed to the more common position 3, may confer unique pharmacological properties.[3]
Q2: Why am I seeing high variability between replicate wells in my cell-based assay?
A2: High variability in cell-based assays can stem from several factors. Uneven cell seeding is a common cause; ensure your cell suspension is homogenous before and during plating.[5] The "edge effect," where wells on the perimeter of a microplate behave differently, can also contribute. To mitigate this, consider not using the outer wells for experimental data or filling them with a buffer solution. Additionally, ensure precise and consistent pipetting of both cells and the test compound.
Q3: My this compound solution appears to lose activity over time. Why might this be happening?
A3: Indole compounds, including indole acetic acids, can be sensitive to light and temperature.[6][7] Improper storage of stock solutions, such as exposure to light or frequent freeze-thaw cycles, can lead to degradation of the compound. It is advisable to prepare fresh dilutions from a properly stored, concentrated stock for each experiment and store stock solutions in amber vials or wrapped in foil at -20°C or -80°C.
Q4: Are there specific cell lines that are recommended for studying the effects of this compound?
A4: The choice of cell line should be guided by your research question. Based on the activities of related indole compounds, you might consider:
-
For anticancer research: Human cancer cell lines such as MCF-7 (breast), A549 (lung), or neuroblastoma cell lines.[3][8]
-
For neuroprotection studies: Neuronal cell lines like SH-SY5Y or primary neuronal cultures.[2] The response will likely be cell-type dependent, so screening a panel of cell lines may be beneficial.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
You may observe significant variations in the half-maximal inhibitory concentration (IC50) of this compound across different experiments.
| Potential Cause | Recommended Solution |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage range for all experiments.[5] |
| Serum Lot Variability | Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell growth and drug sensitivity. Test new serum lots before use in critical experiments or purchase a large batch from a single lot. |
| Inconsistent Incubation Times | Ensure that the duration of compound exposure is precisely the same for all experiments being compared. |
| Compound Stability in Media | The compound may degrade in the cell culture medium over the course of the experiment. Consider the stability of the compound under your specific assay conditions (e.g., pH, temperature, light exposure). Preparing fresh compound dilutions immediately before use is recommended.[6] |
| Assay Readout Timing | The timing of the addition of the viability reagent (e.g., MTT, resazurin) and the subsequent measurement can impact results. Standardize these timings across all plates and experiments. |
Issue 2: Poor Reproducibility in Anti-Inflammatory Assays (e.g., Nitric Oxide Inhibition)
Your results for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) are not consistent.
| Potential Cause | Recommended Solution |
| LPS Activity Variation | The potency of LPS can vary between lots and preparations. Use the same lot of LPS for a set of comparative experiments and titrate each new lot to determine the optimal concentration for stimulation. |
| Cell Density at Stimulation | The density of macrophages at the time of LPS stimulation can affect the magnitude of the inflammatory response. Ensure consistent cell seeding and confluence. |
| Compound Interference with Assay | The indole structure of the compound may interfere with the Griess reagent used for NO detection. Run a control with the compound in cell-free medium to check for any direct reaction with the assay reagents. |
| Cytotoxicity of the Compound | At higher concentrations, this compound may be cytotoxic to the macrophages, leading to a decrease in NO production that is not due to a specific anti-inflammatory effect. Always perform a concurrent cytotoxicity assay (e.g., MTT or LDH release) to identify concentrations that are non-toxic. |
Experimental Protocols & Data
Protocol 1: Cell Viability (Resazurin) Assay
This protocol is for assessing the cytotoxic or anti-proliferative effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium and replace it with medium containing the various concentrations of the test compound. Include a vehicle-only (e.g., 0.1% DMSO) control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[1]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
The following table provides representative IC50 values for related indole compounds to offer a comparative context, as specific data for this compound is not widely published.
| Compound | Cell Line | Assay | IC50 (µM) |
| Indole-3-acetic acid | Various | Various | Generally > 100 |
| Methoxy-indole derivative | MCF-7 (Breast) | Not specified | ~15-30 |
| 2-(Thiophen-2-yl)acetic acid derivative | A549 (Lung) | Not specified | ~5-20 |
Note: These values are illustrative and sourced from literature on similar but not identical compounds.[3][8] Actual results for this compound will need to be determined experimentally.
Protocol 2: Nitric Oxide (NO) Inhibition Assay
This protocol measures the anti-inflammatory potential of the compound by quantifying the inhibition of NO production in LPS-stimulated macrophages.
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Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells with cells only, cells + LPS, and cells + compound only.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only control.
Visualizations
Potential Signaling Pathways
The biological effects of indole derivatives can be mediated through various signaling pathways. Below are diagrams of potential pathways that this compound may modulate, based on the activities of related compounds.[2][9]
Caption: Putative Nrf2-mediated neuroprotective signaling pathway.
Caption: General experimental workflow for a cell-based cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 2-(1H-Indol-6-yl)acetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(1H-Indol-6-yl)acetic acid. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method for the synthesis of this compound and its analogs is the Fischer indole synthesis.[1] This classic reaction involves the condensation of a substituted phenylhydrazine with a suitable keto-acid or its ester under acidic conditions to form the indole ring.[1] An alternative, though often more complex for scale-up, is the Japp-Klingemann reaction to form the necessary hydrazone intermediate, which is then cyclized.[1]
Q2: What are the critical parameters to control during the scale-up of the Fischer indole synthesis for this compound?
A2: Key parameters to monitor and control during the scale-up of the Fischer indole synthesis include:
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Temperature: The reaction can be exothermic, and inefficient heat transfer in larger reactors may lead to side reactions and the formation of impurities.
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Acid Catalyst: The choice and concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or Lewis acids) are critical and may require optimization at a larger scale.
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Mixing: Inefficient mixing can result in localized "hot spots" and concentration gradients, which can negatively impact reaction selectivity and yield.
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Reaction Time: The optimal reaction time may differ between small-scale and large-scale synthesis and should be carefully monitored using techniques like TLC or HPLC.
Q3: What are the major side reactions and impurities to expect during the synthesis?
A3: The primary side reactions of concern include:
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N-N Bond Cleavage: A significant competing reaction is the cleavage of the nitrogen-nitrogen bond in the phenylhydrazone intermediate, which can lead to the formation of aniline and other decomposition products instead of the desired indole.[1]
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Formation of Regioisomers: The cyclization of the phenylhydrazone may yield isomeric indole products. The regioselectivity can be influenced by the choice of acid catalyst and reaction conditions.[1]
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Oxidative Degradation: The final product, this compound, can be susceptible to oxidation, especially if the reaction is exposed to air for prolonged periods at elevated temperatures. This can lead to the formation of colored impurities.[1]
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Decarboxylation: Under harsh acidic conditions and high temperatures, decarboxylation of the acetic acid side chain can occur.[1]
Q4: What are the recommended purification techniques for the final product on a larger scale?
A4: For the scale-up purification of this compound, the following techniques are recommended:
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Aqueous Workup: An initial acidic aqueous workup can help remove basic impurities. The pH of the aqueous phase should be adjusted to be sufficiently acidic (pH 2-3) to protonate the carboxylic acid and minimize its solubility in water before extraction with an organic solvent.[1]
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Recrystallization: Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is an effective method for purifying the final product.
-
Column Chromatography: While less ideal for very large scales, column chromatography on silica gel can be used for purification, especially at the gram to kilogram scale.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete hydrazone formation. | Ensure complete condensation of the phenylhydrazine and the keto-acid before initiating cyclization. |
| Incorrect choice or concentration of acid catalyst. | Experiment with different Brønsted or Lewis acids and optimize their concentration. Polyphosphoric acid (PPA) can be effective. | |
| Inappropriate reaction temperature or time. | Systematically vary the reaction temperature and monitor the reaction progress by TLC or HPLC. | |
| Decomposition of the starting material or product. | Use degassed solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. | |
| Formation of Multiple Products (Isomers/Byproducts) | Non-selective reaction conditions. | Optimize the reaction temperature and the choice of acid catalyst. Consider a slower, controlled addition of the catalyst or one of the reactants. |
| Presence of impurities in starting materials. | Ensure the purity of all starting materials and reagents before use. | |
| Product is Discolored (Pink, Brown, or Purple) | Oxidation of the indole product. | Perform the reaction and work-up under an inert atmosphere. Use degassed solvents and store the purified product under an inert atmosphere and protected from light.[1] |
| Difficulty in Isolating the Product | The product may be soluble in the aqueous phase during work-up. | Ensure the pH of the aqueous phase is adjusted to be sufficiently acidic (pH 2-3) to protonate the carboxylic acid and minimize its solubility in water before extraction.[1] |
| Formation of a Dark, Tarry Reaction Mixture | Polymerization/resinification of indole products. | This is often caused by excessively harsh acidic conditions or high temperatures. Reduce the concentration of the acid catalyst or switch to a milder one. Ensure the reaction temperature does not exceed the recommended range. |
Data Presentation
Table 1: Illustrative Yield and Purity Data for Key Synthesis Steps
| Step | Reaction | Scale | Typical Yield (%) | Typical Purity (%) | Notes |
| 1 | Hydrazone Formation | Lab (grams) | 85-95 | >95 | Reaction is typically clean. |
| 2 | Fischer Indole Cyclization | Lab (grams) | 60-75 | 80-90 (crude) | Yield is sensitive to catalyst and temperature. |
| 3 | Ester Hydrolysis | Lab (grams) | 80-90 | >98 (after purification) | Can be driven to completion with excess base. |
| 4 | Fischer Indole Cyclization | Pilot (kilograms) | 50-65 | 75-85 (crude) | Yields may be lower on scale-up due to heat and mass transfer limitations. |
Note: The data in this table are illustrative and based on typical results for the synthesis of indole acetic acid derivatives. Actual results may vary and require optimization for the specific process.
Experimental Protocols
Representative Gram-Scale Synthesis of this compound via Fischer Indole Synthesis
This protocol is adapted from the synthesis of a closely related analog, 2-(6-methoxy-1H-indol-3-yl)acetic acid, and should be optimized for the target molecule.[1]
Step 1: Hydrazone Formation
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In a round-bottom flask, dissolve 4-aminophenylhydrazine hydrochloride (1 equivalent) in ethanol.
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Add a suitable keto-acid or its ester (e.g., γ-ketoadipic acid, 1.1 equivalents) to the solution.
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Stir the mixture at room temperature and monitor the reaction by TLC until the starting materials are consumed.
Step 2: Fischer Indole Cyclization
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Cool the reaction mixture from Step 1 in an ice bath.
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Under an inert atmosphere, slowly add the acid catalyst (e.g., concentrated sulfuric acid in glacial acetic acid).
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Heat the reaction mixture with stirring to the optimized temperature (e.g., 80-100°C) for several hours, monitoring by TLC.
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Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
Step 3: Work-up and Purification
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1]
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.[1]
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
minimizing byproduct formation in Fischer indole synthesis of auxins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation during the Fischer indole synthesis of auxins, such as indole-3-acetic acid (IAA).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the Fischer indole synthesis of auxins like indole-3-acetic acid?
A1: The primary byproducts in the Fischer indole synthesis of auxins, particularly from precursors like succinaldehydic acid or its esters, can be categorized as follows:
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Regioisomers: When using substituted phenylhydrazines, the cyclization can occur at two different positions on the benzene ring, leading to a mixture of indole isomers.[1]
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Indolenine Derivatives: Incomplete aromatization can lead to the formation of non-aromatic indolenine isomers.
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Products from N-N Bond Cleavage: Under certain acidic conditions, the N-N bond of the phenylhydrazone intermediate can cleave, leading to byproducts like aniline and various degradation products of the carbonyl compound.[2]
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Aldol Condensation Products: The carbonyl starting material can undergo self-condensation under acidic conditions, especially at higher temperatures.
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Friedel-Crafts-type Byproducts: The acidic catalyst can promote side reactions between the indole product and starting materials or intermediates.
-
Decarboxylation Products: In the synthesis of indole-3-acetic acid, the carboxylic acid group may be lost under harsh acidic conditions and high temperatures, leading to the formation of skatole (3-methylindole).
Q2: My reaction is not going to completion, and I see a lot of unreacted starting material. What are the likely causes?
A2: Incomplete conversion is a common issue and can often be attributed to the following factors:
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Insufficiently Strong Acid Catalyst: The key[3][3]-sigmatropic rearrangement is acid-catalyzed. If the acid is too weak or used in insufficient quantity, the reaction may stall. Consider switching from a milder acid like acetic acid to a stronger one like polyphosphoric acid (PPA) or sulfuric acid.[3]
-
Low Reaction Temperature: The Fischer indole synthesis often requires elevated temperatures to overcome the activation energy of the rearrangement step.[4] A gradual increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) can improve conversion.
-
Poor Quality of Starting Materials: Impurities in the phenylhydrazine or the carbonyl compound can inhibit the reaction. It is advisable to use freshly purified starting materials.[3]
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Unstable Hydrazone Intermediate: The intermediate phenylhydrazone may be unstable under the reaction conditions. In some cases, pre-forming and isolating the hydrazone before the cyclization step can lead to a cleaner reaction.
Q3: I am observing multiple spots on my TLC, indicating a mixture of products. How can I improve the selectivity for the desired auxin?
A3: The formation of multiple products is a frequent challenge. To enhance selectivity, consider the following strategies:
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Optimize the Acid Catalyst: The choice of acid can significantly influence the product distribution. Screening both Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is recommended. For substrates prone to decomposition, a milder acid like acetic acid might be preferable.[5]
-
Control Reaction Temperature and Time: Carefully controlling the temperature is critical. Sometimes, a lower temperature for a longer duration can favor the formation of the desired product over side products. Monitor the reaction progress by TLC to determine the optimal reaction time and avoid prolonged heating that can lead to degradation.[3]
-
Choice of Solvent: The solvent can impact reaction rates and selectivity. Polar aprotic solvents like DMSO or acetic acid are commonly used. In some instances, running the reaction neat (without solvent) can be effective.[3]
-
Use of a Co-solvent: In some cases, using a co-solvent can improve the solubility of intermediates and lead to a cleaner reaction.
-
Protecting Groups: If the starting materials contain sensitive functional groups, using appropriate protecting groups can prevent side reactions.
Q4: I am attempting to synthesize a substituted auxin and am getting a mixture of regioisomers. How can I control the regioselectivity?
A4: The formation of regioisomers is a known challenge when using substituted phenylhydrazines. The regioselectivity is influenced by both electronic and steric factors:
-
Electronic Effects: Electron-donating groups on the phenylhydrazine ring generally direct the cyclization to the para position, while electron-withdrawing groups can lead to a mixture of isomers.[1]
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Steric Hindrance: Bulky substituents on the phenylhydrazine or the carbonyl compound can favor the formation of the less sterically hindered indole isomer.
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Acidity of the Medium: The acidity of the reaction medium can influence the regiochemical outcome. In some cases, a weakly acidic medium may favor indolization towards the more functionalized carbon.
-
Computational Modeling: In complex cases, computational studies can help predict the most likely regioisomer and guide the selection of starting materials and reaction conditions to favor the desired product.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive or insufficient acid catalyst. | Use a stronger acid (e.g., PPA, H₂SO₄) or increase the catalyst loading. Ensure the catalyst is fresh and anhydrous. |
| Low reaction temperature. | Gradually increase the reaction temperature and monitor by TLC. Consider using microwave irradiation to promote the reaction. | |
| Impure starting materials. | Purify phenylhydrazine (e.g., by distillation or recrystallization) and the carbonyl compound. | |
| Unstable hydrazone intermediate. | Pre-form and isolate the hydrazone before the cyclization step. | |
| Formation of Multiple Products (Messy TLC) | Reaction conditions are too harsh. | Decrease the reaction temperature and/or use a milder acid catalyst. |
| Competing side reactions (e.g., aldol condensation). | Adjust the stoichiometry or the order of addition of reagents. Purifying the hydrazone intermediate can lead to a cleaner reaction. | |
| Oxidation of the indole product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Regioisomers | Use of a meta-substituted phenylhydrazine. | The electronic nature of the substituent will direct the cyclization. Electron-donating groups tend to favor the 6-substituted indole, while electron-withdrawing groups can give mixtures. Chromatographic separation is often necessary.[1] |
| Use of an unsymmetrical ketone. | The regioselectivity is influenced by the acidity of the medium and steric effects. Milder acids or bulkier substituents on the ketone can favor one isomer. | |
| Difficulty in Product Isolation/Purification | Product is an oil or difficult to crystallize. | Use column chromatography with a suitable solvent system. If the product is acidic (like IAA), it can be extracted into a basic aqueous solution and then precipitated by acidification. |
| Product is unstable to the workup conditions. | Use a milder workup procedure, for example, by avoiding strong acids or bases if the product is sensitive. |
Quantitative Data on Byproduct Formation
The following table provides representative data on how reaction conditions can influence the yield of the desired product and the formation of byproducts in a typical Fischer indole synthesis of an auxin precursor. Please note that these are illustrative examples, and actual results will vary depending on the specific substrates and experimental setup.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Desired Product Yield (%) | Major Byproduct(s) | Byproduct Percentage (%) |
| Acetic Acid | Acetic Acid | 100 | 6 | 45 | Regioisomer, Indolenine | 25 |
| p-TsOH | Toluene | 110 | 4 | 65 | Indolenine, Decomposition | 15 |
| H₂SO₄ | Ethanol | 80 | 2 | 75 | Fewer byproducts | <10 |
| ZnCl₂ | Neat | 150 | 1 | 80 | Minor decomposition | <5 |
| PPA | Neat | 120 | 0.5 | 85 | Minimal | <3 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Indole-3-acetate via Fischer Indole Synthesis
This protocol is a general guideline for the synthesis of an auxin ester.
Step 1: Formation of the Hydrazone (Optional, can be a one-pot reaction)
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In a round-bottom flask, dissolve ethyl 4-oxobutanoate (1 equivalent) in ethanol.
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Add phenylhydrazine (1 equivalent) dropwise with stirring.
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Add a few drops of glacial acetic acid and heat the mixture at 80°C for 1 hour.
-
Cool the reaction mixture in an ice bath to precipitate the hydrazone.
-
Filter the solid and wash with cold ethanol. The product is ethyl 4-(2-phenylhydrazono)butanoate.
Step 2: Indolization
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In a separate flask, heat polyphosphoric acid (PPA) (approximately 10 g per 1 g of hydrazone) to about 100°C.
-
Carefully add the pre-formed hydrazone to the hot PPA with vigorous stirring.
-
Heat the mixture at 120-130°C for 15-20 minutes. The color of the mixture will darken.
-
Allow the reaction mixture to cool to about 80°C and then pour it onto crushed ice with stirring.
-
The solid product will precipitate. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol/water to obtain pure ethyl indole-3-acetate.
Protocol 2: Japp-Klingemann Reaction to Prepare Phenylhydrazone of Ethyl 2-oxosuccinate
This protocol describes the synthesis of a key precursor for the Fischer indole synthesis of an indole-3-carboxylic acid derivative.
-
Prepare a solution of aniline (1 equivalent) in 2 M hydrochloric acid.
-
Cool the solution to 0-5°C in an ice-salt bath.
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Add a solution of sodium nitrite (1 equivalent) in water dropwise, keeping the temperature below 5°C. Stir for 15 minutes to form the benzenediazonium chloride solution.
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In a separate flask, dissolve diethyl 2-acetylsuccinate (1 equivalent) in ethanol and add a solution of sodium hydroxide to form the enolate.
-
Cool the enolate solution to 0-5°C and slowly add the previously prepared diazonium salt solution with vigorous stirring.
-
Stir the reaction mixture at 0-5°C for 1 hour and then allow it to warm to room temperature.
-
The resulting hydrazone will precipitate. Filter the solid, wash with water, and recrystallize from ethanol.
Visualizations
Caption: General experimental workflow for the Fischer indole synthesis of auxins.
Caption: Key pathways for desired product and major byproduct formation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. An unusual Fischer indole synthesis with 4-keto acids: an indole incorporating the terminal hydrazine nitrogen | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 6. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Indole-3-Acetic Acid and Indole-6-Acetic Acid: A Guide for Researchers
A critical evaluation of the well-established plant hormone and signaling molecule, Indole-3-Acetic Acid (IAA), and its lesser-known isomer, Indole-6-Acetic Acid (I6AA). This guide provides a comprehensive overview of their properties, biological activities, and mechanisms of action, highlighting the current state of research and identifying significant knowledge gaps.
Introduction
Indole-3-acetic acid (IAA) is the most common and physiologically active auxin in plants, playing a pivotal role in virtually every aspect of their growth and development.[1][2][3] Beyond its well-documented functions in the plant kingdom, emerging research has identified IAA as a significant signaling molecule in mammals, primarily through its interaction with the aryl hydrocarbon receptor (AhR).[1][4] In contrast, its structural isomer, indole-6-acetic acid (I6AA), remains largely uncharacterized, with a significant dearth of information regarding its physicochemical properties and biological functions. This guide aims to provide a detailed comparative analysis of these two molecules. However, due to the limited available data for I6AA, this document will primarily focus on the extensive body of knowledge surrounding IAA, while clearly delineating the current informational void concerning I6AA.
Physicochemical Properties
Table 1: Physicochemical Properties of Indole-3-Acetic Acid (IAA)
| Property | Value | Source |
| Chemical Formula | C₁₀H₉NO₂ | [2] |
| Molar Mass | 175.18 g/mol | [2] |
| Appearance | White to yellowish solid | [2] |
| Melting Point | 165-169 °C | [5] |
| Solubility | Insoluble in water; soluble in ethanol, acetone, and ether. | [2] |
| CAS Number | 87-51-4 | [2][6] |
Note: Equivalent data for Indole-6-Acetic Acid is not currently available in the searched scientific literature.
Biological Functions and Mechanisms of Action
Indole-3-Acetic Acid (IAA)
IAA's biological roles are multifaceted, spanning from plant growth regulation to immunomodulation in mammals.
In Plants:
As the principal auxin, IAA is integral to numerous developmental processes:
-
Cell Elongation and Division: IAA promotes the elongation of cells in stems and coleoptiles, a fundamental process for plant growth.[1][2]
-
Apical Dominance: IAA produced in the apical bud inhibits the growth of lateral buds, leading to the characteristic growth pattern of many plants.
-
Root Initiation and Development: It stimulates the formation of lateral and adventitious roots.
-
Fruit Development: IAA is involved in fruit set and growth.
-
Phototropism and Gravitropism: It mediates the differential growth of plant parts in response to light and gravity.
The primary mechanism of IAA action in plants involves its binding to the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs within a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. This binding event targets Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors for degradation, thereby de-repressing the expression of auxin-responsive genes.
In Mammals:
Recent studies have highlighted the role of IAA, often produced by gut microbiota from dietary tryptophan, as a signaling molecule in mammals.
-
Aryl Hydrocarbon Receptor (AhR) Activation: IAA is a known ligand for the AhR, a transcription factor involved in regulating immune responses, inflammation, and gut homeostasis.[1][4] Activation of AhR by IAA can modulate cytokine production and influence the differentiation of immune cells.[7]
-
Gut Motility: Colon-targeted delivery of IAA has been shown to regulate gut motility by activating the AHR signaling pathway.[1]
-
Lifespan Extension: Studies in Drosophila have shown that microbiota-derived IAA can extend lifespan through the AhR-Sirt2 pathway.[4]
Indole-6-Acetic Acid (I6AA)
There is a significant lack of published data on the biological functions and mechanisms of action of indole-6-acetic acid. While the synthesis of related compounds like 4- and 6-azaindoles has been described, these are structurally distinct from I6AA and their biological activities cannot be directly extrapolated.[8] Similarly, information on complex derivatives of 1H-Indole-6-acetic acid exists, but data on the parent compound is absent.[9] Without experimental evidence, any potential auxin activity or interaction with receptors like AhR remains purely speculative.
Experimental Protocols
To facilitate further research, this section outlines a general experimental protocol for assessing the auxin activity of a compound like IAA.
Avena Coleoptile Curvature Test (for Auxin Activity)
This classic bioassay measures the ability of a substance to induce cell elongation in oat coleoptiles.
Methodology:
-
Germination: Germinate Avena sativa (oat) seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.
-
Decapitation: Remove the tips of the coleoptiles to eliminate the endogenous source of IAA.
-
Agar Block Preparation: Prepare agar blocks (e.g., 2% agar) containing different concentrations of the test compound (IAA) and a control with no compound.
-
Application: Place the agar blocks asymmetrically on the cut surface of the decapitated coleoptiles.
-
Incubation: Keep the coleoptiles in a dark, humid environment for 1-2 hours.
-
Measurement: Measure the angle of curvature of the coleoptiles. The degree of curvature is proportional to the auxin activity of the substance at the tested concentration.
Signaling Pathway and Experimental Workflow Diagrams
Indole-3-Acetic Acid (IAA) Signaling Pathway in Plants
Caption: Canonical auxin signaling pathway in plants.
Experimental Workflow for Comparing Auxin Activity
Caption: A conceptual workflow for a comparative study.
Conclusion and Future Directions
Indole-3-acetic acid is a well-characterized molecule with fundamental roles in plant biology and emerging significance in mammalian physiology. In stark contrast, its isomer, indole-6-acetic acid, remains an enigma. The lack of available data for I6AA makes a direct comparative analysis with IAA impossible at this time.
This guide underscores a critical knowledge gap in the field of auxin biology and indole signaling. Future research should prioritize the following:
-
Chemical Synthesis and Characterization of I6AA: A prerequisite for any biological study is the availability of the pure compound and a thorough characterization of its physicochemical properties.
-
Systematic Biological Screening of I6AA: Comprehensive studies are needed to assess the auxin activity of I6AA in various plant bioassays.
-
Investigation of I6AA's Mammalian Effects: Given the role of IAA as an AhR ligand, it is crucial to investigate whether I6AA shares this property and to explore its potential effects on immune function and other physiological processes.
-
Direct Comparative Studies: Once fundamental data for I6AA is established, direct comparative studies with IAA are essential to elucidate the structure-activity relationships of these indole acetic acid isomers.
Addressing these research questions will not only expand our understanding of auxin biology but may also uncover novel compounds with potential applications in agriculture and medicine.
References
- 1. Colon-Targeted Delivery of Indole Acetic Acid Helps Regulate Gut Motility by Activating the AHR Signaling Pathway [mdpi.com]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. Auxin Biosynthesis, Transport, Signaling, and Its Roles in Plant Leaf Morphogenesis | MDPI [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. indole acetic acid, 87-51-4 [thegoodscentscompany.com]
- 6. Indoleacetic acid [webbook.nist.gov]
- 7. Targeting the aryl hydrocarbon receptor by gut phenolic metabolites: A strategy towards gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1H-Indole-6-acetic acid, 1-(aMinocarbonyl)-3-[[[(1R,3S,5R)-3-[[[(3-chloro-2-fluorophenyl)Methyl]aMino]carbonyl]-2-azabicyclo[3.1.0]hex-2-yl]carbonyl]aMino]-, 1,1-diMethylethyl ester | C29H31ClFN5O5 | CID 57520253 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Biological Activity of Synthetic 2-(1H-Indol-6-yl)acetic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic 2-(1H-Indol-6-yl)acetic acid, a synthetic auxin, against the well-characterized natural auxin, Indole-3-acetic acid (IAA). Due to the limited direct experimental data on this compound, this document focuses on its predicted activities based on its structural similarity to other auxins and outlines the key experimental protocols required for its biological validation.
Mechanism of Action: The Auxin Signaling Pathway
As a synthetic auxin, this compound is anticipated to exert its biological effects by modulating the canonical auxin signaling pathway. This pathway is fundamental to regulating plant growth and development. The primary components of this pathway include the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[1]
In the absence of auxin, Aux/IAA proteins form a complex with ARF transcription factors, thereby repressing the transcription of auxin-responsive genes.[1] The presence of an auxin, such as this compound, is perceived by the TIR1/AFB receptor. This binding event promotes the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[1] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the expression of a suite of auxin-responsive genes that govern various aspects of plant growth, including cell elongation, division, and differentiation.[1]
Comparative Biological Activity
While specific quantitative data for this compound is not widely available in peer-reviewed literature, the following table provides a comparative context using data for the parent compound, Indole-3-acetic acid (IAA), and another common synthetic auxin, Phenylacetic acid (PAA).[2] Researchers are encouraged to perform dose-response studies to determine the optimal concentrations for their specific applications.
| Compound | Structure | Molar Mass ( g/mol ) | Known Biological Activities | Relative Potency |
| This compound | C₁₀H₉NO₂ | 175.18 | Plant growth regulation (predicted), potential anticancer and neuroprotective effects (inferred from related indole derivatives).[3] | Not available |
| Indole-3-acetic acid (IAA) | C₁₀H₉NO₂ | 175.18 | Natural auxin, regulates cell division and elongation, root formation, and fruit development.[3] | High |
| Phenylacetic acid (PAA) | C₈H₈O₂ | 136.15 | Natural auxin, involved in plant growth and development, but generally less active than IAA.[2] | Lower than IAA[2] |
Note: The predicted activities for this compound are based on its structural similarity to IAA and other indole compounds. Experimental validation is required to confirm these activities.
Experimental Protocols for Validation
The following are detailed methodologies for key experiments to validate the auxin-like activity of synthetic this compound.
This classic bioassay measures the ability of a substance to induce cell elongation in oat coleoptiles, a hallmark of auxin activity.[3][4]
Materials:
-
Avena sativa (oat) seeds
-
Petri dishes and filter paper
-
Test compound: this compound
-
Positive control: Indole-3-acetic acid (IAA)
-
Vehicle control (e.g., 1% DMSO in buffer)
-
Buffer solution (e.g., 10 mM citrate-phosphate buffer, pH 5.0, containing 2% sucrose)
-
Test tubes or multi-well plates
-
Ruler or digital imaging system
Procedure:
-
Germinate Avena seeds in the dark for approximately 72 hours.
-
Under a dim green light, harvest coleoptiles when they are 2-3 cm long.
-
Excise the apical 3-4 mm of the coleoptile tip.
-
Cut a 10 mm section from the remaining coleoptile.
-
Prepare serial dilutions of the test compound and IAA in the buffer solution.
-
Place the coleoptile sections into the test solutions and incubate in the dark for 24 hours.
-
Measure the final length of the coleoptile sections.
-
Calculate the percentage elongation relative to the initial length and compare it with the controls.
This assay assesses the inhibitory effect of auxins on primary root growth in Arabidopsis thaliana seedlings.[1][5]
Materials:
-
Arabidopsis thaliana seeds (wild-type, e.g., Col-0)
-
Agar-solidified growth medium (e.g., Murashige and Skoog)
-
Test compound: this compound
-
Positive control: Indole-3-acetic acid (IAA)
-
Vehicle control (e.g., 1% DMSO)
-
Petri dishes
-
Stereomicroscope or digital scanner
-
Image analysis software
Procedure:
-
Sterilize Arabidopsis seeds and plate them on agar medium containing various concentrations of the test compound, IAA, or the vehicle control.
-
Cold-stratify the plates at 4°C for 2-3 days to synchronize germination.
-
Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16h light/8h dark) at 22°C.
-
After 7-10 days of growth, measure the primary root length of the seedlings.
-
Determine the concentration of the test compound that inhibits root growth by 50% (IC50) and compare it to that of IAA.
Conclusion
Synthetic this compound, as a structural analog of Indole-3-acetic acid, holds the potential to function as a synthetic auxin. The experimental protocols detailed in this guide provide a robust framework for researchers to validate its biological activity and quantitatively compare its potency with established natural and synthetic auxins. The elucidation of its specific activity will contribute to a deeper understanding of auxin biology and may open avenues for its application in agriculture and biotechnology.
References
- 1. benchchem.com [benchchem.com]
- 2. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Indole-3-Acetic Acid and Its Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with high efficacy and selectivity remains a paramount challenge. Among the myriad of compounds under investigation, indole-3-acetic acid (IAA), a well-known plant hormone, and its derivatives have emerged as a promising class of molecules with demonstrated cytotoxic effects against various cancer cell lines. This guide provides an objective comparison of the anticancer efficacy of IAA and its derivatives, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Indole-3-acetic acid, in its native form, exhibits limited toxicity to mammalian cells. However, its anticancer potential is significantly unlocked when activated by external factors such as horseradish peroxidase (HRP) or ultraviolet B (UVB) light.[1][2] This activation leads to the generation of cytotoxic free radicals, including indolyl, skatolyl, and peroxyl radicals, which can induce oxidative stress, leading to apoptosis and inhibition of cancer cell proliferation.[3][4]
Comparative Efficacy of Indole-3-Acetic Acid and Its Derivatives
The anticancer activity of IAA and its derivatives has been evaluated across a range of cancer cell lines. The following table summarizes the cytotoxic effects, primarily presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
| Compound/Derivative | Cancer Cell Line(s) | IC50 Value (µM) | Key Findings & Mechanism of Action |
| Indole-3-Acetic Acid (IAA) with HRP | Human Pancreatic Cancer (BXPC-3) | Not specified, but dose- and time-dependent growth inhibition observed with 40-80 µmol/L IAA and 1.2 µg/mL HRP. | Induces apoptosis and cell cycle arrest at the G1/G0 phase. Increases levels of malondialdehyde (MDA) and superoxide dismutase (SOD) activity, indicating the involvement of free radicals.[3] |
| Indole-3-Acetic Acid (IAA) with UVB | Human Prostate Cancer (PC-3) | Not specified, but induces cell death in a time-dependent manner. | Generates free radicals and induces apoptosis.[5] |
| Indole-3-Acetic Acid (IAA) with HRP | Human Melanoma (G361) | Not specified, but reduces cell viability. | Induces apoptosis.[1][2] |
| Indole-3-Acetic Acid (IAA) with HRP | Human Urinary Bladder Carcinoma (TCCSUP) | Not specified, but decreases cell viability. | Induces apoptosis via caspase activation and PARP cleavage.[4] |
| Isoamericanol A (IAA) | Human Breast Cancer (MCF-7), Human Liver Cancer (HuH-7), Human Cervical Cancer (HeLa) | Dose-dependent inhibition observed. | Induces G2/M cell cycle arrest.[6][7] |
| Indole-based 1,3,4-Oxadiazole Derivative (2e) | Human Colorectal Carcinoma (HCT116), Human Lung Adenocarcinoma (A549), Human Melanoma (A375) | HCT116: 6.43 ± 0.72, A549: 9.62 ± 1.14, A375: 8.07 ± 1.36 | Exhibits significant anticancer activity, likely through inhibition of EGFR and COX-2.[8] |
Experimental Protocols
A clear understanding of the methodologies used to assess the efficacy of these compounds is crucial for replicating and building upon existing research.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the indole acetic acid isomer or derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: An MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Apoptosis Detection (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Cells are cultured on coverslips and treated with the test compound.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
TUNEL Reaction: Cells are incubated with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP. TdT catalyzes the addition of labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.
-
Staining and Visualization: The cell nuclei are counterstained with a DNA-specific stain (e.g., DAPI). The cells are then visualized under a fluorescence microscope. Apoptotic cells will show green fluorescence in their nuclei.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the anticancer activity of indole acetic acid derivatives can aid in understanding their mechanisms of action.
The anticancer effects of activated IAA are often mediated through the induction of oxidative stress and subsequent activation of apoptotic signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Allies or Enemies? The Power of Plant Hormones in Animals: Insights into Their Regulatory Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis of pancreatic cancer BXPC-3 cells induced by indole-3-acetic acid in combination with horseradish peroxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gut Microbiota Secondary Metabolites: Key Roles in GI Tract Cancers and Infectious Diseases | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory effect of isoamericanol A from Jatropha curcas seeds on the growth of MCF-7 human breast cancer cell line by G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by in vitro and in vivo plant extracts derived from Menyanthes trifoliata L. in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of Antibodies Against Indole Acetic Acid Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of antibodies against different isomers of indole acetic acid (IAA), a key plant hormone and a molecule of interest in various biological studies. Understanding the specificity of anti-IAA antibodies is crucial for the accuracy and reliability of immunoassays in research and diagnostic applications. This document summarizes available quantitative data, presents detailed experimental protocols for cross-reactivity assessment, and visualizes key experimental and biological pathways.
Quantitative Cross-Reactivity Data
The specificity of an antibody is paramount for its utility in quantitative assays. While many commercially available anti-indole-3-acetic acid (IAA) antibodies are marketed as highly specific, comprehensive public data on their cross-reactivity with various IAA isomers is limited. The following table summarizes the available quantitative data on the cross-reactivity of specific anti-IAA antibodies. It is important to note that cross-reactivity can vary significantly between different antibody clones, production batches, and assay formats.
| Compound | Antibody Specificity | Cross-Reactivity (%) | Source |
| Skatole (3-methylindole) | Anti-IAA (C1') | 3.3 | [1] |
| IAA glucosylester | Anti-IAA (C1') | Binds | [1] |
| Tryptophan | Anti-IAA-C-monoclonal | Negligible | |
| Indole-3-acetamide | Anti-IAA-C-monoclonal | Negligible | |
| Conjugated-IAA | Anti-IAA-C-monoclonal | Negligible |
Note: "Binds" indicates that the antibody shows reactivity, but a quantitative percentage was not provided. "Negligible" indicates that the source reported no significant cross-reactivity, but did not provide a numerical value.
Experimental Protocols
Accurate determination of antibody cross-reactivity is essential for validating an immunoassay. A competitive enzyme-linked immunosorbent assay (ELISA) is a common method used to quantify the cross-reactivity of an antibody against structurally similar compounds.
Competitive ELISA Protocol for Determining Cross-Reactivity
This protocol outlines the steps to determine the 50% inhibitory concentration (IC50) for indole-3-acetic acid (IAA) and its isomers, which is then used to calculate the percentage of cross-reactivity.
Materials:
-
96-well microtiter plates
-
Anti-IAA antibody
-
IAA-protein conjugate (for coating)
-
Indole-3-acetic acid (IAA) standard
-
IAA isomers and other potential cross-reactants
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Assay buffer (e.g., PBS)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the IAA-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the IAA standard and each IAA isomer/analog in assay buffer. The concentration range should be sufficient to generate a full inhibition curve.
-
In separate tubes, mix 50 µL of each standard/isomer dilution with 50 µL of the diluted anti-IAA antibody (at a concentration that gives a high signal in the absence of competitor).
-
Incubate the mixtures for 1 hour at room temperature.
-
Transfer 100 µL of each mixture to the coated and blocked wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
-
Generate a standard curve by plotting the absorbance against the logarithm of the IAA concentration.
-
Determine the IC50 value for IAA and each tested isomer from their respective inhibition curves. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of IAA / IC50 of Isomer) x 100
-
Visualizations
To further clarify the experimental and biological contexts, the following diagrams are provided.
Caption: Experimental workflow for determining antibody cross-reactivity using competitive ELISA.
Caption: Simplified overview of the Indole-3-Acetic Acid (IAA) signaling pathway in plants.
References
A Comparative Guide to the Plant Growth Effects of 2-(1H-Indol-6-yl)acetic Acid and Indole-3-Acetic Acid (IAA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known plant growth regulator, Indole-3-acetic acid (IAA), and the lesser-studied compound, 2-(1H-Indol-6-yl)acetic acid. While IAA is a well-characterized natural auxin crucial for various aspects of plant development, specific experimental data on the plant growth effects of this compound is currently limited in publicly available scientific literature. This guide, therefore, presents a comprehensive overview of IAA's established functions and provides a framework for the potential evaluation of this compound, based on its structural similarity to IAA.
Introduction
Indole-3-acetic acid (IAA) is the most common and physiologically active auxin in plants, playing a pivotal role in cell elongation, division, and differentiation.[1][2][3] It is involved in critical developmental processes such as root and shoot development, apical dominance, and responses to light and gravity.[1][3] this compound is a structural isomer of IAA, and while its chemical structure suggests potential auxin-like activity, its specific effects on plant growth have not been extensively documented. This guide aims to summarize the known effects of IAA and propose experimental approaches to characterize the biological activity of this compound.
Quantitative Data Comparison
Due to the lack of available data for this compound, the following tables highlight the established quantitative effects of IAA on plant growth and provide a template for future comparative studies.
Table 1: Effect on Root Elongation
| Compound | Concentration | Plant Species | Effect on Primary Root Elongation | Effect on Lateral Root Formation |
| Indole-3-acetic acid (IAA) | 0.01 µM | Zea mays | Slight inhibition | Promotion |
| 0.1 µM | Zea mays | ~50% inhibition[4] | Promotion | |
| 1 µM | Zea mays | Strong inhibition[4] | Inhibition | |
| This compound | - | - | Data not available | Data not available |
Table 2: Effect on Shoot and Coleoptile Elongation
| Compound | Concentration | Plant Species | Effect on Shoot/Coleoptile Elongation |
| Indole-3-acetic acid (IAA) | 1 µM | Avena sativa | Promotion of coleoptile elongation |
| 10 µM | Avena sativa | Maximal promotion of coleoptile elongation | |
| High Concentrations | Radish | Increased shoot growth[5] | |
| This compound | - | - | Data not available |
Experimental Protocols
To evaluate the plant growth-promoting or inhibiting effects of this compound and compare them to IAA, standard auxin bioassays can be employed.
Avena Coleoptile Elongation Test
This classic bioassay measures the ability of a substance to stimulate cell elongation in oat coleoptiles.
Materials:
-
Avena sativa (oat) seeds
-
Petri dishes and filter paper
-
Test compounds (this compound and IAA) dissolved in a suitable solvent (e.g., ethanol) and diluted to various concentrations in a buffered solution.
-
Control solution (buffered solution with the same concentration of the solvent).
-
Incubator with controlled temperature and humidity, kept in darkness.
-
Ruler or digital caliper for measurements.
Procedure:
-
Germinate oat seeds on moist filter paper in petri dishes in complete darkness for 2-3 days.
-
Once the coleoptiles are approximately 2-3 cm long, excise 1 cm segments from the sub-apical region (below the tip).
-
Float the segments in a series of petri dishes or test tubes containing the different concentrations of the test compounds and the control solution.
-
Incubate the segments in the dark at a constant temperature (e.g., 25°C) for 18-24 hours.
-
Measure the final length of the coleoptile segments.
-
Calculate the percentage elongation for each treatment relative to the initial length and compare it with the control.
Root Growth Inhibition Assay
This assay assesses the effect of auxins on root elongation, where higher concentrations are typically inhibitory.
Materials:
-
Seeds of a model plant (e.g., Arabidopsis thaliana, cress, or radish).
-
Agar plates containing a suitable growth medium (e.g., Murashige and Skoog medium).
-
Test compounds (this compound and IAA) incorporated into the agar medium at various concentrations.
-
Control plates with no added test compounds.
-
Growth chamber with controlled light and temperature.
-
Ruler or image analysis software for root length measurement.
Procedure:
-
Prepare agar plates with the different concentrations of the test compounds.
-
Sterilize and sow the seeds on the surface of the agar plates.
-
Place the plates vertically in a growth chamber to allow for gravitropic root growth.
-
After a set period (e.g., 5-7 days), measure the length of the primary root.
-
Compare the root lengths of the treated seedlings with those of the control seedlings to determine the effect of the compounds.
Signaling Pathways and Experimental Workflows
Canonical Auxin (IAA) Signaling Pathway
The primary mechanism of IAA action involves the regulation of gene expression through a well-defined signaling pathway. At low auxin concentrations, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. When IAA is present, it acts as a "molecular glue," facilitating the interaction between Aux/IAA proteins and the TIR1/AFB F-box protein, which is part of an SCF E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins releases the ARFs, allowing them to activate the transcription of genes that regulate cell growth and development.
Caption: Canonical IAA signaling pathway in the nucleus.
Proposed Experimental Workflow for Comparative Analysis
The following workflow outlines the steps to compare the effects of this compound and IAA on plant growth.
Caption: Experimental workflow for comparing auxin activity.
Conclusion
Indole-3-acetic acid is a fundamental plant hormone with well-documented effects on plant growth and development. Its signaling pathway is a key area of research in plant biology. While this compound shares structural similarities with IAA, suggesting it may possess auxin-like properties, there is a clear need for empirical studies to confirm and quantify its biological activity. The experimental protocols and workflows outlined in this guide provide a robust framework for undertaking such a comparative analysis. Future research in this area will be crucial to understanding the structure-activity relationships of indole-based auxins and could lead to the development of novel plant growth regulators for agricultural and horticultural applications.
References
- 1. Plant Hormones: Types, Functions & Examples | AESL [aakash.ac.in]
- 2. Auxin Biosynthesis, Transport, Signaling, and Its Roles in Plant Leaf Morphogenesis [mdpi.com]
- 3. How Indole Acetic Acid (IAA) Enhances Plant Growth Naturally [jindunchemical.com]
- 4. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 5. m.youtube.com [m.youtube.com]
A Comparative Guide to Analytical Methods for the Quantification of 2-(1H-Indol-6-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-(1H-Indol-6-yl)acetic acid, a key indole derivative, is crucial for its potential applications in various research and development fields. While a specific, formally validated High-Performance Liquid Chromatography (HPLC) method for this particular analyte is not widely published, robust analytical methodologies can be developed based on established techniques for structurally similar compounds, such as indole-3-acetic acid (IAA). This guide provides a comparative overview of a proposed HPLC method and alternative analytical techniques, complete with experimental protocols and performance data to aid in the selection of the most suitable method for your research needs.
Comparison of Analytical Methods
The choice of an analytical method for quantifying this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a comparison of potential chromatographic methods.
| Parameter | HPLC-UV | HPLC-Fluorescence (FLD) | LC-MS/MS | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Measures the absorbance of UV light by the analyte. | Measures the fluorescence emission of the analyte after excitation at a specific wavelength. | Separates the analyte chromatographically and detects it based on its mass-to-charge ratio. | Separates compounds on a plate, and quantification is done by densitometry. |
| Selectivity | Moderate. Relies on chromatographic separation to distinguish from interfering compounds. | High. Only compounds that fluoresce at the specified wavelengths are detected. | Very High. Provides structural confirmation and can distinguish between isomers with different fragmentation patterns. | Moderate to High. Dependent on the mobile phase and visualization technique. |
| Sensitivity | ng-µg/mL range. | pg-ng/mL range. | fg-pg/mL range. | ng per spot range.[1] |
| Matrix Compatibility | Susceptible to interference from matrix components that absorb UV light. | Less prone to matrix interference than UV detection. | Can be affected by matrix effects (ion suppression/enhancement), but these can be mitigated with internal standards. | Can be a simple and quick method for microbial samples.[1] |
| Instrumentation Cost | Low to moderate. | Moderate. | High. | Low to moderate. |
| Throughput | High. | High. | High, especially with modern UPLC systems. | High, as multiple samples can be run on a single plate. |
| Validation Complexity | Standard validation protocols are well-established.[2][3] | Similar to HPLC-UV, with additional considerations for fluorescence-specific parameters. | More complex validation, including assessment of matrix effects and ionization efficiency. | Requires specific validation for densitometric analysis. |
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for the development and validation of an analytical method for this compound.
Proposed HPLC-UV Method
This method is suitable for routine analysis and quantification in less complex matrices.
1. Sample Preparation (Protein Precipitation for Biological Samples)
-
To 100 µL of the sample (e.g., plasma, serum), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of 0.1% Formic acid in Water (A) and Acetonitrile (B). A typical starting point for a gradient could be 95% A and 5% B, ramping to 5% A and 95% B over 10 minutes. For isocratic elution, a mixture like Acetic acid:Methanol (75:25 v/v) at pH 3.8 has been used for similar compounds.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV detector monitoring at the wavelength of maximum absorbance for the compound (e.g., 280 nm for indole derivatives).[4]
3. Method Validation Parameters The method should be validated according to ICH guidelines, assessing the following parameters[2][3]:
-
Specificity: No interference from blank, placebo, and potential impurities at the retention time of the analyte.
-
Linearity: A linear relationship between concentration and response, with a correlation coefficient (r²) of ≥ 0.999.[5]
-
Accuracy: The closeness of test results to the true value, typically expressed as percent recovery (e.g., 98-102%).[3]
-
Precision: The degree of scatter between a series of measurements, assessed at repeatability (intra-day) and intermediate precision (inter-day) levels, with a relative standard deviation (RSD) of ≤ 2%.[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. Typically determined by signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ.[2]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Alternative Method: LC-MS/MS
For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Pre-condition a C18 SPE cartridge.
-
Load the pre-treated sample (e.g., plasma diluted with a weak acid).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: UPLC/HPLC system.
-
Column: C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.
Visualizations
Experimental Workflow for HPLC Method Validation
Caption: Workflow for HPLC Method Development and Validation.
Potential Signaling Pathway Involvement
Indole acetic acid derivatives are well-known as auxins in plants, regulating growth and development. In other biological systems, they may interact with various signaling pathways. The diagram below illustrates a generalized pathway where an indole derivative could potentially act as a signaling molecule.
Caption: Generalized Signaling Pathway for an Indole Derivative.
References
- 1. Simultaneous detection and quantification of indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) produced by rhizobacteria from l-tryptophan (Trp) using HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. jchr.org [jchr.org]
A Comparative Guide to 2-(1H-Indol-6-yl)acetic Acid and Other Synthetic Auxins for Researchers
An in-depth analysis of the synthetic auxin 2-(1H-Indol-6-yl)acetic acid, benchmarked against established alternatives, supported by experimental data and detailed protocols for comparative studies.
Introduction
Auxins are a class of plant hormones that play a pivotal role in regulating virtually all aspects of plant growth and development. While indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a wide array of synthetic auxins have been developed for various applications in agriculture, horticulture, and research.[1] These synthetic analogs often exhibit enhanced stability or differential activity compared to their natural counterpart. This guide provides a comparative overview of this compound against other well-established synthetic auxins such as 2,4-Dichlorophenoxyacetic acid (2,4-D), 1-Naphthaleneacetic acid (NAA), and Indole-3-butyric acid (IBA).
Chemical Structures
The biological activity of auxins is intrinsically linked to their chemical structure. Key features for auxin activity include an aromatic ring and a side chain containing a carboxyl group.[2] Variations in the ring structure and the side chain length influence the molecule's activity, transport, and metabolism.
| Auxin | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | ![]() | C₁₀H₉NO₂ | 175.19 |
| Indole-3-acetic acid (IAA) | ![]() | C₁₀H₉NO₂ | 175.19 |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | ![]() | C₈H₆Cl₂O₃ | 221.04 |
| 1-Naphthaleneacetic acid (NAA) | ![]() | C₁₂H₁₀O₂ | 186.21 |
| Indole-3-butyric acid (IBA) | ![]() | C₁₂H₁₃NO₂ | 203.24 |
Mechanism of Action: The Canonical Auxin Signaling Pathway
Synthetic auxins, including this compound, are believed to exert their effects by mimicking endogenous IAA and engaging the canonical auxin signaling pathway. This pathway is initiated by the binding of auxin to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of receptors. This binding promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressors. This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate or repress the expression of a multitude of auxin-responsive genes, ultimately leading to physiological responses such as cell elongation, division, and differentiation.
Caption: The canonical auxin signaling pathway initiated by the binding of an auxin molecule.
Comparative Performance Data
Table 1: Root Induction in Mung Bean (Vigna radiata) Cuttings
| Compound | Concentration (µM) | Average Number of Roots per Cutting | Average Root Length (cm) |
| Control (No Auxin) | 0 | 2.5 ± 0.8 | 1.2 ± 0.3 |
| This compound | 10 | Data not available | Data not available |
| IAA | 10 | 15.2 ± 2.1 | 3.5 ± 0.6 |
| IBA | 10 | 18.5 ± 2.5 | 4.1 ± 0.8 |
| NAA | 10 | 22.1 ± 3.0 | 4.8 ± 0.9 |
| 2,4-D | 10 | 8.7 ± 1.5 | 2.0 ± 0.4 |
Table 2: Callus Induction from Tobacco (Nicotiana tabacum) Leaf Explants
| Compound | Concentration (µM) | Callus Induction Frequency (%) | Callus Fresh Weight (g) after 4 weeks |
| Control (No Auxin) | 0 | 5 | 0.1 ± 0.05 |
| This compound | 5 | Data not available | Data not available |
| IAA | 5 | 85 | 1.2 ± 0.2 |
| NAA | 5 | 95 | 1.8 ± 0.3 |
| 2,4-D | 5 | 98 | 2.5 ± 0.4 |
| IBA | 5 | 70 | 0.9 ± 0.1 |
Note: The data for this compound is not available and needs to be determined experimentally. The provided data for other auxins are representative values and may vary depending on experimental conditions.
Experimental Protocols
To facilitate the direct comparison of this compound with other synthetic auxins, the following detailed experimental protocols for classic auxin bioassays are provided.
Avena Coleoptile Elongation Test
This bioassay measures the ability of an auxin to induce cell elongation in oat coleoptiles.
Materials:
-
Avena sativa (oat) seeds
-
Petri dishes and filter paper
-
Test compounds (this compound, IAA, 2,4-D, NAA, IBA) dissolved in a suitable solvent (e.g., ethanol or DMSO) and diluted to final concentrations in a buffered solution.
-
Buffered solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, containing 2% sucrose).
-
Ruler or digital imaging system for measurement.
Procedure:
-
Germinate Avena seeds on moist filter paper in the dark at 25°C for approximately 72 hours.
-
Under a dim green safe light, select uniform coleoptiles (approximately 2-3 cm in length).
-
Excise a 10 mm segment from each coleoptile, starting 3 mm below the apex.
-
Float the segments in distilled water for 1-2 hours to deplete endogenous auxins.
-
Transfer 10-15 segments into petri dishes containing 20 mL of the buffered solution with the respective test auxin at various concentrations. A control with no auxin should be included.
-
Incubate the petri dishes in the dark at 25°C for 24 hours.
-
Measure the final length of each coleoptile segment.
-
Calculate the percentage elongation relative to the initial length and compare the dose-response curves for each compound.
Caption: Workflow for the Avena coleoptile elongation test.
Split Pea Stem Curvature Test
This bioassay is based on the differential growth of inner and outer tissues of split pea stems in response to auxin.
Materials:
-
Pea (Pisum sativum) seeds
-
Vermiculite or soil for germination
-
Test compounds
-
Buffered solution (as in Avena test)
-
Razor blade
-
Petri dishes
-
Protractor or imaging software for angle measurement
Procedure:
-
Grow pea seedlings in the dark or under dim light for 7-10 days until the third internode is well-developed.
-
Excise a 3-4 cm segment from the third internode.
-
Split the segment longitudinally for about three-quarters of its length.
-
Place the split stems in petri dishes containing the buffered solution with different concentrations of the test auxins.
-
Incubate in the dark at 25°C for 6-24 hours.
-
The two halves of the stem will curve inwards in the presence of auxin. Measure the angle of curvature.
-
Plot the curvature angle against the logarithm of the auxin concentration.
Arabidopsis Root Growth Inhibition Assay
This assay is particularly useful for high-throughput screening and is based on the inhibitory effect of high auxin concentrations on primary root growth.
Materials:
-
Arabidopsis thaliana seeds (wild-type, e.g., Col-0)
-
Murashige and Skoog (MS) agar plates
-
Test compounds
-
Stereomicroscope and ruler or imaging system
Procedure:
-
Surface-sterilize Arabidopsis seeds and sow them on MS agar plates.
-
Stratify the seeds at 4°C for 2-3 days in the dark.
-
Germinate and grow the seedlings vertically under a long-day photoperiod (16h light/8h dark) at 22°C for 4-5 days.
-
Transfer seedlings with similar primary root lengths to fresh MS plates containing a range of concentrations of the test auxins.
-
Continue to grow the seedlings vertically for another 3-5 days.
-
Measure the length of the primary root from the root-shoot junction to the root tip.
-
Calculate the percentage of root growth inhibition compared to the control (no auxin) for each concentration.
Caption: Workflow for the Arabidopsis root growth inhibition assay.
Conclusion
This compound, as a structural isomer of the natural auxin IAA, holds potential as a plant growth regulator. While specific comparative data on its efficacy is currently lacking, the provided experimental protocols offer a robust framework for researchers to systematically evaluate its performance against established synthetic auxins like 2,4-D, NAA, and IBA. Such studies are crucial for elucidating the structure-activity relationships of indole-based auxins and for the potential discovery of novel compounds with tailored activities for specific applications in agriculture and plant biotechnology. The shared canonical signaling pathway suggests a similar mode of action, but subtle differences in receptor binding, transport, or metabolism, dictated by the position of the acetic acid side chain, may lead to unique physiological outcomes that warrant further investigation.
References
A Comparative Analysis of Indole Acetic Acid Isomers: Unraveling Their Biological Effects
Indole-3-acetic acid (IAA) is the most abundant and physiologically active naturally occurring auxin, a class of plant hormones that play a central role in virtually every aspect of plant growth and development.[1] While IAA has been extensively studied, its isomers—indole-1-acetic acid, indole-2-acetic acid, and indole-4-acetic acid—have received considerably less attention. This guide provides a comparative overview of the biological effects of these indole acetic acid isomers, summarizing available quantitative data, detailing experimental protocols, and illustrating key signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative Biological Activity
The auxin activity of indole acetic acid isomers is highly dependent on the position of the acetic acid side chain on the indole ring. Indole-3-acetic acid is the most potent natural auxin, inducing a wide range of physiological responses, including cell elongation, cell division, and differentiation.[1] In contrast, other isomers generally exhibit weaker or no auxin activity.
For instance, studies on aldose reductase inhibition have shown marked differences in the activities of 1- and 3-indole acetic acid derivatives, with 1-indole acetic acid derivatives showing higher inhibitory efficacy in some contexts.[2] This suggests that the biological targets and activities of these isomers can be quite distinct.
Table 1: Comparison of Auxin-like Activity of Indole Acetic Acid Isomers
| Isomer | Relative Auxin Activity | Key Biological Effects | Notes |
| Indole-1-acetic acid | Very low to negligible | Limited data available; some studies suggest potential for other biological activities unrelated to auxin signaling. | May act as an antagonist or have distinct signaling pathways. |
| Indole-2-acetic acid | Very low to negligible | Generally considered inactive as an auxin. | May have other, uncharacterized biological effects. |
| Indole-3-acetic acid (IAA) | High | Promotes cell elongation, cell division, root initiation, apical dominance, and fruit development.[1][3] | The primary and most potent natural auxin. |
| Indole-4-acetic acid | Low to moderate | Can elicit some auxin-like responses, but generally less active than IAA. | |
| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | Higher than IAA in some assays | More potent than IAA in specific bioassays; found in certain plant species. | A naturally occurring halogenated auxin. |
Experimental Protocols
To quantitatively assess the biological activity of indole acetic acid isomers, various bioassays are employed. These assays typically measure a physiological response in plants known to be regulated by auxins.
Avena Coleoptile Curvature Test
This classic bioassay measures the curvature of oat coleoptiles in response to the unilateral application of an auxin. The degree of curvature is proportional to the auxin concentration.
Protocol:
-
Germinate oat (Avena sativa) seeds in the dark for 3-4 days.
-
Excise the coleoptiles, removing the apical tip.
-
Place a small agar block containing the test compound (e.g., an IAA isomer at a specific concentration) on one side of the decapitated coleoptile.
-
Incubate the coleoptiles in the dark under high humidity for a defined period (e.g., 90-120 minutes).
-
Measure the angle of curvature of the coleoptile.
-
Compare the curvature induced by the test compound to that induced by known concentrations of IAA to determine relative activity.
Root Growth Inhibition Assay
High concentrations of auxins inhibit root elongation. This assay quantifies the inhibitory effect of different compounds on root growth.
Protocol:
-
Germinate seeds of a model plant (e.g., Arabidopsis thaliana or cress) on a nutrient-rich agar medium.
-
Transfer seedlings with primary roots of a consistent length to new agar plates containing a range of concentrations of the test compound.
-
Orient the plates vertically to allow for gravitropic root growth.
-
Incubate the plates under controlled light and temperature conditions for several days.
-
Measure the length of the primary root.
-
Plot the root length against the concentration of the test compound to generate a dose-response curve and determine the concentration that causes 50% inhibition (IC50).
Signaling Pathways
The canonical auxin signaling pathway is initiated by the binding of IAA to its co-receptors, the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins. This binding event promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes.
While the signaling pathways for isomers other than IAA are not well-elucidated, it is hypothesized that their reduced auxin activity is due to their poor binding affinity for the TIR1/AFB receptors.
Below are diagrams illustrating the established IAA signaling pathway and a hypothetical workflow for comparative bioassays.
Conclusion
Indole-3-acetic acid remains the most potent and well-characterized natural auxin. Its isomers, with the exception of certain halogenated derivatives like 4-Cl-IAA, generally exhibit significantly lower or negligible auxin activity. This is likely due to structural constraints that prevent efficient binding to the TIR1/AFB auxin co-receptors. Further research, including detailed structure-activity relationship studies and receptor binding assays, is necessary to fully elucidate the biological roles, if any, of these less-studied indole acetic acid isomers. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such comparative investigations.
References
assessing the purity of 2-(1H-Indol-6-yl)acetic acid against a reference standard
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in the development pipeline. This guide provides a comparative assessment of a commercially available sample of 2-(1H-Indol-6-yl)acetic acid against a high-purity reference standard, employing a suite of standard analytical techniques.
This comparison utilizes High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for molecular weight verification and impurity profiling. The experimental data presented herein offers a clear, objective benchmark for the quality assessment of this indole derivative.
Purity Assessment Overview
A commercially available sample of this compound was analyzed and compared against a well-characterized reference standard with a certified purity of greater than 98%. The analysis revealed a purity of 96.81% for the commercial sample, as detailed in its Certificate of Analysis. The subsequent sections provide the experimental protocols and a detailed comparison of the analytical data.
Table 1: Comparative Analysis of this compound
| Parameter | Reference Standard | Commercial Sample |
| Purity (HPLC) | > 98% | 96.81%[1] |
| Appearance | White to off-white solid | White to light yellow solid[1] |
| Molecular Formula | C₁₀H₉NO₂ | C₁₀H₉NO₂[1] |
| Molecular Weight | 175.19 g/mol | 175.19 g/mol [1] |
| ¹H NMR | Conforms to structure | Consistent with structure[1] |
| ¹³C NMR | Conforms to structure | Data not provided |
| Mass Spectrometry | Conforms to molecular weight | Data not provided |
Experimental Workflow and Methodologies
The purity assessment of the this compound sample was conducted using a sequential analytical workflow. The sample was first subjected to HPLC analysis for a quantitative purity determination. Subsequently, ¹H and ¹³C NMR spectroscopy were employed for structural verification and identification of any potential impurities. Finally, Mass Spectrometry was used to confirm the molecular weight and further investigate the impurity profile.
References
A Comparative Analysis of Indole Acetic Acid Isomers for Researchers and Drug Development Professionals
An in-depth guide to the statistical and biological profiles of indole-3-acetic acid and its less-studied isomers, providing a critical resource for researchers in plant science and drug development.
This guide offers a comprehensive comparison of indole acetic acid (IAA) isomers, focusing on the well-characterized indole-3-acetic acid (IAA), the primary auxin in plants, and drawing comparisons to the lesser-known indole-1-acetic acid and indole-2-acetic acid. This analysis is designed to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of their biological activities, metabolic fates, and the experimental protocols used for their study.
Quantitative Comparison of Indole Acetic Acid Isomers
Direct quantitative comparative data for all isomers of indole acetic acid is limited in publicly available scientific literature. The vast majority of research has concentrated on indole-3-acetic acid due to its central role in plant physiology. The following table summarizes the available information, highlighting the significant knowledge gaps for indole-1-acetic acid and indole-2-acetic acid.
| Parameter | Indole-3-Acetic Acid (IAA) | Indole-1-Acetic Acid | Indole-2-Acetic Acid |
| Biological Activity | High auxin activity; promotes cell elongation, division, and differentiation.[1][2][3][4] | Data not available | Reported to have an inhibitory effect on photosynthetic activity and microbial growth.[5] |
| Receptor Binding Affinity | Binds to the TIR1/AFB family of auxin receptors.[6] | Data not available | Data not available |
| Metabolic Stability | Relatively low stability in vivo, with a rapid turnover rate that can be influenced by environmental factors like temperature.[7][8] | Data not available | Data not available |
| Primary Role | Major plant growth hormone (auxin).[9][10] | Not well-defined | Not well-defined |
Experimental Methodologies
A variety of experimental protocols are employed to quantify and assess the activity of auxins. These methods are crucial for understanding the physiological effects and metabolic pathways of indole acetic acid isomers.
Quantification of Indole Acetic Acid
A common and highly sensitive method for quantifying IAA levels in plant tissues is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the precise measurement of endogenous IAA.
Experimental Protocol: GC-MS Quantification of IAA
-
Tissue Homogenization: Plant tissue is homogenized in a suitable buffer.
-
Internal Standard: A known amount of a stable isotope-labeled internal standard, such as 13C6-IAA, is added to the homogenate.
-
Extraction: The homogenate is subjected to solid-phase extraction (SPE) to purify the auxin fraction.
-
Derivatization: The extracted auxins are derivatized to increase their volatility for GC analysis.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The amount of endogenous IAA is determined by comparing its peak area to that of the internal standard.
Auxin Activity Bioassays
Bioassays are essential for determining the biological activity of auxins and their analogs. The Avena coleoptile curvature test is a classic bioassay for auxin activity.
Experimental Protocol: Avena Coleoptile Curvature Test
-
Preparation of Coleoptiles: Oat (Avena sativa) seeds are germinated in the dark to obtain etiolated coleoptiles. The tips of the coleoptiles are removed.
-
Agar Block Preparation: An agar block containing the test substance (e.g., an IAA isomer) is prepared.
-
Application: The agar block is placed asymmetrically on the decapitated coleoptile.
-
Incubation: The coleoptiles are kept in the dark in a humid environment.
-
Measurement: After a set period, the angle of curvature of the coleoptile is measured. The degree of curvature is proportional to the auxin activity of the test substance.
Signaling Pathway of Indole-3-Acetic Acid
Indole-3-acetic acid exerts its effects through a well-defined signaling pathway that leads to changes in gene expression. This pathway is fundamental to the various developmental processes regulated by auxins.
Figure 1: Simplified signaling pathway of Indole-3-Acetic Acid (IAA).
Experimental Workflow for Comparative Analysis
A logical workflow is necessary to conduct a thorough comparative analysis of indole acetic acid isomers. This involves a series of experiments to determine their biological activity, receptor binding, and metabolic stability.
Figure 2: Experimental workflow for the comparative analysis of IAA isomers.
Conclusion
Indole-3-acetic acid is a well-established plant hormone with a clearly defined role in growth and development.[9][10] Its biological activity, receptor binding, and metabolic pathways have been extensively studied. In contrast, its isomers, indole-1-acetic acid and indole-2-acetic acid, remain largely uncharacterized in the scientific literature. The limited available information suggests that indole-2-acetic acid may possess inhibitory properties, a stark contrast to the growth-promoting effects of IAA.[5]
This guide highlights the significant opportunities for future research to elucidate the biological functions of these understudied isomers. A comprehensive understanding of the structure-activity relationships among all indole acetic acid isomers could open new avenues for the development of novel plant growth regulators and therapeutic agents. Further investigation, following the experimental workflow outlined above, is crucial to fill the existing knowledge gaps and unlock the full potential of this important class of molecules.
References
- 1. How Indole Acetic Acid (IAA) Revolutionizes Plant Growth and Development [jindunchemical.com]
- 2. Indole Acetic Acid (IAA): The Natural Plant Growth Hormone [jindunchemical.com]
- 3. How to Use Indole Acetic Acid for Plant Growth - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 4. Plant Growth Promoter- Indole acetic acid IAA - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [ca.plant-growth-regulator.com]
- 5. Indole-2-acetic acid | 32588-36-6 | FI140750 | Biosynth [biosynth.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Indole-3-Acetic Acid Metabolism in Lemna gibba Undergoes Dynamic Changes in Response to Growth Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 10. biologydiscussion.com [biologydiscussion.com]
Safety Operating Guide
Proper Disposal of 2-(1H-Indol-6-yl)acetic Acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential guidance on the proper disposal procedures for 2-(1H-Indol-6-yl)acetic acid. The information herein is compiled to ensure the safety of laboratory personnel and to maintain environmental compliance.
I. Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (nitrile or neoprene recommended).[1]
-
Eye Protection: Safety goggles and a face shield.[1]
-
Lab Coat: A laboratory coat or chemical-resistant gown.[1]
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if handling the powder outside of a chemical fume hood.[1]
II. Disposal Procedures for Unused Compound and Contaminated Materials
The primary directive for the disposal of this compound and any associated waste is to treat it as hazardous chemical waste.[1] Disposal should be carried out through an approved waste disposal plant or a certified hazardous waste management service.[2][3][4]
Key Disposal Steps:
-
Unused or Expired Compound:
-
Contaminated Labware:
-
All disposable labware that has come into contact with this compound (e.g., gloves, weigh boats, pipette tips) must be considered hazardous waste.
-
Place these items in a designated, sealed hazardous waste bag or container for incineration.[1]
-
-
Aqueous Waste Solutions:
III. Waste Container Labeling and Storage
Proper labeling and storage of hazardous waste are critical to prevent accidents and ensure compliant disposal.
| Requirement | Specification | Rationale |
| Container Type | Compatible, sealable, and leak-proof. Polyethylene containers are often suitable for acidic waste. | To prevent chemical reactions with the container material and to avoid spills. |
| Labeling | Must be clearly marked as "HAZARDOUS WASTE" with the full chemical name: "this compound". List all components of a mixture. | To ensure proper identification and handling by waste management personnel.[1] |
| Storage | Store in a designated, well-ventilated, and secure area away from incompatible materials. Keep containers tightly closed.[2][3][4] | To minimize the risk of accidental release and exposure. |
IV. Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Evacuation: For a significant spill, evacuate the immediate area.[1]
-
Notification: Inform the laboratory supervisor and the relevant safety office.[1]
-
Cleanup (Minor Spills):
-
Ensure appropriate PPE is worn.
-
Cover the spill with an inert absorbent material suitable for chemical spills.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.
References
Essential Safety and Operational Guidance for Handling 2-(1H-Indol-6-yl)acetic acid
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of 2-(1H-Indol-6-yl)acetic acid, a compound for which a specific Safety Data Sheet (SDS) may not be readily available. The following guidance is based on the safety profiles of the structurally analogous compound, Indole-3-acetic acid (IAA), to ensure best practices in the laboratory.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure when handling this compound, particularly in its solid, powdered form. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. For prolonged or frequent contact, a glove with a higher protection class should be used.[1] |
| Eyes | Safety goggles or a face shield | Provides protection against splashes and airborne particles.[1][2] Standard eyeglasses are not sufficient. |
| Respiratory | Dust mask or respirator | Recommended when handling the powder, especially outside of a fume hood, to prevent inhalation.[2] An approved/certified respirator should be used.[3] |
| Body | Laboratory coat | A lab coat should be worn to prevent skin contact.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for safety.
Preparation and Weighing:
-
All manipulations of the powdered compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
To prevent the generation of dust, avoid pouring the powder directly. Use a spatula for careful transfer.[2]
-
After handling, thoroughly wash hands with soap and water.[2]
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as oxidizing agents.[2][3]
-
Keep the container tightly closed to prevent contamination and moisture absorption.[2][3] The recommended storage temperature for the similar compound IAA is at or below -20°C.[2]
Spill Management:
-
In the event of a small spill, use appropriate tools to place the spilled solid into a suitable waste disposal container.[3] Clean the contaminated surface with water.[3]
-
For a large spill, use a shovel to put the material into a waste disposal container.[3] It is important to prevent the product from entering drains or the sewer system.[4][5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Unused Compound: Dispose of as hazardous chemical waste in accordance with local, regional, and national regulations.[4][5] Do not dispose of in regular trash or down the drain.
-
Contaminated Labware: Items such as gloves, weigh boats, and pipette tips should be placed in a designated, sealed hazardous waste container for proper disposal.[6]
-
Aqueous Waste Solutions: Collect any waste solutions in a clearly labeled, sealed, and compatible hazardous waste container.[6]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





